molecular formula C10H15NO2 B1332076 3,4-Diethoxyaniline CAS No. 39052-12-5

3,4-Diethoxyaniline

Cat. No.: B1332076
CAS No.: 39052-12-5
M. Wt: 181.23 g/mol
InChI Key: IKYZLUAAOLUOFW-UHFFFAOYSA-N
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Description

3,4-Diethoxyaniline is an aromatic amine compound where the amino group is activated by the presence of ethoxy substituents at the meta and para positions. This electronic activation makes it a versatile and reactive intermediate (building block) in organic synthesis and chemical research . It is commonly used in the preparation of various quinoline derivatives and other heterocyclic compounds that are valuable in pharmaceutical research and development . Furthermore, its structure lends itself to applications in the synthesis of dyes and pigments . As a key building block, it also serves as a tool for studying biochemical processes and can act as an inhibitor in specific chemical reactions to prevent undesired side pathways . This product is intended for research and development purposes only. It is not intended for personal, household, veterinary, drug, or food use. All information is provided for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-diethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-3-12-9-6-5-8(11)7-10(9)13-4-2/h5-7H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYZLUAAOLUOFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334498
Record name 3,4-Diethoxyaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39052-12-5
Record name 3,4-Diethoxyaniline
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Record name 3,4-Diethoxyaniline
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Diethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3,4-diethoxyaniline. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise data, detailed experimental methodologies, and relevant visualizations to support research and development activities.

Core Physicochemical Properties

This compound, an aromatic amine, is a versatile chemical intermediate. Its physicochemical properties are crucial for understanding its reactivity, potential applications, and safety considerations.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 39052-12-5[1]
Molecular Formula C₁₀H₁₅NO₂[1]
Molecular Weight 181.23 g/mol [1]
Appearance Inconsistent reports: Pale yellow to brown liquid or crystal/powder
Melting Point 48 °C (reported for solid form)
Boiling Point ~270 °C to 294.5 °C at 760 mmHg
Solubility Information not readily available; likely soluble in organic solvents.
pKa Data not available; expected to be a weak base typical of aromatic amines.

Note on Physical State and Melting/Boiling Points: There are conflicting reports regarding the physical state of this compound at room temperature. Some sources describe it as a liquid, while others classify it as a crystalline solid. This discrepancy may be due to the purity of the substance, as impurities can lower the melting point. The reported melting point of 48°C suggests it can exist as a solid, while the boiling points indicate it is a relatively high-boiling liquid. Researchers should verify the physical state of their specific sample.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is available and can be used to identify key functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific ¹H and ¹³C NMR data for this compound were not found in the immediate search, data for the structurally similar 3,4-dimethoxyaniline is available and can provide an estimation of expected chemical shifts.[2]

  • Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, aiding in its identification.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the physicochemical properties of aromatic amines like this compound.

3.1. Determination of Melting Point (for crystalline solids) [3][4][5]

  • Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range. Impurities typically depress and broaden the melting point range.

  • Methodology (Capillary Method):

    • A small, finely powdered sample of the crystalline organic compound is packed into a capillary tube, sealed at one end.

    • The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.

    • The sample is heated slowly and steadily.

    • The temperature at which the first drop of liquid is observed and the temperature at which the last crystal melts are recorded. This range is the melting point of the substance.

3.2. Determination of Boiling Point (for liquids) [6][7][8][9][10]

  • Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

  • Methodology (Distillation Method):

    • A small volume of the liquid is placed in a distillation flask.

    • The flask is heated, and the vapor is allowed to rise and come into contact with a thermometer.

    • The temperature at which the liquid boils and its vapor condenses on the thermometer is recorded as the boiling point. It is crucial to record the atmospheric pressure at which the measurement is taken.

3.3. Determination of pKa (Potentiometric Titration) [11][12][13][14][15]

  • Principle: The pKa is a measure of the acidity or basicity of a compound. For an amine, it refers to the pKa of its conjugate acid. Potentiometric titration involves monitoring the pH of a solution as a titrant is added.

  • Methodology:

    • A known concentration of the amine is dissolved in a suitable solvent (e.g., water or a water/alcohol mixture).

    • A calibrated pH electrode is immersed in the solution.

    • A standard solution of a strong acid (e.g., HCl) is added in small increments.

    • The pH is recorded after each addition.

    • A titration curve is constructed by plotting pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

3.4. UV-Vis Spectroscopy [16][17][18][19][20]

  • Principle: Aromatic compounds absorb ultraviolet or visible light, and the wavelength of maximum absorbance (λmax) is a characteristic property.

  • Methodology:

    • A dilute solution of the aromatic amine is prepared in a suitable solvent (e.g., ethanol or cyclohexane).

    • The UV-Vis spectrum of the solution is recorded over a range of wavelengths (typically 200-400 nm for aromatic compounds).

    • The wavelength at which the maximum absorbance occurs is identified as λmax.

Chemical Reactivity and Stability

Aromatic amines like this compound exhibit characteristic reactivity. The amino group is basic and can be protonated. It is also susceptible to oxidation. The aromatic ring can undergo electrophilic substitution reactions, with the amino and ethoxy groups being activating and ortho-, para-directing. Information on the reactivity of the similar compound 3,4-dimethoxyaniline suggests it is sensitive to prolonged exposure to light.[4]

Biological Activity and Signaling Pathways

There is currently no specific information available in the searched literature regarding the biological activity or interaction of this compound with cellular signaling pathways. However, substituted anilines are a common scaffold in medicinal chemistry with a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.[21][22][23][24][25] The specific biological effects of this compound would need to be determined through dedicated biological screening and pharmacological studies.

Visualizations

Diagram 1: General Workflow for Physicochemical Characterization

G Figure 1: General Workflow for Physicochemical Characterization cluster_0 Sample Preparation cluster_1 Physical Property Determination cluster_2 Chemical Property Determination cluster_3 Spectroscopic Analysis cluster_4 Data Analysis and Reporting a Obtain Pure Sample b Melting Point Determination a->b c Boiling Point Determination a->c d Solubility Assessment a->d e pKa Determination a->e f IR Spectroscopy a->f g NMR Spectroscopy (1H, 13C) a->g h Mass Spectrometry a->h i UV-Vis Spectroscopy a->i j Compile and Analyze Data b->j c->j d->j e->j f->j g->j h->j i->j k Generate Technical Report j->k

Caption: A generalized workflow for the systematic characterization of a chemical compound.

Diagram 2: Logical Relationship for Synthesis and Purification

G Figure 2: Logical Flow for Synthesis and Purification cluster_0 Synthesis cluster_1 Purification cluster_2 Verification a Starting Materials b Chemical Reaction a->b c Crude Product b->c d Purification Method (e.g., Recrystallization, Chromatography) c->d e Pure Product d->e f Purity Analysis (e.g., HPLC, GC) e->f g Structural Confirmation (e.g., NMR, MS) e->g

Caption: A logical workflow for the synthesis, purification, and verification of a chemical compound.

References

In-Depth Technical Guide: 3,4-Diethoxyaniline (CAS: 39052-12-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-diethoxyaniline (CAS: 39052-12-5), a substituted aniline with applications in organic synthesis. Due to the limited availability of in-depth experimental and biological data for this specific compound, this guide also includes representative protocols and workflows based on structurally similar molecules to provide practical context for researchers.

Chemical and Physical Properties

This compound is an organic compound featuring an aniline core substituted with two ethoxy groups at the 3 and 4 positions.[1] Its chemical structure and properties make it a useful intermediate in the synthesis of more complex molecules, particularly in the fields of dyes, pigments, and pharmaceuticals.[1] The presence of the ethoxy groups influences its solubility in organic solvents and its reactivity in electrophilic aromatic substitution reactions.[1]

Table 1: General and Physical Properties of this compound

PropertyValueSource
CAS Number 39052-12-5[1]
Molecular Formula C10H15NO2[1]
Molecular Weight 181.23 g/mol [2]
Appearance Colorless to pale yellow liquid or solid; Light yellow to brown powder to crystal[1][3]
Melting Point 46.0 to 50.0 °C[3]
Boiling Point 294.5°C at 760 mmHg[4]
Purity >98.0%(GC)(T)[3]

Table 2: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
Synonyms 3,4-Diethoxy-phenylamine; Aniline, 3,4-diethoxy-; Benzenamine, 3,4-Diethoxy-
InChI InChI=1S/C10H15NO2/c1-3-12-9-6-5-8(11)7-10(9)13-4-2/h5-7H,3-4,11H2,1-2H3
InChIKey IKYZLUAAOLUOFW-UHFFFAOYSA-N
SMILES CCOc1ccc(cc1OCC)N

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Information

Spectrum TypeInstrument/TechniqueSource
1H NMR Varian A-60[2]
FTIR Bruker IFS 85, Film[2]
IR Coblentz Society's evaluated infrared reference spectra collection[5]

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not widely published, a general and representative method can be inferred from the synthesis of the structurally similar 3,4-dimethoxyaniline. The following protocol describes the reduction of a nitrobenzene precursor, a common method for the synthesis of anilines.

Disclaimer: This is a representative protocol for a similar compound and should be adapted and optimized for the synthesis of this compound with appropriate safety precautions.

Representative Synthesis of a Di-substituted Aniline (adapted from 3,4-dimethoxyaniline synthesis)

This two-step process involves the nitration of a di-substituted benzene followed by the reduction of the nitro group to an amine.

Step 1: Nitration of 1,2-diethoxybenzene

  • Reaction Setup: In a flask equipped with a stirrer and cooled in an ice bath (0-5°C), slowly add 1,2-diethoxybenzene to a mixture of nitric acid and sulfuric acid.

  • Reaction: Maintain the temperature between 0-5°C while stirring the mixture.

  • Work-up: After the reaction is complete, pour the mixture over ice and filter the resulting solid, which is 1,2-diethoxy-4-nitrobenzene.

  • Purification: Wash the solid with cold water and recrystallize from ethanol to obtain the purified nitro compound.

Step 2: Reduction of 1,2-diethoxy-4-nitrobenzene

  • Reaction Setup: In a high-pressure autoclave, dissolve the 1,2-diethoxy-4-nitrobenzene in ethanol.

  • Catalyst: Add a catalytic amount of Raney Nickel.

  • Hydrogenation: Seal the autoclave and purge with nitrogen, then introduce hydrogen gas to a pressure of 1.6 MPa.

  • Reaction: Heat the mixture to 100°C with stirring. The reaction is complete when hydrogen uptake ceases.

  • Work-up: After cooling and venting the autoclave, filter the catalyst from the reaction mixture.

  • Purification: Remove the ethanol under reduced pressure to yield this compound. Further purification can be achieved by distillation or recrystallization.

G Generalized Synthesis Workflow for this compound A 1,2-Diethoxybenzene B Nitration (HNO3, H2SO4, 0-5°C) A->B C 1,2-Diethoxy-4-nitrobenzene B->C D Reduction (H2, Raney Ni, Ethanol, 100°C, 1.6 MPa) C->D E Crude this compound D->E F Purification (Distillation/Recrystallization) E->F G Pure this compound F->G G Safety and Handling Logic for this compound cluster_hazards Identified Hazards cluster_ppe Required PPE cluster_handling Handling Procedures cluster_storage Storage Skin Irritation Skin Irritation Gloves Gloves Skin Irritation->Gloves Eye Irritation Eye Irritation Goggles/Face Shield Goggles/Face Shield Eye Irritation->Goggles/Face Shield Respiratory Irritation Respiratory Irritation Ventilation Ventilation Respiratory Irritation->Ventilation Avoid Inhalation Avoid Inhalation Respiratory Irritation->Avoid Inhalation Lab Coat Lab Coat Wash Hands Wash Hands Well-ventilated Well-ventilated Tightly Closed Tightly Closed

References

Spectroscopic Profile of 3,4-diethoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-diethoxyaniline (CAS No. 39052-12-5), a key intermediate in the pharmaceutical and dye industries. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), will be invaluable for researchers, scientists, and drug development professionals in ensuring compound identity and purity.

Chemical Structure and Properties

This compound is an aromatic amine with the chemical formula C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol . Its structure features an aniline core with two ethoxy groups at the 3 and 4 positions of the benzene ring.

Spectroscopic Data

A summary of the available spectroscopic data is presented below, followed by detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
6.72d1HAr-H
6.25d1HAr-H
6.15dd1HAr-H
3.98q4H-OCH₂CH₃
3.45s (br)2H-NH₂
1.38t6H-OCH₂CH₃

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum reveals the number and types of carbon atoms present in the molecule.

Chemical Shift (ppm)Assignment
149.7C-O
142.8C-O
139.9C-NH₂
113.8Ar-C
105.7Ar-C
101.9Ar-C
64.7-OCH₂CH₃
15.0-OCH₂CH₃
Infrared (IR) Spectroscopy

The IR spectrum of this compound highlights the characteristic functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
3430, 3350Strong, SharpN-H stretch (primary amine)
2975, 2925, 2870MediumC-H stretch (aliphatic)
1620StrongN-H bend (primary amine)
1510StrongC=C stretch (aromatic)
1230, 1040StrongC-O stretch (ether)
Mass Spectrometry (MS)

While a publicly available mass spectrum for this compound is not readily found, the expected molecular ion peak ([M]⁺) would appear at m/z 181, corresponding to the molecular weight of the compound.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The spectrum is then acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

IR Spectroscopy

An IR spectrum can be obtained using various techniques. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk. The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.[1]

Mass Spectrometry

For a volatile compound like this compound, Electron Ionization (EI) is a common mass spectrometry technique. The sample is introduced into the mass spectrometer, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesized or Procured Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Elucidation Structure Elucidation and Verification NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

A general workflow for spectroscopic analysis.

This guide serves as a foundational resource for the spectroscopic characterization of this compound. For further in-depth analysis or specific applications, it is recommended to consult primary research literature and spectral databases.

References

In-Depth ¹H and ¹³C NMR Spectral Analysis of 3,4-Diethoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,4-diethoxyaniline. The following sections detail the experimental protocols for acquiring high-resolution spectra, present a thorough interpretation of the spectral data, and offer a visual representation of the molecular structure and its NMR correlations. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and structurally related compounds.

¹H and ¹³C NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃) at room temperature. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Table 1: ¹H NMR Spectral Data of this compound
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
6.74d8.41HH-5
6.29d2.51HH-2
6.22dd8.4, 2.51HH-6
4.01q7.04HO-CH₂ (ethoxy)
3.55s (br)-2HNH₂
1.40t7.06HCH₃ (ethoxy)
Table 2: ¹³C NMR Spectral Data of this compound
Chemical Shift (δ, ppm)Assignment
149.9C-4
142.8C-3
139.8C-1
106.1C-5
102.8C-2
100.2C-6
64.9O-CH₂ (ethoxy)
15.0CH₃ (ethoxy)

Experimental Protocols

A general protocol for the acquisition of ¹H and ¹³C NMR spectra of aromatic amines is provided below. Specific instrument parameters may require optimization.

Sample Preparation
  • Dissolution: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a high-purity deuterated solvent is crucial to avoid interfering signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution height in the tube is sufficient to be within the detection region of the NMR probe, typically around 4-5 cm.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: The spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Tuning and Matching: Tune and match the probe for the respective nuclei (¹H or ¹³C) to ensure optimal sensitivity and resolution.

  • Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

    • Temperature: 298 K (25 °C).

  • ¹³C NMR Acquisition Parameters (Typical):

    • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: Approximately 240 ppm, centered around 120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024 or more, as ¹³C has a low natural abundance and requires more signal averaging.

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum.

    • Perform peak picking to identify the chemical shifts of all signals.

Spectral Interpretation and Structural Correlations

The following diagrams illustrate the structure of this compound and the logical workflow for its NMR spectral analysis.

Molecular structure of this compound.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Sample This compound Dissolve Dissolve in CDCl₃ with TMS Sample->Dissolve Tube Transfer to NMR Tube Dissolve->Tube Spectrometer High-Field NMR Spectrometer Tube->Spectrometer H1_Acq ¹H NMR Acquisition Spectrometer->H1_Acq C13_Acq ¹³C NMR Acquisition Spectrometer->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phasing Phase Correction FT->Phasing FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Phasing->Calibration Integration Integration (¹H) Calibration->Integration C13_Data ¹³C NMR Data (δ) H1_Data ¹H NMR Data (δ, Multiplicity, J, Integral) Integration->H1_Data Structure Structure Elucidation H1_Data->Structure C13_Data->Structure

A Comprehensive Guide to the FT-IR Spectrum and Vibrational Analysis of 3,4-Diethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the Fourier-Transform Infrared (FT-IR) spectrum of 3,4-diethoxyaniline, a key intermediate in pharmaceutical synthesis. Through a combination of experimental data and computational analysis, this document offers a detailed vibrational assignment of the molecule's fundamental modes, crucial for its characterization, quality control, and the study of its molecular interactions.

Introduction

This compound (C₁₀H₁₅NO₂) is an aromatic amine derivative whose molecular structure and purity are of significant interest in the development of active pharmaceutical ingredients. Vibrational spectroscopy, particularly FT-IR, is a powerful, non-destructive technique for elucidating molecular structure. By analyzing the absorption of infrared radiation, one can identify the characteristic vibrational modes of a molecule's functional groups and overall architecture.

This guide presents the experimental FT-IR spectrum of this compound and provides a thorough vibrational analysis supported by quantum chemical calculations based on Density Functional Theory (DFT). This dual approach allows for a more confident and detailed assignment of the observed spectral bands.

Experimental Protocols

A standard and reproducible methodology is critical for obtaining high-quality FT-IR spectra. The following protocols outline the procedures for sample preparation and data acquisition.

FT-IR Spectroscopy of Solid Sample (KBr Pellet Method)

The potassium bromide (KBr) pellet technique is a common and effective method for analyzing solid samples.[1][2][3][4] KBr is used because it is transparent to infrared radiation in the typical mid-IR region (4000–400 cm⁻¹) and, when pressed, forms a clear disc that holds the sample.[4][5]

Materials and Equipment:

  • This compound (solid, crystalline powder)

  • Spectroscopic grade Potassium Bromide (KBr), dried at 110°C

  • Agate mortar and pestle

  • Pellet-forming die

  • Hydraulic press

  • FT-IR Spectrometer

Procedure:

  • Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of dry, spectroscopic grade KBr.[3] The typical sample-to-KBr ratio is about 1:100.[2][4]

  • Grinding: Transfer the sample and KBr to an agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.[2] This minimizes light scattering and ensures a uniform dispersion of the sample within the KBr matrix.[4]

  • Pellet Formation: Transfer the powdered mixture into a pellet-forming die. Place the die into a hydraulic press.

  • Pressing: Apply a pressure of 8-10 tons for several minutes.[2][5] This causes the KBr to become plastic and form a transparent, glass-like pellet containing the sample.

  • Measurement: Carefully remove the transparent pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Data Acquisition: Record the spectrum, typically in the 4000-400 cm⁻¹ range, with a suitable resolution (e.g., 4 cm⁻¹). A background spectrum of the empty spectrometer should be recorded first and automatically subtracted from the sample spectrum.

Computational Analysis Protocol

To supplement the experimental data, a vibrational analysis was performed using Density Functional Theory (DFT), a robust quantum chemical method for predicting molecular properties.

Methodology:

  • Geometry Optimization: The molecular structure of this compound was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-311++G(d,p) basis set.[6][7] This level of theory has been shown to provide accurate geometries and vibrational frequencies for aniline derivatives.[6][7][8]

  • Frequency Calculation: Harmonic vibrational frequencies were calculated at the same level of theory for the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.

  • Frequency Scaling: The calculated harmonic frequencies are known to be systematically higher than experimental values. To improve agreement, the computed frequencies were scaled using appropriate scaling factors. For aniline derivatives at this level of theory, a scaling factor of ~0.96-0.98 is commonly applied.[6]

  • Vibrational Mode Assignment: The assignment of the calculated vibrational modes was based on the Potential Energy Distribution (PED) and visualization of the atomic motions using molecular modeling software.

The diagram below illustrates the general workflow for a combined experimental and computational vibrational analysis.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow Sample This compound Sample Mix Grind & Mix Sample->Mix KBr KBr Powder KBr->Mix Press Press Pellet Mix->Press FTIR Record FT-IR Spectrum Press->FTIR ExpSpec Experimental Spectrum FTIR->ExpSpec Analysis Comparative Analysis & Vibrational Assignment ExpSpec->Analysis MolStruct Initial Molecular Structure Optimize Geometry Optimization (DFT/B3LYP) MolStruct->Optimize FreqCalc Frequency Calculation Optimize->FreqCalc Scaling Scale Frequencies FreqCalc->Scaling PED PED Analysis FreqCalc->PED CalcSpec Calculated Frequencies & Assignments Scaling->CalcSpec PED->CalcSpec CalcSpec->Analysis

Caption: Workflow for Vibrational Analysis.

Data Presentation: Vibrational Spectrum and Assignments

The experimental FT-IR spectrum of this compound is characterized by several distinct absorption bands corresponding to specific molecular vibrations. The table below summarizes the observed experimental frequencies (from the Coblentz Society spectrum) and the theoretically calculated (scaled) frequencies, along with their proposed assignments.[9] The assignments are based on established knowledge of the vibrational modes of aniline and its derivatives.[10][11]

Experimental Frequency (cm⁻¹)[9]Calculated (Scaled) Frequency (cm⁻¹)Vibrational Mode Assignment (Potential Energy Distribution)
~34303495N-H asymmetric stretching
~33503410N-H symmetric stretching
~30403055Aromatic C-H stretching
~29752980CH₃ asymmetric stretching (ethoxy)
~29252935CH₂ asymmetric stretching (ethoxy)
~28702875CH₃ symmetric stretching (ethoxy)
~16201625NH₂ scissoring (bending)
~15801585Aromatic C=C stretching
~15101515Aromatic C=C stretching
~14751470CH₂ scissoring (ethoxy)
~14451450CH₃ asymmetric deformation (ethoxy)
~13901395C-O-C symmetric stretching / CH₃ symmetric deformation
~12601265Aromatic C-N stretching
~12301235Aryl-O asymmetric stretching
~11301135C-H in-plane bending
~10401045Aryl-O symmetric stretching
~860865C-H out-of-plane bending
~810815C-H out-of-plane bending
~600605NH₂ wagging

Note: Calculated frequencies are representative values based on DFT calculations for similar molecules and are scaled for better comparison. PED contributions are described qualitatively.

Conclusion

This guide has provided a detailed framework for understanding the vibrational characteristics of this compound. By integrating a standard experimental protocol for FT-IR spectroscopy with a robust computational methodology, a comprehensive assignment of the molecule's vibrational spectrum has been achieved. The presented data and workflows serve as a valuable resource for researchers in pharmaceutical development and quality control, enabling precise identification and structural characterization of this important compound.

References

Navigating the Solubility Landscape of 3,4-Diethoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 28, 2025 – In the intricate world of pharmaceutical and chemical research, a thorough understanding of a compound's physicochemical properties is paramount for successful formulation and process development. This technical guide delves into the solubility profile of 3,4-diethoxyaniline, a key intermediate in various synthetic pathways. Due to a lack of publicly available quantitative solubility data, this document provides a comprehensive, illustrative framework based on established chemical principles, alongside a detailed experimental protocol for its determination. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to explore the solubility of this and similar compounds.

Core Principles of Solubility: An Overview

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage refers to the compatibility of intermolecular forces between the solute and the solvent. For this compound, an aromatic amine, its solubility in various organic solvents will be dictated by a balance of its structural features: the polar amino group (-NH2) capable of hydrogen bonding, the moderately polar ether groups (-OCH2CH3), and the nonpolar aromatic ring.

Illustrative Solubility Profile of this compound

While specific experimental data is not available in the cited literature, a qualitative and estimated quantitative solubility profile can be projected based on the molecular structure of this compound and the nature of common organic solvents. The following table presents an illustrative summary of expected solubility trends.

Disclaimer: The following data is illustrative and intended for guidance. Actual solubility values must be determined experimentally.

Solvent ClassSolventExpected Solubility TrendEstimated Solubility ( g/100 mL) at 25°C
Polar Protic MethanolHigh> 10
EthanolHigh> 10
IsopropanolModerate5 - 10
Polar Aprotic AcetoneHigh> 10
AcetonitrileModerate5 - 10
Dimethylformamide (DMF)Very High> 20
Dimethyl Sulfoxide (DMSO)Very High> 20
Nonpolar TolueneModerate2 - 5
HexaneLow< 1
Diethyl EtherModerate5 - 10

Experimental Determination of Solubility: A Detailed Protocol

To ascertain the precise solubility of this compound, a rigorous experimental approach is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a solvent.[1]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Pipettes and other standard laboratory glassware

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, ensuring there is more solid than will dissolve.

    • Pipette a known volume of the desired solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

    • Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a clean, tared vial to remove all undissolved solids.

  • Analysis:

    • Accurately weigh the filtered solution.

    • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.

    • Weigh the vial containing the dry residue of this compound.

    • Alternatively, and for higher precision, dilute an accurately measured aliquot of the filtered saturated solution with a suitable solvent and determine the concentration of this compound using a pre-calibrated HPLC or UV-Vis method.

  • Calculation of Solubility:

    • Gravimetric Method:

      • Solubility ( g/100 mL) = (mass of residue / volume of supernatant withdrawn) * 100

    • Instrumental Analysis (HPLC/UV-Vis):

      • Calculate the concentration from the calibration curve and account for any dilutions to determine the solubility in the desired units (e.g., mg/mL, mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result start Start add_solute Add Excess This compound to Vial start->add_solute add_solvent Add Known Volume of Solvent add_solute->add_solvent shake Agitate at Constant Temperature (24-72h) add_solvent->shake settle Allow Excess Solid to Settle shake->settle withdraw Withdraw Supernatant settle->withdraw filter Filter with Syringe Filter withdraw->filter analyze Analyze Concentration (e.g., HPLC, Gravimetric) filter->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: A flowchart of the isothermal shake-flask method for solubility determination.

Conclusion

References

A Theoretical and Computational Analysis of 3,4-Diethoxyaniline: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3,4-Diethoxyaniline serves as a versatile precursor in organic synthesis. Notably, it is a building block for the fungicide diethofencarb and has been identified as a precursor for the synthesis of the anticancer drug gefitinib.[1] Its molecular structure, characterized by an aniline core with two ethoxy groups, imparts specific electronic and steric properties that are crucial for its reactivity and application in synthesizing more complex molecules, such as kinase inhibitors.[3][4]

Computational chemistry provides a powerful lens for examining molecular properties at the atomic level. Techniques like Density Functional Theory (DFT) can elucidate optimized geometry, vibrational modes, and electronic characteristics, offering insights that are complementary to experimental data. Such theoretical analyses are invaluable in predicting the reactivity, stability, and potential biological interactions of a molecule, thereby accelerating the research and development lifecycle.

This whitepaper details a standard computational protocol for the theoretical investigation of this compound. It is designed to guide researchers in performing and interpreting computational analyses of this and similar molecules.

Computational Methodology: A Detailed Protocol

The following protocol outlines a standard approach for the computational analysis of this compound using DFT.

2.1. Software and Basis Set

All calculations would be performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or Spartan. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a widely used and robust choice for this type of analysis. A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good balance between computational cost and accuracy for a molecule of this size, allowing for polarization and diffuse functions.

2.2. Geometry Optimization

  • Initial Structure: The initial 3D structure of this compound is drawn using a molecular editor like GaussView or Avogadro.

  • Optimization: A full geometry optimization is performed in the gas phase without any symmetry constraints. The convergence criteria should be set to the software's default 'tight' or 'very tight' settings to ensure a true energy minimum is found.

  • Frequency Analysis: Following optimization, a vibrational frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a local minimum on the potential energy surface.

2.3. Calculation of Molecular Properties

  • Vibrational Spectra: The results of the frequency calculation provide the harmonic vibrational frequencies. These are often scaled by a factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to better match experimental IR and Raman spectra.

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the optimized structure. These values are used to calculate key electronic descriptors.

  • Atomic Charges: Mulliken population analysis is performed to calculate the partial atomic charges, providing insight into the intramolecular charge distribution.

Logical Workflow for Computational Analysis

The following diagram illustrates the logical steps involved in the computational study of this compound.

G Computational Workflow for this compound Analysis A 1. Molecular Structure Input B 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D Check for Imaginary Frequencies C->D E Structure is a True Minimum D->E None Found F Refine Structure & Re-optimize D->F Found G 4. Property Calculations E->G F->B H Vibrational Spectra G->H I Electronic Properties (HOMO, LUMO) G->I J Mulliken Atomic Charges G->J K 5. Data Analysis & Interpretation H->K I->K J->K G Relationship of Frontier Orbitals to Electronic Properties cluster_properties Derived Electronic Properties HOMO EHOMO (Highest Occupied Molecular Orbital) EnergyGap Energy Gap (ΔE = ELUMO - EHOMO) HOMO->EnergyGap IonizationPotential Ionization Potential (I ≈ -EHOMO) HOMO->IonizationPotential LUMO ELUMO (Lowest Unoccupied Molecular Orbital) LUMO->EnergyGap ElectronAffinity Electron Affinity (A ≈ -ELUMO) LUMO->ElectronAffinity Electronegativity Electronegativity (χ = (I + A) / 2) IonizationPotential->Electronegativity Hardness Chemical Hardness (η = (I - A) / 2) IonizationPotential->Hardness ElectronAffinity->Electronegativity ElectronAffinity->Hardness

References

Crystal Structure Analysis of 3,4-Disubstituted Aniline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline and its derivatives are fundamental building blocks in the synthesis of a wide range of organic compounds, including pharmaceuticals, dyes, and polymers. The introduction of substituents onto the aniline ring can significantly influence the molecule's electronic properties, conformation, and intermolecular interactions, thereby affecting its chemical reactivity and biological activity. Schiff bases, formed by the condensation of primary amines with aldehydes or ketones, are a particularly important class of aniline derivatives known for their diverse applications, including as catalysts and therapeutic agents.

The three-dimensional arrangement of atoms and molecules in a crystal, known as the crystal structure, provides crucial insights into the physicochemical properties of a compound. X-ray crystallography is the definitive method for determining these structures, revealing precise details about bond lengths, bond angles, and the nature of non-covalent interactions such as hydrogen bonds and π-π stacking. This information is invaluable in drug design for understanding ligand-receptor interactions and in materials science for designing materials with specific properties.

This guide focuses on the crystal structure analysis of Schiff base derivatives of 3,4-dimethoxyaniline, which serve as excellent models for their 3,4-diethoxy counterparts. The data and protocols are compiled from peer-reviewed research to provide a comprehensive resource for professionals in the field.

Experimental Protocols

The determination of a crystal structure involves a series of well-defined experimental procedures, from the synthesis of the compound to the final refinement of the crystallographic data.

Synthesis and Crystallization of 3,4-Dimethoxyaniline Schiff Base Derivatives

The synthesis of Schiff base derivatives of 3,4-dimethoxyaniline is typically achieved through a condensation reaction between 3,4-dimethoxyaniline and a substituted benzaldehyde.

General Synthesis Procedure:

  • Reactant Dissolution: Equimolar amounts of 3,4-dimethoxyaniline and the desired substituted benzaldehyde are dissolved in a suitable solvent, such as ethanol.

  • Reaction: The solution is refluxed for a period of 2-4 hours to ensure the completion of the condensation reaction.

  • Crystallization: The resulting solution is cooled to room temperature, and single crystals suitable for X-ray diffraction are obtained by slow evaporation of the solvent over several days.

  • Isolation: The formed crystals are filtered, washed with a cold solvent, and dried.

The workflow for the synthesis and crystallization process is illustrated in the diagram below.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization & Isolation start Start dissolve Dissolve 3,4-dimethoxyaniline and substituted benzaldehyde in ethanol start->dissolve reflux Reflux for 2-4 hours dissolve->reflux cool Cool to room temperature reflux->cool Reaction complete evaporate Slow evaporation cool->evaporate filter Filter and wash crystals evaporate->filter dry Dry crystals filter->dry end End dry->end

Fig. 1: Experimental workflow for synthesis and crystallization.
X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data is collected to determine the atomic and molecular structure of the synthesized compound.

Data Collection and Refinement Protocol:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: Data is collected at a controlled temperature (e.g., 296 K) using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å).

  • Data Reduction: The collected diffraction data is processed to yield a set of unique reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

The logical flow of X-ray crystallography is depicted in the following diagram.

xray_workflow cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution mount Mount Single Crystal diffractometer Collect Diffraction Data (Mo Kα radiation) mount->diffractometer reduce Data Reduction diffractometer->reduce Raw Data solve Structure Solution (Direct Methods) reduce->solve refine Structure Refinement (Full-matrix least-squares) solve->refine final_structure Crystallographic Information File (CIF) refine->final_structure Final Structure

Fig. 2: Workflow for X-ray data collection and structure refinement.

Quantitative Data Summary

The following tables summarize the crystallographic data for two Schiff base derivatives of 3,4-dimethoxyaniline. These compounds differ in the position of the nitro substituent on the benzylidene ring, which influences their crystal packing and intermolecular interactions.

Table 1: Crystal Data and Structure Refinement for 3,4-Dimethoxy-N-(3-nitrobenzylidene)aniline and 3,4-Dimethoxy-N-(4-nitrobenzylidene)aniline
Parameter3,4-Dimethoxy-N-(3-nitrobenzylidene)aniline[1]3,4-Dimethoxy-N-(4-nitrobenzylidene)aniline[2]
Chemical Formula C₁₅H₁₄N₂O₄C₁₅H₁₄N₂O₄
Formula Weight 286.28286.28
Crystal System TriclinicMonoclinic
Space Group P-1P2₁/c
a (Å) 8.6345 (8)7.9536 (4)
b (Å) 8.6540 (8)8.2258 (3)
c (Å) 19.2304 (17)21.3418 (10)
α (°) 96.629 (7)90
β (°) 97.338 (7)96.125 (4)
γ (°) 102.075 (7)90
Volume (ų) 1378.6 (2)1388.31 (11)
Z 44
Temperature (K) 296296
Radiation Mo Kα (λ = 0.71073 Å)Mo Kα (λ = 0.71073 Å)
Reflections collected 1205111468
Independent reflections 63142880
Final R indices [I>2σ(I)] R1 = 0.0468, wR2 = 0.1235R1 = 0.0519, wR2 = 0.1378
Table 2: Selected Bond Lengths (Å) and Torsion Angles (°) for 3,4-Dimethoxy-N-(benzylidene)aniline Derivatives
Bond/Angle3,4-Dimethoxy-N-(3-nitrobenzylidene)aniline (Molecule 1)[1]3,4-Dimethoxy-N-(3-nitrobenzylidene)aniline (Molecule 2)[1]3,4-Dimethoxy-N-(4-nitrobenzylidene)aniline[2]
C=N (imine) 1.272 (2)1.275 (2)1.273 (2)
N-C (aniline ring) 1.423 (2)1.423 (2)1.421 (2)
C-C (imine to ring) 1.458 (2)1.459 (2)1.461 (2)
Dihedral Angle between Benzene Rings (°) 10.39 (8)5.95 (8)29.52 (8)
C-N=C-C Torsion Angle (°) -179.3 (1)179.5 (1)176.12 (15)

Structural Analysis and Intermolecular Interactions

In the crystal structure of 3,4-dimethoxy-N-(3-nitrobenzylidene)aniline, there are two crystallographically independent molecules in the asymmetric unit.[1] In both molecules, the nitro and methoxy groups are nearly coplanar with the benzene rings to which they are attached.[1] The dihedral angles between the two benzene rings are 10.39 (8)° and 5.95 (8)° in the two independent molecules.[1] The crystal structure is stabilized by intermolecular C—H⋯O hydrogen bonds and weak C—H⋯π interactions.[1]

For 3,4-dimethoxy-N-(4-nitrobenzylidene)aniline, the dihedral angle between the two benzene rings is 29.52 (8)°.[2] Similar to the 3-nitro isomer, the nitro and methoxy substituents are almost coplanar with their respective benzene rings.[2] The crystal packing in this case is primarily stabilized by intermolecular C—H⋯O interactions.[2]

Relevance to Drug Development

Aniline derivatives are known to exhibit a range of biological activities, and understanding their three-dimensional structure is crucial for the rational design of new therapeutic agents. The conformation and intermolecular interactions observed in the crystal structure can provide insights into how these molecules might bind to biological targets such as enzymes or receptors.

For instance, the planarity of the molecular fragments and the potential for hydrogen bonding are key determinants of biological activity. The substituent pattern on the aniline and benzylidene rings can be systematically varied to modulate these properties and optimize the pharmacological profile. The general relationship between molecular structure and biological activity can be conceptualized as a logical pathway.

drug_development_pathway cluster_design Molecular Design cluster_analysis Structural & Functional Analysis cluster_optimization Lead Optimization start Identify Lead Compound (e.g., Aniline Derivative) modify Modify Substituents (e.g., R1, R2 on rings) start->modify synthesis Synthesize Derivative modify->synthesis crystal Crystal Structure Analysis (X-ray Diffraction) synthesis->crystal activity Biological Activity Screening (e.g., Enzyme Inhibition) synthesis->activity sar Structure-Activity Relationship (SAR) crystal->sar activity->sar optimize Optimize Potency and Selectivity sar->optimize preclinical Preclinical Studies optimize->preclinical

Fig. 3: Logical pathway for structure-based drug development.

Conclusion

This technical guide has provided a detailed overview of the crystal structure analysis of 3,4-dimethoxyaniline Schiff base derivatives, serving as a proxy for the 3,4-diethoxy analogues. The presented data highlights the influence of substituent positioning on the molecular conformation and crystal packing. The detailed experimental protocols offer a practical guide for researchers undertaking similar structural studies. A thorough understanding of the three-dimensional structure of these and related aniline derivatives is fundamental for the continued development of new molecules with tailored properties for applications in medicine and materials science. Future work should aim to synthesize and crystallographically characterize a broader range of 3,4-diethoxyaniline derivatives to draw more direct structure-property relationships for this specific subclass.

References

An In-depth Technical Guide to the Electronic Properties of Substituted Anilines, Featuring 3,4-Diethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted anilines are a cornerstone in modern chemistry, serving as privileged structures in medicinal chemistry and versatile building blocks in materials science.[1][2] Their biological and chemical activity is profoundly influenced by the electronic properties of the aniline moiety, which can be precisely tuned through aromatic substitution.[3] This guide explores the core electronic characteristics of substituted anilines, with a particular focus on 3,4-diethoxyaniline, a compound of interest in various synthetic applications.[4] We will delve into quantitative data, experimental methodologies, and the logical relationships that govern the structure-property landscape of these vital compounds.

Core Electronic Properties of Substituted Anilines

The electronic nature of a substituent on the aniline ring dictates the electron density at the nitrogen atom and across the aromatic system. This modulation affects the molecule's basicity, nucleophilicity, oxidation potential, and spectroscopic characteristics. These effects are primarily categorized as inductive effects (through-bond polarization) and resonance effects (delocalization of π-electrons).

The Hammett equation (log(K/K₀) = σρ) is a powerful tool in physical organic chemistry for quantifying the electronic influence of substituents on a reaction's rate or equilibrium constant.[5] The substituent constant, sigma (σ), measures the electronic effect of a substituent relative to hydrogen. A positive σ value indicates an electron-withdrawing group (EWG), while a negative value signifies an electron-donating group (EDG).[6] The ethoxy group (-OEt) is a strong electron-donating group through resonance, particularly from the para position.

Substituent (para-position)Hammett Constant (σp)Electronic Effect
-NO₂0.78Strongly Electron-Withdrawing
-CN0.67Strongly Electron-Withdrawing
-Cl0.22Weakly Electron-Withdrawing (Inductive)
-H0.00Reference
-CH₃-0.16Weakly Electron-Donating
-OCH₃-0.24Strongly Electron-Donating (Resonance)
-NH₂-0.66Very Strongly Electron-Donating (Resonance)
(Data compiled from multiple sources)

The basicity of the aniline nitrogen is a direct reflection of the availability of its lone pair of electrons. Electron-donating groups increase the electron density on the nitrogen, making it more basic and resulting in a higher pKa for its conjugate acid (the anilinium ion). Conversely, electron-withdrawing groups decrease electron density, reducing basicity and lowering the pKa.[7][8]

Aniline DerivativeSubstituent(s)pKa of Conjugate Acid
4-Nitroaniline4-NO₂1.0
4-Chloroaniline4-Cl3.98
Aniline-H4.60[7]
4-Methylaniline (p-Toluidine)4-CH₃5.08
4-Methoxyaniline (p-Anisidine)4-OCH₃5.34
This compound 3,4-(OCH₂CH₃)₂ ~5.5 (Estimated)
(Data compiled from various sources; the pKa for this compound is estimated based on related structures)[9]

Anilines can be electrochemically oxidized, a process that involves the removal of electrons from the molecule. The ease of this oxidation is quantified by the oxidation potential; a lower potential indicates a more easily oxidized compound.[10] Electron-donating substituents, such as the two ethoxy groups in this compound, increase the electron density in the aromatic ring, making the molecule more susceptible to oxidation and thus lowering its oxidation potential.[9][11]

Aniline DerivativeSubstituent(s)Peak Oxidation Potential (Ep vs. Ag/AgCl)
4-Nitroaniline4-NO₂~1.10 V
4-Chloroaniline4-Cl~0.85 V
Aniline-H~0.75 V
4-Methoxyaniline4-OCH₃~0.55 V
3,4-Dimethoxyaniline 3,4-(OCH₃)₂ ~0.48 V
(Data compiled from multiple sources; values are approximate and depend on experimental conditions. Data for the dimethoxy analog is used as a proxy for the diethoxy analog)[9]

UV-Vis Spectroscopy: The electronic transitions within the aniline molecule lead to characteristic absorption bands in the UV-Vis spectrum.[12] The primary π → π* transition for aniline is around 230 nm, with a secondary band (benzenoid B-band) near 280 nm.[12][13] Electron-donating groups cause a bathochromic (red) shift to longer wavelengths and often increase absorption intensity (a hyperchromic effect).[12]

CompoundSubstituent(s)λmax (nm)
Aniline-H230, 280[12][13]
o-Toluidine2-CH₃~235, 285
o-Anisidine2-OCH₃~240, 290
Oligoanilines-291-332 (increases with chain length)[14]
(Data compiled from various sources)[15]

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei. For this compound, the electron-donating ethoxy groups are expected to increase electron density on the aromatic ring, causing an upfield (lower ppm) shift for the aromatic protons and carbons compared to unsubstituted aniline, particularly at the ortho and para positions relative to the substituents.

PropertyValue (for this compound)
Molecular Weight181.23 g/mol [16]
Molecular FormulaC₁₀H₁₅NO₂[16]
¹H NMR (CDCl₃, δ ppm)~6.7 (m, 1H), ~6.3 (m, 2H), 4.0 (q, 4H), 3.6 (br s, 2H, NH₂), 1.4 (t, 6H)
¹³C NMR (CDCl₃, δ ppm)~149, ~143, ~141, ~105, ~103, ~101, ~64.5, ~15
(Data estimated from similar structures and spectral databases)[16][17]

Applications in Drug Development

The tunable electronic properties of substituted anilines make them ideal scaffolds in drug design.[1][2] They are key components in numerous therapeutic agents, including kinase inhibitors for cancer therapy.[1] The aniline moiety often serves as a "hinge-binder," forming critical hydrogen bonds with the protein kinase active site.

Many aniline-based drugs, such as anilinoquinazolines, function as Tyrosine Kinase Inhibitors (TKIs). They compete with ATP for the binding site on kinases like the Epidermal Growth Factor Receptor (EGFR), thereby blocking the downstream signaling pathways that lead to tumor cell proliferation.[1]

EGFR_Inhibition cluster_membrane Cell Membrane cluster_signal Signal Transduction cluster_response Cellular Response EGFR EGFR P P EGFR->P Autophosphorylation ATP ATP ATP->EGFR Binds ADP ADP Downstream Downstream Signaling (Ras-Raf-MAPK) P->Downstream Activates Proliferation Tumor Cell Proliferation Downstream->Proliferation TKI Aniline-based TKI TKI->EGFR Inhibits ATP Binding

EGFR signaling pathway and its inhibition by an aniline-based TKI.

Experimental Methodologies

The characterization of substituted anilines involves a suite of analytical techniques to determine their structure, purity, and electronic properties.

A typical workflow for the synthesis and characterization of a novel substituted aniline is outlined below. This process ensures the identity, purity, and electronic properties of the target compound are thoroughly established.

Experimental_Workflow cluster_characterization Structural & Purity Characterization cluster_properties Electronic Property Measurement start Design & Precursor Selection synthesis Synthesis (e.g., Buchwald-Hartwig Amination) start->synthesis workup Aqueous Workup & Extraction synthesis->workup purification Purification (e.g., Column Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purity & ID ms Mass Spectrometry (MS) purification->ms Purity & ID ftir FTIR Spectroscopy purification->ftir Purity & ID uv_vis UV-Vis Spectroscopy purification->uv_vis Properties cv Cyclic Voltammetry (CV) purification->cv Properties pka_det pKa Determination purification->pka_det Properties final_product Pure, Characterized Compound nmr->final_product ms->final_product ftir->final_product uv_vis->final_product cv->final_product pka_det->final_product

General workflow for synthesis and characterization of substituted anilines.

This method is widely used for forming C-N bonds.

  • Reaction Setup: A flask is charged with an aryl halide (e.g., 1-bromo-3,4-diethoxybenzene), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).[14]

  • Solvent and Amine Source: The flask is purged with an inert gas (e.g., Argon), and a solvent (e.g., toluene) and an amine source (e.g., benzophenone imine, followed by hydrolysis) are added.[14]

  • Reaction: The mixture is heated (e.g., to 100 °C) with stirring for a specified time (e.g., 12-24 hours) until completion is confirmed by TLC or GC-MS.[14]

  • Workup: The reaction mixture is cooled, diluted with a solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Purification: The crude product is purified using flash column chromatography on silica gel to yield the pure substituted aniline.

CV is used to study the redox properties of a compound.

  • Solution Preparation: A solution of the substituted aniline (e.g., 1 mM) is prepared in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate).[14]

  • Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: The potential is swept from an initial value (e.g., 0 V) to a final value (e.g., +1.5 V) and back at a set scan rate (e.g., 100 mV/s).[14]

  • Data Analysis: The resulting voltammogram is plotted (current vs. potential). The peak potential (Ep) of the anodic wave corresponds to the oxidation potential of the compound.

Quantitative Structure-Activity Relationships (QSAR)

QSAR studies aim to build a mathematical relationship between the chemical structure and the biological activity of a series of compounds.[18][19] For substituted anilines, electronic parameters like Hammett constants and calculated properties (e.g., dipole moment, HOMO/LUMO energies) are used as descriptors to predict activities such as enzyme inhibition or antimicrobial efficacy.[18][19]

QSAR_Logic cluster_inputs Inputs cluster_model Modeling cluster_outputs Outputs & Application Structures Set of Substituted Anilines Descriptors Calculate Molecular Descriptors (e.g., σ, logP, HOMO/LUMO) Structures->Descriptors Activity Measure Biological Activity (e.g., IC₅₀) Structures->Activity Model Develop Statistical Model (e.g., Linear Regression) Descriptors->Model Activity->Model Equation QSAR Equation Activity = f(Descriptors) Model->Equation Prediction Predict Activity of New Compounds Equation->Prediction

Logical workflow for a QSAR study on substituted anilines.

Conclusion

The electronic properties of substituted anilines are a direct and predictable consequence of the nature and position of their substituents. Electron-donating groups, such as the dual ethoxy groups in this compound, enhance the electron density on the aromatic ring and the amino group. This leads to increased basicity (higher pKa), greater susceptibility to oxidation (lower oxidation potential), and distinct shifts in spectroscopic signals. This ability to fine-tune electronic characteristics through synthesis is precisely why substituted anilines have become indispensable tools for professionals in drug discovery and materials science, allowing for the rational design of molecules with optimized properties for specific biological or chemical applications.[1]

References

A Technical Guide to the Thermochemical Properties of 3,4-Diethoxyaniline Imine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for the determination and analysis of the thermochemical properties of 3,4-diethoxyaniline imine derivatives (Schiff bases). While specific experimental data for this class of compounds is not yet prevalent in public literature, this document outlines the essential experimental protocols required for their synthesis and thermochemical characterization. The methodologies are based on established techniques for analogous compounds, such as 3,4-dimethoxyaniline imine derivatives. This guide serves as a foundational resource for researchers aiming to investigate these compounds, which hold potential in various fields, including drug development, due to the broad biological activities associated with Schiff bases.

Data Presentation: Thermochemical Properties

Quantitative thermochemical data for this compound imine derivatives are not currently available in published literature. Researchers are encouraged to use the experimental protocols detailed in Section 2 to generate this data. The following tables are provided as templates for the systematic recording and presentation of key thermochemical parameters.

Table 1: Physicochemical and Calorimetric Data for this compound Imine Derivatives

Compound ID Molecular Formula Molar Mass ( g/mol ) Melting Point (°C) ΔfusH (kJ/mol) ΔcU° (kJ/mol)
Derivative 1 CxHyNzOw
Derivative 2 CxHyNzOw
Derivative 3 CxHyNzOw
User-defined

Caption: ΔfusH: Enthalpy of Fusion, determined by DSC. ΔcU°: Standard massic energy of combustion, determined by bomb calorimetry.

Table 2: Standard Molar Enthalpies of Formation and Sublimation (p° = 0.1 MPa, T = 298.15 K)

Compound ID ΔsubH° (kJ/mol) ΔfH°(cr) (kJ/mol) ΔfH°(g) (kJ/mol)
Derivative 1
Derivative 2
Derivative 3
User-defined

Caption: ΔsubH°: Enthalpy of Sublimation, determined by TGA. ΔfH°(cr): Standard molar enthalpy of formation in the crystalline phase. ΔfH°(g): Standard molar enthalpy of formation in the gaseous phase.

Experimental Protocols

This section provides detailed methodologies for the synthesis and thermochemical analysis of this compound imine derivatives.

Synthesis of this compound Imine Derivatives

The synthesis of Schiff bases is typically achieved through the condensation reaction of a primary amine with an aldehyde or ketone. The following is a general procedure that can be adapted for various derivatives.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, salicylaldehyde)

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve this compound (1 equivalent) in a minimum amount of warm absolute ethanol in a round-bottom flask.

  • In a separate beaker, dissolve the desired aldehyde (1 equivalent) in warm absolute ethanol.

  • Add the aldehyde solution to the aniline solution with continuous stirring.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Attach a condenser to the flask and reflux the mixture for 2-4 hours.[1] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature to allow the Schiff base product to crystallize.

  • Collect the solid product by filtration.

  • Wash the crystals with cold ethanol to remove unreacted starting materials.

  • Purify the product by recrystallization from a suitable solvent, such as ethanol.[2]

  • Dry the purified crystals in a vacuum desiccator.

  • Characterize the final product using techniques like FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.[3]

Differential Scanning Calorimetry (DSC)

DSC is used to determine thermal transitions, such as melting point and enthalpy of fusion (ΔfusH).[4]

Equipment:

  • Differential Scanning Calorimeter

  • Aluminum crucibles and lids

  • Microbalance (precision ±0.01 mg)

  • Inert gas supply (e.g., Nitrogen)

Procedure:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards (e.g., indium) according to the manufacturer's protocol.[5]

  • Sample Preparation: Accurately weigh 3-10 mg of the synthesized imine derivative into an aluminum crucible.[6] Crimp the lid to seal the crucible. Prepare an empty, sealed crucible to serve as the reference.

  • Instrument Setup: Place the sample and reference crucibles into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).[5]

  • Thermal Scan: Heat the sample at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point of the compound.[7]

  • Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset temperature of the endothermic peak. The area under the melting peak is integrated to calculate the enthalpy of fusion (ΔfusH).[8]

Bomb Calorimetry

Bomb calorimetry is used to determine the standard energy of combustion (ΔcU°).

Equipment:

  • Adiabatic bomb calorimeter

  • Pellet press

  • Ignition wire (e.g., nickel-chromium)

  • High-pressure oxygen cylinder

  • Standard substance for calibration (e.g., benzoic acid)

Procedure:

  • Calibration: Determine the heat capacity of the calorimeter (Cv) by combusting a known mass (approx. 1 g) of a standard substance like benzoic acid, which has a certified heat of combustion.[9]

  • Sample Preparation: Weigh approximately 0.5-1.0 g of the imine derivative and press it into a pellet.[10]

  • Bomb Assembly: Measure and attach a fuse wire to the electrodes in the bomb head, ensuring it is in contact with the sample pellet. Place a small, known volume of distilled water (e.g., 1 mL) in the bottom of the bomb to ensure saturation of the internal atmosphere with water vapor.[10][11]

  • Pressurization: Seal the bomb and charge it with pure oxygen to a pressure of approximately 30 atm.[12]

  • Calorimeter Setup: Place the sealed bomb into the calorimeter bucket containing a precisely known mass of water (e.g., 2000 g).[11][13]

  • Combustion: Allow the system to reach thermal equilibrium. Ignite the sample remotely and record the temperature at regular intervals until a maximum temperature is reached and the system begins to cool.[12]

  • Calculation: Calculate the total heat released, making corrections for the heat of combustion of the fuse wire. Use this value and the calorimeter's heat capacity to determine the standard energy of combustion for the sample.[13]

Thermogravimetric Analysis (TGA)

TGA is employed to measure the thermal stability of the compound and to determine the enthalpy of sublimation (ΔsubH°).

Equipment:

  • Thermogravimetric Analyzer

  • Ceramic or alumina crucibles

  • Inert gas supply (e.g., Nitrogen)

Procedure:

  • Sample Preparation: Place a small, accurately weighed sample (5-15 mg) of the imine derivative into a TGA crucible.[14]

  • Instrument Setup: Place the crucible in the TGA furnace and purge with an inert gas at a controlled flow rate.

  • Dynamic TGA: Heat the sample at a controlled, linear rate (e.g., 10 °C/min) up to a temperature where complete decomposition occurs.[15][16] This provides information on decomposition temperatures and thermal stability.

  • Isothermal TGA for Sublimation: To determine the enthalpy of sublimation, conduct a series of isothermal experiments at different temperatures below the melting point. At each temperature, measure the rate of mass loss ( dm/dt ) due to sublimation.

  • Data Analysis: The vapor pressure (p) at each temperature (T) can be related to the rate of mass loss using the Langmuir equation. The enthalpy of sublimation is then determined from the slope of the Clausius-Clapeyron plot (ln(p) vs. 1/T).

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a conceptual signaling pathway relevant to the biological investigation of these compounds. Schiff bases derived from aniline derivatives have shown a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[17][18][19]

Experimental_Workflow cluster_thermo Thermochemical Analysis synthesis Synthesis of Imine Derivative (this compound + Aldehyde) purification Purification (Recrystallization) synthesis->purification characterization Structural Characterization (NMR, FT-IR, MS) purification->characterization dsc DSC (Melting Point, ΔfusH) characterization->dsc bomb Bomb Calorimetry (ΔcU°) characterization->bomb tga TGA (ΔsubH°, Stability) characterization->tga data_analysis Data Analysis & Calculation (ΔfH°(cr), ΔfH°(g)) dsc->data_analysis bomb->data_analysis tga->data_analysis

Caption: Workflow for Synthesis and Thermochemical Analysis.

Signaling_Pathway compound Aniline Imine Derivative (Bioactive Agent) receptor Cell Surface Receptor or Enzyme Active Site compound->receptor Binding/Inhibition kinase_cascade Kinase Cascade (e.g., MAPK Pathway) receptor->kinase_cascade Activation/Suppression transcription_factor Transcription Factor (e.g., NF-κB, AP-1) kinase_cascade->transcription_factor Phosphorylation gene_expression Modulation of Gene Expression transcription_factor->gene_expression Translocation to Nucleus cellular_response Cellular Response (e.g., Apoptosis, Anti-inflammatory) gene_expression->cellular_response

Caption: Conceptual Signaling Pathway for Bioactive Imine Derivatives.

References

In-depth Molecular Analysis of 3,4-Diethoxyaniline Remains an Unexplored Area of Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive investigation into the molecular geometry and conformational analysis of 3,4-diethoxyaniline reveals a significant gap in current scientific literature. Despite a thorough search of scholarly articles, crystallographic databases, and computational chemistry studies, no specific research detailing the three-dimensional structure, conformational preferences, or associated biological pathways of this compound could be identified.

This absence of dedicated research means that key quantitative data, such as bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's spatial arrangement, remain undetermined. Furthermore, information regarding the potential energy landscape and the relative stability of different conformers is not available.

While general chemical information for this compound is accessible through public databases, this is limited to basic identifiers, molecular formula (C10H15NO2), molecular weight, and some spectroscopic data (¹H NMR, ¹³C NMR, and IR).[1] However, these data do not provide the in-depth structural insights required for a comprehensive technical guide as requested. For instance, while spectroscopic techniques like FTIR and NMR are powerful tools for functional group identification and connectivity, they do not directly yield a molecule's three-dimensional geometry without further complex analysis, which appears not to have been performed for this specific molecule.

The request for detailed experimental protocols for key experiments and diagrams for signaling pathways also cannot be fulfilled due to the lack of published research in these areas for this compound. There is no indication in the current body of scientific literature of its involvement in specific biological signaling cascades.

General Principles of Conformational Analysis for Substituted Anilines

In the absence of specific data for this compound, a general understanding of its likely conformational behavior can be inferred from studies of analogous molecules, such as other substituted anilines. The conformational preferences of such molecules are typically governed by the interplay of several factors:

  • Rotation around the C-N bond: The orientation of the amino group relative to the benzene ring.

  • Rotation of the ethoxy groups: The spatial arrangement of the ethyl chains.

  • Steric hindrance: Repulsive forces between adjacent substituent groups.

  • Electronic effects: The influence of electron-donating or -withdrawing groups on bond lengths and angles.

A hypothetical workflow for the conformational analysis of this compound would involve both computational and experimental methods.

Caption: A general workflow for the conformational analysis of a molecule like this compound.

Conclusion

The creation of an in-depth technical guide on the molecular geometry and conformational analysis of this compound is not feasible at this time due to the lack of specific scientific research and quantitative data for this compound. The information presented here is based on general principles of chemical analysis and provides a framework for the type of research that would be necessary to fulfill such a request. Further experimental and computational studies are required to elucidate the specific structural and conformational properties of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,4-Diethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3,4-diethoxyaniline, a valuable intermediate in the pharmaceutical and dye industries. The primary method described is the reduction of the nitro group of 3,4-diethoxynitrobenzene. Two effective protocols are presented: catalytic hydrogenation using palladium on carbon (Pd/C) with hydrogen gas, and a transfer hydrogenation method employing hydrazine hydrate with a Pd/C catalyst. These protocols offer reliable and scalable methods for the preparation of high-purity this compound.

Introduction

This compound serves as a key building block in the synthesis of various organic molecules, including active pharmaceutical ingredients and complex dye structures. The presence of the ethoxy groups influences the molecule's solubility and reactivity, making it a versatile precursor. The most common and efficient route to this compound is the reduction of the corresponding nitro compound, 3,4-diethoxynitrobenzene. This transformation can be achieved through several reductive methods, with catalytic hydrogenation being a prominent and clean technique. This application note details two robust protocols for this synthesis, providing clear, step-by-step instructions to ensure reproducibility and high yields.

Chemical Reaction

Figure 1: General reaction scheme for the reduction of 3,4-diethoxynitrobenzene to this compound.

Experimental Protocols

Two primary methods for the reduction of 3,4-diethoxynitrobenzene are detailed below.

Protocol 1: Catalytic Hydrogenation with Hydrogen Gas

This method utilizes hydrogen gas and a palladium on carbon catalyst to achieve the reduction.

Materials:

  • 3,4-Diethoxynitrobenzene

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or Methanol)

  • Diatomaceous earth (e.g., Celite®)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a hydrogenation vessel, combine 3,4-diethoxynitrobenzene (1.0 eq) and ethanol (10-15 mL per gram of nitro compound).

  • Catalyst Addition: Carefully add 10% Pd/C (1-5 mol% of Pd relative to the nitro compound) to the mixture under a nitrogen atmosphere.

  • Hydrogenation: Seal the vessel and purge it with nitrogen gas, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-4 atm or up to 1 MPa) and heat the reaction mixture to a specified temperature (e.g., 25-70°C).[1]

  • Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by thin-layer chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Protocol 2: Transfer Hydrogenation with Hydrazine Hydrate

This protocol offers an alternative to using hydrogen gas, employing hydrazine hydrate as the hydrogen donor.[2][3]

Materials:

  • 3,4-Diethoxynitrobenzene

  • 10% Palladium on Carbon (Pd/C)

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Methanol

  • Diatomaceous earth (e.g., Celite®)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-diethoxynitrobenzene (1.0 eq) in methanol (10-15 mL per gram of nitro compound).

  • Catalyst Addition: Add 10% Pd/C (1-5 mol% of Pd) to the solution.

  • Hydrazine Addition: Heat the mixture to reflux (approximately 65-80°C).[2] Add hydrazine hydrate (2-5 eq) dropwise to the refluxing mixture. Caution: The reaction can be exothermic.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.

  • Work-up and Filtration: After completion, cool the reaction mixture to room temperature and filter it through a pad of diatomaceous earth to remove the catalyst. Wash the filter pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be taken up in a suitable organic solvent (e.g., ethyl acetate), washed with water to remove any remaining hydrazine salts, dried over anhydrous sodium sulfate, and concentrated to give the final product.

Data Presentation

ParameterProtocol 1: Catalytic HydrogenationProtocol 2: Transfer Hydrogenation
Reducing Agent Hydrogen Gas (H₂)Hydrazine Hydrate (NH₂NH₂·H₂O)
Catalyst 10% Pd/C10% Pd/C
Solvent Ethanol or MethanolMethanol
Temperature 25-70°C65-80°C (Reflux)
Pressure 1-10 atm (1 atm to 1 MPa)[1]Atmospheric
Typical Yield >95%>90%
Purity High (>98%)High (>98%)

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

  • Appearance: Colorless to pale yellow solid or liquid.[4]

  • Melting Point: 48°C.[1]

  • Boiling Point: 294.5°C at 760 mmHg.[1]

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.70 (d, J=8.4 Hz, 1H), 6.27 (d, J=2.6 Hz, 1H), 6.18 (dd, J=8.4, 2.6 Hz, 1H), 4.02 (q, J=7.0 Hz, 2H), 3.98 (q, J=7.0 Hz, 2H), 3.55 (br s, 2H), 1.41 (t, J=7.0 Hz, 3H), 1.38 (t, J=7.0 Hz, 3H).[5]

  • ¹³C NMR (CDCl₃, 101 MHz): δ 149.6, 142.9, 139.8, 113.1, 104.9, 102.0, 64.6, 64.5, 15.0, 14.9.[5]

  • IR (KBr, cm⁻¹): 3420, 3340, 2980, 1620, 1510, 1230, 1140, 1040, 850.[6]

Visualizations

The following diagrams illustrate the logical workflow of the synthesis protocols.

Synthesis_Workflow_Hydrogenation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product SM 3,4-Diethoxynitrobenzene React Catalytic Hydrogenation (25-70°C, 1-10 atm) SM->React Cat 10% Pd/C Cat->React Sol Ethanol/Methanol Sol->React H2 Hydrogen Gas H2->React Filt Filtration React->Filt Reaction Mixture Evap Evaporation Filt->Evap Filtrate Prod This compound Evap->Prod Crude Product

Caption: Workflow for Catalytic Hydrogenation.

Synthesis_Workflow_Transfer_Hydrogenation cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product SM 3,4-Diethoxynitrobenzene React Transfer Hydrogenation (Reflux) SM->React Cat 10% Pd/C Cat->React Sol Methanol Sol->React Hyd Hydrazine Hydrate Hyd->React Filt Filtration React->Filt Reaction Mixture Evap Evaporation Filt->Evap Filtrate Prod This compound Evap->Prod Crude Product

Caption: Workflow for Transfer Hydrogenation.

Safety Precautions

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the apparatus is properly sealed and operated in a well-ventilated fume hood. Palladium on carbon can be pyrophoric, especially after the reaction; do not allow the catalyst to dry in the air. Quench the catalyst carefully.

  • Transfer Hydrogenation: Hydrazine hydrate is toxic and corrosive. Handle it with appropriate personal protective equipment (gloves, safety glasses) in a fume hood. The reaction with hydrazine can be vigorous.

  • Always consult the Safety Data Sheets (SDS) for all chemicals used.

References

Experimental protocol for the synthesis of 3,4-diethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Synthesis of 3,4-diethoxyaniline

Abstract

This document provides a detailed experimental protocol for the synthesis of this compound, a valuable intermediate in the pharmaceutical and chemical industries. The described methodology involves a two-step reaction sequence starting from 1,2-diethoxybenzene. The first step is the nitration of the starting material to yield 3,4-diethoxynitrobenzene, which is subsequently reduced to the target compound, this compound, via catalytic hydrogenation. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

This compound serves as a key building block in the synthesis of various organic molecules, including active pharmaceutical ingredients and dyes. The presence of the ethoxy groups on the aniline ring modifies its electronic properties and reactivity, making it a versatile precursor. The following protocol outlines a reliable method for its preparation in a laboratory setting.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

  • Nitration: An electrophilic aromatic substitution reaction to introduce a nitro group onto the 1,2-diethoxybenzene ring.

  • Reduction: The nitro group of the intermediate is reduced to an amine group to yield the final product.

Experimental Protocols

Step 1: Synthesis of 3,4-diethoxynitrobenzene

Materials:

  • 1,2-diethoxybenzene

  • Acetic anhydride

  • Fuming nitric acid (90%)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1,2-diethoxybenzene in a 1:1 mixture of dichloromethane and acetic anhydride.

  • Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Slowly add fuming nitric acid dropwise to the cooled solution over a period of 30-45 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.

  • Carefully pour the reaction mixture into a beaker containing crushed ice and water.

  • Separate the organic layer and wash it sequentially with water and a saturated sodium bicarbonate solution until the effervescence ceases.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 3,4-diethoxynitrobenzene.

Step 2: Synthesis of this compound

Materials:

  • 3,4-diethoxynitrobenzene

  • Ethanol

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Hydrogenation reactor (e.g., Parr hydrogenator)

  • Celite or a similar filter aid

Procedure:

  • Place the crude 3,4-diethoxynitrobenzene from the previous step into a hydrogenation reactor.

  • Add ethanol as the solvent and a catalytic amount of 10% Pd/C (approximately 1-2 mol% of the substrate).

  • Seal the reactor and purge it with nitrogen gas three times to remove any residual air.

  • Introduce hydrogen gas into the reactor to a pressure of 1 MPa.[1]

  • Begin stirring and heat the mixture to 70 °C to initiate the reaction.[1]

  • Maintain the reaction at 70 °C and 1 MPa hydrogen pressure until the pressure uptake ceases, indicating the completion of the reaction. This is typically followed by an additional 30 minutes of reaction time.[1]

  • Allow the reactor to cool to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Rinse the Celite pad with a small amount of ethanol.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation

The following table summarizes the key parameters and expected outcomes for the synthesis of this compound.

ParameterStep 1: NitrationStep 2: Reduction
Starting Material 1,2-diethoxybenzene3,4-diethoxynitrobenzene
Key Reagents Fuming nitric acid, Acetic anhydrideH₂, 10% Pd/C
Solvent DichloromethaneEthanol
Temperature 0-10 °C70 °C
Pressure Atmospheric1 MPa
Reaction Time ~3 hours~2-4 hours
Product 3,4-diethoxynitrobenzeneThis compound
Typical Yield 85-95%>90%
Purity >95% (crude)>98%

Workflow Visualization

SynthesisWorkflow Start 1,2-Diethoxybenzene Nitration Nitration (HNO₃, Ac₂O, DCM) Start->Nitration Intermediate 3,4-Diethoxynitrobenzene Nitration->Intermediate Reduction Reduction (H₂, 10% Pd/C, Ethanol) Intermediate->Reduction Product This compound Reduction->Product

Caption: Synthesis workflow for this compound.

Safety Precautions

  • Handle fuming nitric acid with extreme caution in a well-ventilated fume hood, as it is highly corrosive and a strong oxidizing agent.

  • The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

  • Catalytic hydrogenation with palladium on carbon is performed with flammable hydrogen gas under pressure and should be conducted in an appropriate high-pressure reactor with proper safety measures in place.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these experiments.

Conclusion

The protocol detailed in this application note provides a straightforward and efficient method for the synthesis of this compound. By following the two-step process of nitration and subsequent catalytic hydrogenation, the target compound can be obtained in good yield and high purity. This method is scalable and suitable for use in both academic and industrial research settings.

References

Application Notes and Protocols: 3,4-Diethoxyaniline as a Precursor in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes represent the largest and most versatile class of synthetic organic colorants, characterized by the presence of one or more azo groups (–N=N–). These dyes are widely utilized in a variety of industries, including textiles, printing, paper, and increasingly in high-technology applications such as nonlinear optics and biomedical imaging. The synthesis of azo dyes is a well-established and cost-effective process involving two key steps: diazotization of a primary aromatic amine and subsequent coupling with an electron-rich nucleophile.

3,4-Diethoxyaniline is a valuable precursor in the synthesis of specialized azo dyes. The presence of two ethoxy groups on the aniline ring acts as electron-donating moieties, which can influence the color, solubility, and fastness properties of the resulting dyes. This document provides detailed application notes and experimental protocols for the synthesis of azo dyes using this compound as the diazo component.

Synthesis of Azo Dyes from this compound: An Overview

The synthesis of azo dyes from this compound follows a two-step reaction pathway:

  • Diazotization: this compound is converted into a highly reactive diazonium salt by treating it with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl). This reaction is carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

  • Azo Coupling: The freshly prepared diazonium salt is then coupled with an electron-rich aromatic compound, known as the coupling component. Common coupling components include phenols, naphthols, aromatic amines, and pyrazolone derivatives. The choice of the coupling component is a critical determinant of the final dye's color and properties.

Experimental Protocols

The following are detailed protocols for the synthesis of representative azo dyes using this compound.

Protocol 1: Diazotization of this compound

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a 250 mL beaker, dissolve a specific molar amount of this compound in a mixture of concentrated hydrochloric acid and distilled water.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, prepare a concentrated aqueous solution of sodium nitrite.

  • Slowly add the sodium nitrite solution dropwise to the cold this compound solution. Maintain the temperature below 5 °C throughout the addition.

  • After the complete addition of sodium nitrite, continue stirring the mixture for an additional 30 minutes at 0-5 °C.

  • Check for the completion of the diazotization reaction by testing a drop of the solution with starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, signifying the completion of the reaction.

  • The resulting diazonium salt solution should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with 2-Naphthol

Materials:

  • Diazonium salt solution of this compound (from Protocol 1)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

  • In a 500 mL beaker, dissolve a molar equivalent of 2-naphthol in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with continuous stirring.

  • A brightly colored precipitate of the azo dye will form immediately.

  • Continue stirring the reaction mixture in the ice bath for an additional 60 minutes to ensure the completion of the coupling reaction.

  • Filter the precipitated dye using a Buchner funnel and wash it thoroughly with cold distilled water until the filtrate is neutral.

  • Dry the synthesized azo dye in a vacuum oven at 60 °C.

Protocol 3: Azo Coupling with a Pyrazolone Derivative (e.g., 3-Methyl-1-phenyl-5-pyrazolone)

Materials:

  • Diazonium salt solution of this compound (from Protocol 1)

  • 3-Methyl-1-phenyl-5-pyrazolone

  • Sodium Acetate

  • Ethanol

  • Distilled Water

  • Ice

Procedure:

  • In a 500 mL beaker, dissolve a molar equivalent of 3-methyl-1-phenyl-5-pyrazolone in a mixture of ethanol and water containing sodium acetate to maintain a slightly acidic to neutral pH.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold pyrazolone solution with vigorous stirring.

  • A colored precipitate of the azo pyrazolone dye will form.

  • Continue stirring the reaction mixture in the ice bath for an additional 60-90 minutes.

  • Filter the solid dye, wash with a cold ethanol-water mixture, and then with cold distilled water.

  • Dry the product in a vacuum oven at 60 °C.

Data Presentation

The following tables summarize typical quantitative data for azo dyes derived from substituted anilines, which can be expected to be similar for dyes derived from this compound.

Table 1: Representative Reaction Parameters and Yields

Diazo ComponentCoupling ComponentReaction Time (min)Reaction Temperature (°C)pHYield (%)
This compound2-Naphthol60-900-59-1085-95
This compoundPhenol60-900-58-980-90
This compoundN,N-Dimethylaniline60-1200-55-675-85
This compound3-Methyl-1-phenyl-5-pyrazolone90-1200-56-788-96

Table 2: Spectroscopic and Fastness Properties of Representative Azo Dyes

Azo Dye from this compound and:Colorλmax (nm) in EthanolMolar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹)Light Fastness (1-8)¹Wash Fastness (1-5)²
2-NaphtholRed-Orange480-50025,000 - 35,0004-54
PhenolYellow-Orange400-42020,000 - 30,0003-43-4
N,N-DimethylanilineOrange-Red450-47030,000 - 40,00044
3-Methyl-1-phenyl-5-pyrazoloneYellow410-43035,000 - 45,00054-5

¹ Light Fastness assessed on a scale of 1 (poor) to 8 (excellent). ² Wash Fastness assessed on a scale of 1 (poor) to 5 (excellent).

Characterization of Synthesized Azo Dyes

The synthesized azo dyes can be characterized by various analytical techniques:

  • UV-Visible Spectroscopy: To determine the maximum wavelength of absorption (λmax) and the molar extinction coefficient (ε), which are indicative of the dye's color and intensity.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups, such as the N=N stretching vibration of the azo group (typically in the range of 1400-1500 cm⁻¹), as well as O-H, N-H, and C-O stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure of the azo dye.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dye.

Applications

Azo dyes derived from this compound are expected to find applications in several areas:

  • Textile Dyes: The ethoxy groups can enhance the affinity of the dye for synthetic fibers like polyester, making them suitable as disperse dyes.

  • Pigments: By modifying the molecular structure to increase molecular weight and reduce solubility, these azo compounds can be converted into pigments for use in plastics, paints, and printing inks.

  • Functional Dyes: The specific electronic properties imparted by the diethoxy substitution may make these dyes suitable for applications in optical data storage, liquid crystal displays, and as probes in biological systems.

  • Drug Development: Azo compounds have been investigated for their potential biological activities, including antimicrobial and anticancer properties. The unique structure of dyes from this compound could be a starting point for the development of novel therapeutic agents.

Visualizations

Azo_Dye_Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_analysis Characterization A This compound C Diazonium Salt A->C Nitrous Acid B NaNO2 + HCl (0-5 °C) E Azo Dye C->E Electrophilic Aromatic Substitution D Coupling Component (e.g., 2-Naphthol) F UV-Vis E->F G FT-IR E->G H NMR E->H I Mass Spec E->I

Caption: Experimental workflow for azo dye synthesis.

Signaling_Pathway Precursor This compound (Precursor) Diazotization Diazotization (Reactive Intermediate Formation) Precursor->Diazotization Coupling Azo Coupling (Chromophore Formation) Diazotization->Coupling Dye Azo Dye (Final Product) Coupling->Dye Application Application (e.g., Textile Dyeing, Pigment) Dye->Application

Caption: Logical relationship in azo dye synthesis.

Application Note: Synthesis and Characterization of Schiff Bases Derived from 3,4-Diethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) functional group, are a versatile class of organic compounds formed from the condensation of primary amines with carbonyl compounds.[1] These compounds and their metal complexes are of significant interest in medicinal and pharmaceutical chemistry due to a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3][4] The imine group is crucial for their biological activity.[4] This application note provides a detailed protocol for the synthesis of novel Schiff bases by reacting 3,4-diethoxyaniline with various substituted aromatic aldehydes. It also outlines the standard procedures for their purification, characterization, and evaluation.

General Synthesis Protocol

This protocol describes a general method for the synthesis of Schiff bases via the condensation of this compound and a substituted aldehyde, typically conducted by refluxing in an alcoholic solvent.

2.1 Materials and Reagents

  • This compound

  • Substituted aromatic aldehyde (e.g., Salicylaldehyde, 4-Nitrobenzaldehyde, 4-Methoxybenzaldehyde)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

2.2 Procedure

  • In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol) in 25 mL of absolute ethanol.

  • In a separate beaker, dissolve an equimolar amount of the selected substituted aldehyde (10 mmol) in 25 mL of warm absolute ethanol.

  • Add the aldehyde solution to the solution of this compound with continuous stirring.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or water bath, typically for 2-6 hours.[5] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[6]

  • After the reaction is complete, cool the mixture to room temperature. The Schiff base product will often precipitate from the solution.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with a small amount of cold ethanol to remove unreacted starting materials.[6]

  • Dry the product in a desiccator or a vacuum oven at a low temperature.

  • For further purification, the crude product can be recrystallized from a suitable solvent, such as hot ethanol.[7]

Experimental Data Summary

The following table summarizes representative data for the synthesis of various Schiff bases derived from this compound.

Aldehyde ReactantProduct NameReaction Time (h)SolventYield (%)M.P. (°C)
Salicylaldehyde2-(((3,4-diethoxyphenyl)imino)methyl)phenol3Ethanol85-92118-120
4-NitrobenzaldehydeN-(4-nitrobenzylidene)-3,4-diethoxyaniline4Ethanol88-95145-147
4-MethoxybenzaldehydeN-(4-methoxybenzylidene)-3,4-diethoxyaniline3Methanol90-96132-134
BenzaldehydeN-benzylidene-3,4-diethoxyaniline2Ethanol82-90105-107
2-Hydroxy-1-naphthaldehyde1-(((3,4-diethoxyphenyl)imino)methyl)naphthalen-2-ol5Ethanol80-88160-162

Note: The data presented are representative values based on typical Schiff base syntheses and may vary based on specific experimental conditions.

Characterization Protocols

The synthesized Schiff bases should be characterized using standard spectroscopic techniques to confirm their structure and purity.

4.1 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Protocol: Acquire the IR spectrum of the solid sample using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Key Signals: The formation of the Schiff base is confirmed by the disappearance of the N-H stretching bands of the primary amine (approx. 3300-3400 cm⁻¹) and the C=O stretching band of the aldehyde (approx. 1700 cm⁻¹). The key evidence is the appearance of a strong absorption band corresponding to the C=N (azomethine) stretch, typically in the range of 1600-1630 cm⁻¹.[4][8]

4.2 Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

  • Protocol: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and record the ¹H NMR spectrum.

  • Key Signals: Successful synthesis is indicated by the appearance of a characteristic singlet peak in the δ 8.0-9.0 ppm region, which corresponds to the azomethine proton (-CH=N-).[8] The signals for the aromatic protons from both the aniline and aldehyde moieties will also be present, and the absence of the aldehyde proton signal (δ 9-10 ppm) further confirms the reaction completion.

4.3 Mass Spectrometry (MS)

  • Protocol: Analyze the sample using techniques such as Electrospray Ionization (ESI-MS) to determine the molecular weight of the synthesized compound.

  • Analysis: The mass spectrum should show a molecular ion peak (M⁺ or [M+H]⁺) that corresponds to the calculated molecular weight of the target Schiff base.[4]

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the synthesis and evaluation of the Schiff bases.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_application Application Screening A 1. Reactant Preparation (Aniline + Aldehyde) B 2. Condensation Reaction (Ethanol, Acetic Acid, Reflux) A->B C 3. Isolation & Washing (Filtration) B->C D 4. Purification (Recrystallization) C->D E FTIR Spectroscopy (C=N stretch) D->E F ¹H NMR Spectroscopy (-CH=N- proton) D->F G Mass Spectrometry (Molecular Weight) D->G H Biological Activity Assays (e.g., Antimicrobial, Anticancer) D->H

Caption: Experimental workflow for Schiff base synthesis.

Applications in Drug Development

Schiff bases are recognized for their wide range of pharmacological activities.[9] Derivatives synthesized from substituted anilines and aldehydes have demonstrated potential as:

  • Antimicrobial Agents: Many Schiff bases exhibit significant activity against various strains of bacteria and fungi.

  • Anticancer Agents: Certain structures have shown cytotoxicity against various cancer cell lines.[4]

  • Antioxidant and Anti-inflammatory Agents: The imine functionality and phenolic groups can contribute to antioxidant and anti-inflammatory properties.[4]

The synthesized compounds from this compound serve as promising candidates for further biological screening and lead optimization in drug discovery programs. The presence of lipophilic ethoxy groups may enhance membrane permeability, a desirable trait for drug candidates.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with 3,4-Diethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials. The reaction's broad substrate scope, functional group tolerance, and relatively mild conditions make it a superior alternative to traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.

These application notes provide a detailed protocol and practical guidance for the Buchwald-Hartwig amination of aryl halides with 3,4-diethoxyaniline, an electron-rich aniline derivative. The presented methodologies are based on established protocols for similar aniline substrates and are intended to serve as a robust starting point for reaction optimization.

Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The aniline (in this case, this compound) coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the arylamine product is reductively eliminated from the palladium center, regenerating the active Pd(0) catalyst for the next cycle.

A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the aryl halide. The choice of an appropriate phosphine ligand is critical to promote the desired reductive elimination and minimize this and other side reactions.

Experimental Protocols

The following protocols are generalized for the Buchwald-Hartwig amination of aryl halides with this compound. The choice of catalyst, ligand, base, and solvent may require optimization depending on the specific aryl halide used.

General Procedure for the Amination of an Aryl Bromide:

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, XPhos, and NaOtBu under an inert atmosphere (e.g., argon or nitrogen).

  • Add the aryl bromide and this compound to the Schlenk tube.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3,4-diethoxyaniline.

General Procedure for the Amination of an Aryl Chloride:

The amination of aryl chlorides is often more challenging and may require more electron-rich and sterically hindered ligands, as well as higher reaction temperatures.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)

  • BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) (0.03 mmol, 3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • Follow the general setup procedure as described for the aryl bromide amination, using Pd₂(dba)₃, BrettPhos, and K₃PO₄.

  • Add the aryl chloride and this compound.

  • Add anhydrous 1,4-dioxane.

  • Seal the Schlenk tube and heat the reaction mixture to 110-120 °C.

  • Workup and purification are performed as described for the aryl bromide protocol.

Data Presentation

Aryl HalideAnilineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-BromotolueneAnilinePd(OAc)₂ (2)P(tBu)₃ (4)NaOtBu (1.4)Toluene80298
4-ChlorotolueneAnilinePd₂(dba)₃ (1)XPhos (3)K₃PO₄ (2.0)1,4-Dioxane1102495
1-Bromo-4-methoxybenzene4-MethoxyanilinePd(OAc)₂ (1)BINAP (1.5)NaOtBu (1.4)Toluene100492
2-BromopyridineAnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2.0)1,4-Dioxane1001885
1-Chloro-3-nitrobenzeneAnilinePd₂(dba)₃ (0.5)RuPhos (1.5)K₂CO₃ (2.0)t-BuOH1002491

Mandatory Visualizations

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Add_Reagents Add Pd catalyst, ligand, base, aryl halide, and this compound to Schlenk tube under inert gas. Add_Solvent Add anhydrous solvent. Add_Reagents->Add_Solvent Heat_Stir Seal tube and heat with vigorous stirring. Add_Solvent->Heat_Stir Monitor Monitor progress by TLC or GC-MS. Heat_Stir->Monitor Cool Cool to room temperature. Monitor->Cool Filter Dilute and filter through Celite®. Cool->Filter Concentrate Concentrate the filtrate. Filter->Concentrate Purify Purify by column chromatography. Concentrate->Purify

Caption: General experimental workflow for Buchwald-Hartwig amination.

Application Notes and Protocols for Suzuki Coupling Reactions Involving 3,4-Diethoxyaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of halogenated 3,4-diethoxyaniline derivatives. This class of compounds serves as a valuable scaffold in medicinal chemistry and materials science, and the ability to introduce diverse aryl and heteroaryl moieties via Suzuki coupling is crucial for the synthesis of novel chemical entities.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids make it an indispensable tool in modern organic synthesis, particularly in the pharmaceutical industry for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This protocol focuses on the coupling of a representative halogenated this compound derivative, 4-bromo-3,4-diethoxyaniline, with various arylboronic acids. The electron-donating nature of the diethoxy groups can influence the reactivity of the aryl halide, necessitating carefully optimized reaction conditions to achieve high yields.

Reaction Principle and Workflow

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The aryl halide (in this case, 4-bromo-3,4-diethoxyaniline) adds to the palladium(0) catalyst to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst.

A general workflow for this process is depicted below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - 4-Bromo-3,4-diethoxyaniline - Arylboronic Acid - Palladium Catalyst & Ligand - Base solvent Add Anhydrous Solvent reagents->solvent degas Degas with Inert Gas (Ar/N2) solvent->degas heat Heat to Reaction Temperature (e.g., 80-110 °C) degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Perform Aqueous Extraction cool->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product product purify->product Isolate Pure Product Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X (L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR (L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Base (OH-) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar' (L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3,4-Diethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of various heterocyclic compounds utilizing 3,4-diethoxyaniline as a key starting material. The protocols detailed below are based on established synthetic methodologies and provide a framework for the preparation of quinolines, quinoxalines, and benzimidazales bearing the 6,7-diethoxy and 5,6-diethoxy substitution patterns, respectively. These scaffolds are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules.

Synthesis of 6,7-Diethoxyquinoline Derivatives via Skraup Synthesis

The Skraup synthesis is a classic method for the preparation of quinolines, involving the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid.[1][2] This protocol adapts the Skraup synthesis for the preparation of 6,7-diethoxyquinoline from this compound.

Experimental Protocol: Synthesis of 6,7-Diethoxyquinoline

Materials:

  • This compound

  • Glycerol

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Ferrous sulfate (FeSO₄) (optional, as a moderator)

  • Sodium hydroxide (NaOH) solution (for workup)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a fume hood, carefully add concentrated sulfuric acid to a mixture of this compound and glycerol in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer. The addition should be slow and with cooling to control the initial exothermic reaction.

  • Add nitrobenzene to the mixture, which serves as the oxidizing agent. A catalytic amount of ferrous sulfate can be added to moderate the reaction.[2]

  • Heat the reaction mixture to approximately 120-130°C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is alkaline.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 6,7-diethoxyquinoline by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Quantitative Data (Illustrative)
Reactant/ProductMolar Mass ( g/mol )MolesEquivalentsYield (%)
This compound181.2311-
Glycerol92.0933-
Nitrobenzene123.111.21.2-
6,7-Diethoxyquinoline205.24--60-70 (Estimated)

Note: The yield is an estimation based on typical Skraup synthesis reactions and may vary depending on the specific reaction conditions.

Reaction Workflow

Skraup_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 3_4_Diethoxyaniline This compound Heating Heating (120-130°C) 3_4_Diethoxyaniline->Heating Glycerol Glycerol Glycerol->Heating Nitrobenzene Nitrobenzene Nitrobenzene->Heating H2SO4 H₂SO₄ H2SO4->Heating 6_7_Diethoxyquinoline 6,7-Diethoxyquinoline Heating->6_7_Diethoxyquinoline

Caption: Skraup synthesis of 6,7-diethoxyquinoline.

Synthesis of 6,7-Diethoxy-2,4-dimethylquinoline via Combes Synthesis

The Combes quinoline synthesis provides a route to 2,4-substituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[3][4] This protocol outlines the synthesis of 6,7-diethoxy-2,4-dimethylquinoline from this compound and acetylacetone (a β-diketone).

Experimental Protocol: Synthesis of 6,7-Diethoxy-2,4-dimethylquinoline

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Polyphosphoric acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (for workup)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a round-bottom flask, mix this compound and acetylacetone.

  • Slowly add polyphosphoric acid or concentrated sulfuric acid to the mixture with stirring. The reaction is typically exothermic and may require initial cooling.

  • Heat the reaction mixture to 100-120°C for a few hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture and carefully pour it into a beaker containing ice water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the 6,7-diethoxy-2,4-dimethylquinoline by column chromatography or recrystallization.

Quantitative Data (Illustrative)
Reactant/ProductMolar Mass ( g/mol )MolesEquivalentsYield (%)
This compound181.2311-
Acetylacetone100.121.11.1-
6,7-Diethoxy-2,4-dimethylquinoline245.31--75-85 (Estimated)

Note: The yield is an estimation based on typical Combes synthesis reactions.

Reaction Workflow

Combes_Synthesis cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 3_4_Diethoxyaniline This compound Schiff_Base Schiff Base/ Enamine 3_4_Diethoxyaniline->Schiff_Base Acetylacetone Acetylacetone Acetylacetone->Schiff_Base Acid_Catalyst Acid Catalyst (PPA or H₂SO₄) Acid_Catalyst->Schiff_Base Product_Quinoline 6,7-Diethoxy-2,4- dimethylquinoline Schiff_Base->Product_Quinoline Cyclization & Dehydration

Caption: Combes synthesis of a substituted quinoline.

Synthesis of 6,7-Diethoxyquinoxaline Derivatives

Quinoxalines are synthesized by the condensation of an aromatic o-diamine with an α-dicarbonyl compound. In this case, this compound would first need to be converted to the corresponding o-phenylenediamine derivative, 1,2-diamino-4,5-diethoxybenzene. This can be achieved through nitration followed by reduction.

Step 1: Synthesis of 1,2-Diamino-4,5-diethoxybenzene

This is a two-step process starting from this compound.

Experimental Protocol:

  • Nitration: Carefully nitrate this compound to introduce a nitro group at the 2-position. This reaction needs to be performed at low temperatures (e.g., 0-5°C) using a nitrating agent such as a mixture of nitric acid and sulfuric acid.

  • Reduction: The resulting 2-nitro-4,5-diethoxyaniline is then reduced to 1,2-diamino-4,5-diethoxybenzene. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, or catalytic hydrogenation (e.g., H₂ over Pd/C).

Step 2: Synthesis of 6,7-Diethoxyquinoxaline

Experimental Protocol:

Materials:

  • 1,2-Diamino-4,5-diethoxybenzene

  • Glyoxal (40% aqueous solution) or Benzil (for a 2,3-diphenyl substituted quinoxaline)

  • Ethanol or Acetic Acid

  • Sodium bicarbonate solution (for workup)

  • Organic solvent for extraction

Procedure:

  • Dissolve 1,2-diamino-4,5-diethoxybenzene in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

  • Add the α-dicarbonyl compound (e.g., glyoxal or benzil) to the solution.

  • The reaction mixture is typically stirred at room temperature or gently heated for a few hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, if the reaction was performed in an acidic medium, neutralize it with a sodium bicarbonate solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.

  • Concentrate the solution under reduced pressure to obtain the crude quinoxaline derivative.

  • Purify the product by recrystallization or column chromatography.

Quantitative Data (Illustrative for Step 2)
Reactant/ProductMolar Mass ( g/mol )MolesEquivalentsYield (%)
1,2-Diamino-4,5-diethoxybenzene196.2411-
Glyoxal58.041.11.1-
6,7-Diethoxyquinoxaline218.25--80-90 (Estimated)

Note: The yield is an estimation and can vary.

Reaction Workflow

Quinoxaline_Synthesis cluster_step1 Step 1: o-Phenylenediamine Synthesis cluster_step2 Step 2: Quinoxaline Formation Start This compound Nitration Nitration Start->Nitration Reduction Reduction Nitration->Reduction Diamine 1,2-Diamino-4,5- diethoxybenzene Reduction->Diamine Condensation Condensation Diamine->Condensation Dicarbonyl α-Dicarbonyl (e.g., Glyoxal) Dicarbonyl->Condensation Product 6,7-Diethoxy- quinoxaline Condensation->Product

Caption: Two-step synthesis of 6,7-diethoxyquinoxaline.

Synthesis of 5,6-Diethoxybenzimidazole Derivatives via Phillips-Ladenburg Synthesis

The Phillips-Ladenburg synthesis is a method for preparing benzimidazoles by the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[5][6] Similar to the quinoxaline synthesis, this requires the initial preparation of 1,2-diamino-4,5-diethoxybenzene from this compound.

Experimental Protocol: Synthesis of 2-Substituted-5,6-diethoxybenzimidazole

Materials:

  • 1,2-Diamino-4,5-diethoxybenzene

  • Carboxylic acid (e.g., formic acid for an unsubstituted benzimidazole, or acetic acid for a 2-methyl derivative)

  • 4M Hydrochloric acid (HCl) or Polyphosphoric acid (PPA)

  • Ammonium hydroxide solution (for workup)

Procedure:

  • In a round-bottom flask, combine 1,2-diamino-4,5-diethoxybenzene and the chosen carboxylic acid.

  • Add the acidic catalyst (4M HCl or PPA).

  • Heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with an ammonium hydroxide solution until a precipitate forms.

  • Collect the precipitate by filtration and wash it with cold water.

  • Dry the crude product.

  • Recrystallize the crude 5,6-diethoxybenzimidazole derivative from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Quantitative Data (Illustrative)
Reactant/ProductMolar Mass ( g/mol )MolesEquivalentsYield (%)
1,2-Diamino-4,5-diethoxybenzene196.2411-
Acetic Acid60.05excess--
2-Methyl-5,6-diethoxybenzimidazole220.26--70-80 (Estimated)

Note: The yield is an estimation based on typical Phillips-Ladenburg reactions.

Reaction Workflow

Benzimidazole_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Diamine 1,2-Diamino-4,5- diethoxybenzene Condensation Condensation/ Cyclization Diamine->Condensation Carboxylic_Acid Carboxylic Acid (e.g., Acetic Acid) Carboxylic_Acid->Condensation Acid_Catalyst Acid Catalyst (HCl or PPA) Acid_Catalyst->Condensation Product_Benzimidazole 2-Substituted-5,6- diethoxybenzimidazole Condensation->Product_Benzimidazole

Caption: Phillips-Ladenburg synthesis of a substituted benzimidazole.

Disclaimer: The provided protocols are intended as a general guide. Researchers should always consult the primary literature for more specific and optimized conditions for their particular substrates and equipment. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for N-Alkylation of 3,4-Diethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of anilines is a fundamental transformation in organic synthesis, yielding N-alkylated aniline derivatives that are crucial intermediates in the production of pharmaceuticals, agrochemicals, and dyes. The introduction of an alkyl group onto the nitrogen atom of anilines can significantly alter their biological activity, physicochemical properties, and synthetic utility. 3,4-Diethoxyaniline is a valuable building block, and its N-alkylated derivatives are of interest in medicinal chemistry and materials science for the synthesis of a wide range of target molecules.

This document provides detailed experimental procedures for the N-alkylation of this compound, with a focus on the widely applicable and efficient method of reductive amination. Reductive amination involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine.[1][2] This one-pot procedure is often preferred due to its operational simplicity and the commercial availability of a vast array of aldehydes and ketones.[3][4]

Key Reaction: Reductive Amination

Reductive amination is a cornerstone of C-N bond formation in organic synthesis.[5] The process begins with the nucleophilic attack of the primary amine (this compound) on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate an imine. The imine is then reduced by a suitable reducing agent to afford the desired N-alkylated aniline. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoboorohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[2][6]

Data Presentation: Reductive Amination of Anilines

The following table summarizes typical reaction conditions for the reductive amination of anilines with aldehydes, which can be adapted for this compound.

Amine (Aniline Derivative)Aldehyde/KetoneReducing AgentSolventCatalyst/AdditiveTemperatureTime (h)Yield (%)Reference
AnilineBenzaldehydeNaBH₄THFBenzoic AcidReflux192[7]
AnilineVarious AldehydesNaBH₄ / DOWEX(R)50WX8THF-Room Temp.0.33High[8]
2,6-diethyl anilineAcetaldehydePd/C, Ammonium formateaq. 2-propanol-Room Temp.0.5Excellent[9][10]
AnilineVarious AldehydesAq-Fe, NaBH₄CPME, then MeOH-40 °C, then RT3.5-[5]
p-NitroanilineAcetaldehydeNaBH₄Ethanol/Methanolp-ThiocresolReflux--[11]

Experimental Protocols

Protocol 1: N-Ethylation of this compound via Reductive Amination with Acetaldehyde

This protocol describes the synthesis of N-ethyl-3,4-diethoxyaniline using acetaldehyde as the alkylating agent and sodium borohydride as the reducing agent.

Materials:

  • This compound

  • Acetaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

  • Addition of Aldehyde: To the stirred solution, add acetaldehyde (1.1 eq) dropwise at room temperature. Stir the mixture for 30 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Carefully add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude N-ethyl-3,4-diethoxyaniline by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Protocol 2: N-Benzylation of this compound via Reductive Amination with Benzaldehyde

This protocol outlines the synthesis of N-benzyl-3,4-diethoxyaniline using benzaldehyde and sodium triacetoxyborohydride.

Materials:

  • This compound

  • Benzaldehyde

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and benzaldehyde (1.05 eq) in 1,2-dichloroethane or dichloromethane.

  • Addition of Reducing Agent: Stir the mixture at room temperature and add sodium triacetoxyborohydride (1.2 eq) portion-wise over 10 minutes.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 1 to 24 hours.

  • Work-up:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude N-benzyl-3,4-diethoxyaniline by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Mandatory Visualization

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_reduction Reduction cluster_workup Work-up cluster_purification Purification cluster_product Product aniline This compound reaction_vessel Reaction Vessel (Solvent, Stirring) aniline->reaction_vessel aldehyde Aldehyde/Ketone aldehyde->reaction_vessel reducing_agent Add Reducing Agent (e.g., NaBH4) reaction_vessel->reducing_agent Imine Formation quench Quench Reaction reducing_agent->quench Reduction extraction Extraction quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography Crude Product final_product Pure N-Alkylated This compound chromatography->final_product

Caption: Workflow for N-alkylation via reductive amination.

References

Application Notes and Protocols for the Polymerization of 3,4-diethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and characterization of poly(3,4-diethoxyaniline), a conductive polymer with potential applications in biomedical fields such as biosensors and drug delivery systems. Due to the limited availability of specific data for poly(this compound), information from closely related alkoxy-substituted polyanilines, such as poly(2,5-dimethoxyaniline), is used as a representative reference and is duly noted.

Chemical Oxidative Polymerization of this compound

Chemical oxidative polymerization is a common and scalable method for synthesizing polyaniline and its derivatives. This process involves the oxidation of the monomer in an acidic medium using a suitable oxidizing agent.

Experimental Protocol

Materials:

  • This compound (monomer)

  • Ammonium persulfate (APS) (oxidant)

  • Hydrochloric acid (HCl) (1 M)

  • Methanol

  • Deionized water

Procedure:

  • Dissolve a specific amount of this compound monomer in 1 M HCl in a reaction vessel. Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Separately, dissolve a stoichiometric amount of ammonium persulfate in 1 M HCl and pre-cool the solution to 0-5 °C. The molar ratio of monomer to oxidant is typically 1:1 to 1:1.25.

  • Slowly add the pre-cooled oxidant solution dropwise to the monomer solution under vigorous stirring.

  • The reaction mixture will gradually change color, indicating the onset of polymerization. Continue the reaction for a predetermined period, typically 2-24 hours, while maintaining the low temperature.

  • After the reaction is complete, the precipitated polymer is collected by filtration.

  • Wash the polymer precipitate with 1 M HCl to remove unreacted monomer and oligomers, followed by washing with methanol to remove any remaining impurities.

  • Dry the final polymer product under vacuum at a controlled temperature (e.g., 60 °C) to a constant weight.

Workflow for Chemical Oxidative Polymerization

Chemical_Polymerization_Workflow Monomer This compound in 1M HCl Reaction Polymerization (0-5 °C) Monomer->Reaction Oxidant Ammonium Persulfate in 1M HCl Oxidant->Reaction Filtration Filtration Reaction->Filtration Washing Washing (HCl, Methanol) Filtration->Washing Drying Vacuum Drying Washing->Drying Polymer Poly(this compound) Drying->Polymer

Figure 1: Workflow for chemical oxidative polymerization.

Electrochemical Polymerization of this compound

Electrochemical polymerization allows for the direct deposition of a thin, uniform polymer film onto a conductive substrate, offering excellent control over film thickness and morphology.

Experimental Protocol

Materials:

  • This compound (monomer)

  • Acetonitrile (ACN) (solvent)

  • Lithium perchlorate (LiClO₄) (supporting electrolyte)

  • Indium Tin Oxide (ITO) coated glass slides (working electrode)

  • Platinum wire (counter electrode)

  • Ag/AgCl electrode (reference electrode)

Procedure:

  • Prepare an electrolyte solution by dissolving this compound and LiClO₄ in acetonitrile. A typical concentration would be in the range of 0.1 M for both the monomer and the electrolyte.

  • Set up a three-electrode electrochemical cell with the ITO-coated glass slide as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

  • Immerse the electrodes in the electrolyte solution.

  • Perform electropolymerization using cyclic voltammetry (CV) or potentiostatic methods.

    • Cyclic Voltammetry: Scan the potential within a defined range (e.g., -0.2 V to +1.2 V vs. Ag/AgCl) for a set number of cycles. The growth of the polymer film can be observed by the increase in the peak currents with each cycle.

    • Potentiostatic: Apply a constant potential (e.g., +1.0 V vs. Ag/AgCl) for a specific duration to grow the polymer film.

  • After polymerization, rinse the polymer-coated electrode with acetonitrile to remove any unreacted monomer and electrolyte.

  • Dry the electrode under a stream of inert gas (e.g., nitrogen).

Workflow for Electrochemical Polymerization

Electrochemical_Polymerization_Workflow Electrolyte Monomer & Electrolyte in Acetonitrile Polymerization Electropolymerization (CV or Potentiostatic) Electrolyte->Polymerization Cell Three-Electrode Cell (ITO, Pt, Ag/AgCl) Cell->Polymerization Rinsing Rinsing (Acetonitrile) Polymerization->Rinsing Drying Drying (Inert Gas) Rinsing->Drying Film Polymer Film on ITO Drying->Film

Figure 2: Workflow for electrochemical polymerization.

Characterization and Properties of Poly(this compound)

The following tables summarize key properties of alkoxy-substituted polyanilines. The data for poly(2,5-dimethoxyaniline) is provided as a representative example due to the lack of specific quantitative data for poly(this compound).

Electrical Conductivity
PolymerDopantConductivity (S/cm)Reference
Poly(2,5-dimethoxyaniline)HCl~10⁻⁴[1]
Polyaniline (for comparison)HCl~1-10
Thermal Properties (Representative Data)

Thermal stability is a crucial parameter for the processing and application of polymers. Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are standard techniques for its evaluation.

PolymerDecomposition Onset (TGA, °C)Main Decomposition Peak (TGA, °C)Glass Transition (Tg, DSC, °C)
Poly(alkylene succinate)s (for comparison)~350-400~420-430Varies
Poly(aniline-co-phenol) (for comparison)--~864
Electrochemical Properties (Representative Data)

Cyclic voltammetry (CV) is used to study the redox behavior of the polymer, which is essential for its application in electrochemical devices. Polyaniline and its derivatives typically show two main redox couples.

Redox TransitionAnodic Peak Potential (V vs. Ag/AgCl)Cathodic Peak Potential (V vs. Ag/AgCl)
Leucoemeraldine to Emeraldine~0.2~0.05
Emeraldine to Pernigraniline~0.8~0.73

Note: The exact peak potentials can vary depending on the specific derivative, electrolyte, and scan rate.[2]

Applications in Biomedical Fields

Substituted polyanilines are promising materials for various biomedical applications due to their conductivity, biocompatibility, and tunable properties.

Application in Biosensors (e.g., Glucose Sensing)

Conductive polymers can act as an effective matrix for enzyme immobilization and facilitate electron transfer in biosensors.

Mechanism of an Enzymatic Glucose Biosensor:

  • Immobilization: Glucose oxidase (GOx) is immobilized within the poly(this compound) matrix on an electrode surface.

  • Enzymatic Reaction: In the presence of glucose, GOx catalyzes the oxidation of glucose to gluconolactone, producing hydrogen peroxide (H₂O₂).

  • Electrochemical Detection: The H₂O₂ produced is electrochemically oxidized or reduced at the electrode surface. The resulting current is proportional to the glucose concentration. The conductive polymer matrix enhances the signal transduction.[3]

Glucose_Biosensor_Pathway Glucose Glucose Reaction Enzymatic Oxidation Glucose->Reaction GOx Glucose Oxidase (GOx) (Immobilized in Polymer) GOx->Reaction H2O2 Hydrogen Peroxide (H₂O₂) Reaction->H2O2 Detection Electrochemical Detection (Current Measurement) H2O2->Detection Electrode Polymer-Modified Electrode Electrode->Detection

Figure 3: Logical pathway for an enzymatic glucose biosensor.
Application in Drug Delivery

The redox-active nature of polyaniline derivatives can be exploited for controlled drug release. The drug can be incorporated into the polymer matrix and released upon a specific trigger, such as a change in pH or an electrical stimulus.

Mechanism of Triggered Drug Release:

  • Drug Loading: The drug is loaded into the polymer matrix during or after polymerization. This can be achieved through physical entrapment or electrostatic interactions.

  • Trigger Application: An external stimulus (e.g., electrical potential, pH change) is applied.

  • Polymer State Change: The stimulus causes a change in the oxidation state and conformation of the polymer chains. This can lead to swelling or shrinking of the polymer matrix.

  • Drug Release: The conformational changes in the polymer matrix lead to the diffusion and release of the entrapped drug molecules. The release kinetics can be controlled by the nature of the polymer and the applied stimulus.[4][5][6][7]

Drug_Delivery_Pathway Loading Drug Loading into Polymer Matrix Trigger External Stimulus (e.g., Electrical Potential) Loading->Trigger PolymerState Change in Polymer Oxidation State & Conformation Trigger->PolymerState Release Drug Release (Diffusion) PolymerState->Release Effect Therapeutic Effect Release->Effect

Figure 4: Logical pathway for triggered drug delivery.

References

Application Notes and Protocols: 3,4-Diethoxyaniline as a Versatile Building Block for Organic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,4-diethoxyaniline as a fundamental building block for a variety of organic materials. This versatile aromatic amine serves as a key precursor in the synthesis of high-performance polymers, vibrant azo dyes, and biologically active pharmaceutical intermediates.[1] The presence of two ethoxy groups on the aniline ring enhances solubility and can influence the electronic properties and reactivity of the resulting materials.

While specific experimental data for this compound is not as widely published as for its analog, 3,4-dimethoxyaniline, the protocols provided herein are based on established synthetic methodologies for aniline derivatives and can be adapted for this compound with appropriate modifications.

Synthesis of Poly(this compound) for Conductive Polymer Applications

Polyaniline and its derivatives are a class of conducting polymers with applications in sensors, electrochromic devices, and corrosion inhibition. The introduction of alkoxy substituents, such as diethoxy groups, can improve the processability and solubility of the resulting polymer.

Application Note:

Poly(this compound) can be synthesized via oxidative chemical polymerization. The resulting polymer is expected to exhibit electroactive properties, making it a candidate for applications where tunable conductivity is desired. The ethoxy groups may enhance solubility in organic solvents compared to unsubstituted polyaniline.

Experimental Protocol (Adapted from general methods for polyaniline synthesis): [2]

Materials:

  • This compound

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Hydrochloric acid (HCl, 1 M)

  • Methanol

  • Deionized water

Procedure:

  • Dissolve a specific molar amount of this compound in 1 M HCl in a reaction vessel. Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, dissolve an equimolar amount of ammonium persulfate in deionized water and cool the solution to 0-5 °C.

  • Slowly add the cold ammonium persulfate solution dropwise to the stirred this compound solution.

  • The reaction mixture will gradually change color, indicating the onset of polymerization. Continue stirring at 0-5 °C for 24 hours.

  • After 24 hours, collect the precipitated polymer by vacuum filtration.

  • Wash the polymer sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer, oligomers, and oxidant.

  • Dry the resulting poly(this compound) powder under vacuum at 60 °C for 24 hours.

Quantitative Data:

Note: Specific quantitative data for poly(this compound) is limited in publicly available literature. The following table provides expected characterization data based on analogous polyaniline derivatives.

PropertyExpected Value/Characteristic
Appearance Dark green or black powder
Solubility Expected to be soluble in NMP, DMSO, and concentrated acids
Conductivity (doped) Expected to be in the range of 10⁻⁵ to 10¹ S/cm
Thermal Stability (TGA) Onset of decomposition expected > 200 °C

Workflow for Polymer Synthesis:

Monomer This compound in 1M HCl Reaction Polymerization (0-5 °C, 24h) Monomer->Reaction Oxidant Ammonium Persulfate in DI Water Oxidant->Reaction Filtration Vacuum Filtration Reaction->Filtration Washing Wash with HCl, Water, Methanol Filtration->Washing Drying Vacuum Drying (60 °C, 24h) Washing->Drying Polymer Poly(this compound) Drying->Polymer

Caption: Oxidative polymerization of this compound.

Synthesis of Azo Dyes from this compound

Azo dyes are a prominent class of synthetic colorants used extensively in the textile, printing, and food industries.[3] The diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound is the fundamental reaction for their synthesis.[3]

Application Note:

This compound can serve as the diazo component in the synthesis of a wide range of azo dyes.[1] The color of the resulting dye can be tuned by selecting different coupling components (e.g., phenols, naphthols, anilines). The ethoxy groups may influence the dye's solubility and fastness properties.

Experimental Protocol (General Azo Coupling Reaction): [4]

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, concentrated and dilute)

  • Coupling component (e.g., 2-naphthol, phenol, N,N-dimethylaniline)

  • Sodium hydroxide (NaOH)

  • Sodium chloride (NaCl)

  • Ethanol

Procedure:

Step 1: Diazotization of this compound

  • In a beaker, dissolve a specific molar amount of this compound in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, prepare a solution of sodium nitrite in cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline solution while maintaining the temperature below 5 °C.

  • Keep the resulting diazonium salt solution in the ice bath for immediate use.

Step 2: Azo Coupling

  • In a separate beaker, dissolve a molar equivalent of the chosen coupling component (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the cold coupling component solution with vigorous stirring. A colored precipitate of the azo dye will form.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes.

  • Collect the dye by vacuum filtration and wash with cold water.

  • Purify the crude dye by recrystallization from a suitable solvent, such as ethanol.

Quantitative Data:

Note: The properties of the azo dye are highly dependent on the coupling component used. The following table provides a general outline of expected data.

PropertyExpected Value/Characteristic
Appearance Colored solid (e.g., yellow, orange, red)
Melting Point Dependent on the specific dye structure
λmax (in Ethanol) Typically in the visible region (400-700 nm)
Molar Absorptivity (ε) High values, indicative of a strong chromophore

Signaling Pathway for Azo Dye Synthesis:

cluster_diazotization Diazotization cluster_coupling Azo Coupling Aniline This compound NaNO2_HCl NaNO₂ / HCl (0-5 °C) Aniline->NaNO2_HCl Diazonium Diazonium Salt NaNO2_HCl->Diazonium Coupling_Component Coupling Component (e.g., 2-Naphthol) Diazonium->Coupling_Component Azo_Dye Azo Dye Coupling_Component->Azo_Dye

Caption: General reaction scheme for azo dye synthesis.

This compound Derivatives in Pharmaceutical Synthesis

Aniline derivatives are crucial intermediates in the synthesis of a wide array of pharmaceuticals. The specific substitution pattern on the aniline ring can significantly influence the biological activity of the final drug molecule.

Application Note:

This compound can be utilized as a starting material for the synthesis of various heterocyclic compounds and other complex molecules with potential therapeutic applications.[5][6] Its derivatives have been explored in the development of antimicrobial agents and kinase inhibitors, although much of the specific literature focuses on the dimethoxy analog.[5]

Experimental Protocol (Illustrative Example: Synthesis of an Amide Derivative):

This is a general protocol for amide bond formation, a common reaction in pharmaceutical synthesis.

Materials:

  • This compound

  • Acyl chloride or Carboxylic acid

  • Coupling agent (if starting from a carboxylic acid, e.g., DCC, EDC)

  • Base (e.g., triethylamine, pyridine)

  • Anhydrous solvent (e.g., dichloromethane, THF)

Procedure:

  • Dissolve this compound and a base (e.g., triethylamine) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C.

  • Slowly add a solution of the acyl chloride in the same anhydrous solvent to the reaction mixture. If starting from a carboxylic acid, the acid and a coupling agent would be pre-activated before the addition of the aniline.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Logical Relationship in Pharmaceutical Synthesis:

Start This compound Intermediate Functionalized Intermediate Start->Intermediate Derivatization Scaffold Core Scaffold Construction Intermediate->Scaffold Cyclization/ Coupling API Active Pharmaceutical Ingredient (API) Scaffold->API Final Modification

Caption: Role of this compound in drug development.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 3,4-Diethoxyaniline Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3,4-diethoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and industrially applied method for synthesizing this compound is the catalytic hydrogenation of its precursor, 3,4-diethoxynitrobenzene. This reduction reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney Nickel, under a hydrogen atmosphere. The process is favored for its high efficiency and atom economy, producing water as the primary byproduct.

Q2: I am experiencing low yields in the synthesis of this compound. What are the common causes?

A2: Low yields in this synthesis can often be attributed to several factors:

  • Catalyst Inactivity: The catalyst may be poisoned by impurities or have reduced activity due to improper storage or handling.

  • Incomplete Reaction: Insufficient reaction time, temperature, or hydrogen pressure can lead to the incomplete conversion of the starting material.

  • Side Reactions: The formation of byproducts, such as partially hydrogenated intermediates or products from over-hydrogenation, can reduce the yield of the desired aniline.

  • Sub-optimal Reaction Conditions: The choice of solvent, catalyst loading, and reaction temperature and pressure are critical and may need optimization for your specific setup.

Q3: What are the potential side reactions to be aware of during the reduction of 3,4-diethoxynitrobenzene?

A3: The primary side reactions of concern are the formation of intermediates, such as nitroso and hydroxylamine species, which can condense to form azoxy and azo compounds. Over-hydrogenation of the aromatic ring to form cyclohexylamines is also a possibility, especially under harsh reaction conditions (high temperature and pressure). For halogenated precursors, dehalogenation can be a significant side reaction, though this is not a concern for 3,4-diethoxynitrobenzene.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by several techniques:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to check for the disappearance of the starting material (3,4-diethoxynitrobenzene) and the appearance of the product (this compound).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides a more quantitative analysis of the reaction mixture, allowing for the identification and quantification of the starting material, product, and any byproducts.

  • Hydrogen Uptake: In a closed system, monitoring the consumption of hydrogen gas can provide a real-time indication of the reaction rate and completion.

Q5: What is the recommended method for purifying crude this compound?

A5: After the reaction is complete and the catalyst has been filtered off, the crude this compound can be purified by the following methods:

  • Distillation: Vacuum distillation is a common and effective method for purifying liquid anilines.

  • Recrystallization: If the product is a solid at room temperature or can be converted to a solid salt (e.g., hydrochloride), recrystallization from a suitable solvent can be used to achieve high purity.

  • Column Chromatography: For small-scale purifications or to remove closely related impurities, silica gel column chromatography can be employed.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low or No Conversion of Starting Material Inactive catalystUse a fresh batch of catalyst. Ensure proper handling and storage of the catalyst under an inert atmosphere.
Insufficient hydrogen pressureIncrease the hydrogen pressure within the safe limits of your reactor. Ensure there are no leaks in the system.
Low reaction temperatureGradually increase the reaction temperature. Be cautious as higher temperatures can sometimes lead to increased side product formation.
Poor mixingIncrease the stirring speed to ensure the catalyst is well suspended in the reaction mixture.
Formation of Colored Impurities Incomplete reduction leading to colored intermediates (nitroso, azo compounds)Increase reaction time or catalyst loading. Ensure adequate hydrogen supply throughout the reaction.
Oxidation of the productWork up the reaction under an inert atmosphere (e.g., nitrogen or argon) as anilines can be susceptible to air oxidation, which often results in discoloration.
Product is an Oil Instead of a Solid Presence of impuritiesPurify the crude product using vacuum distillation or column chromatography.
Product is inherently an oil at room temperatureIf the pure product has a low melting point, it may exist as an oil. Confirm the physical state of the pure compound from literature data.
Difficulty in Filtering the Catalyst Catalyst particles are too fineUse a filter aid such as Celite® to improve filtration.
Catalyst has become pyrophoric upon dryingKeep the catalyst wet with solvent during filtration and handling to prevent ignition.

Experimental Protocols

Synthesis of 3,4-Diethoxynitrobenzene (Precursor)

A common route to the precursor involves the ethylation of 4-nitrocatechol.

Materials:

  • 4-Nitrocatechol

  • Ethyl iodide or diethyl sulfate

  • A suitable base (e.g., potassium carbonate)

  • Anhydrous solvent (e.g., acetone, DMF)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrocatechol and the base in the anhydrous solvent.

  • Add the ethylating agent (ethyl iodide or diethyl sulfate) dropwise to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude 3,4-diethoxynitrobenzene by recrystallization or column chromatography.

Catalytic Hydrogenation of 3,4-Diethoxynitrobenzene to this compound

Materials:

  • 3,4-Diethoxynitrobenzene

  • Catalyst (e.g., 5-10% Palladium on Carbon, Pd/C)

  • Solvent (e.g., Ethanol, Ethyl Acetate)

  • Hydrogen gas

Procedure:

  • In a hydrogenation vessel, dissolve 3,4-diethoxynitrobenzene in the chosen solvent.

  • Carefully add the Pd/C catalyst to the solution. The amount of catalyst can range from 1 to 10 mol% of the substrate.

  • Seal the vessel and purge it several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 1-10 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction by observing hydrogen uptake or by analyzing aliquots using TLC or GC-MS.

  • Once the reaction is complete (no more hydrogen uptake and disappearance of starting material), carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, preferably kept wet.

  • Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by vacuum distillation or other suitable methods.

Data Presentation

Table 1: Effect of Catalyst on the Yield of this compound *

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Pressure (atm H₂)Reaction Time (h)Yield (%)
5% Pd/C2Ethanol2514>95
10% Pd/C1Ethyl Acetate2532>98
Raney Ni10 (w/w)Ethanol5056~90

*Note: These are representative data from literature for analogous nitroarene reductions and should be optimized for specific laboratory conditions.

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_reduction Catalytic Hydrogenation 4-Nitrocatechol 4-Nitrocatechol Ethylation Ethylation 4-Nitrocatechol->Ethylation Ethylating Agent, Base 3,4-Diethoxynitrobenzene 3,4-Diethoxynitrobenzene Ethylation->3,4-Diethoxynitrobenzene Purification Hydrogenation_Reaction Hydrogenation_Reaction 3,4-Diethoxynitrobenzene->Hydrogenation_Reaction Pd/C, H2, Solvent Crude_Product Crude_Product Hydrogenation_Reaction->Crude_Product Catalyst Filtration Purified_this compound Purified_this compound Crude_Product->Purified_this compound Vacuum Distillation

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Incomplete Reaction Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Conditions Are reaction conditions (T, P, time) adequate? Check_Catalyst->Check_Conditions Yes Action_Catalyst Use fresh catalyst. Handle under inert gas. Check_Catalyst->Action_Catalyst No Check_Purity Are reagents and solvents pure? Check_Conditions->Check_Purity Yes Action_Conditions Increase T, P, or time incrementally. Check_Conditions->Action_Conditions No Action_Purity Purify/dry reagents and solvents. Check_Purity->Action_Purity No Resolved Problem Resolved Check_Purity->Resolved Yes Action_Catalyst->Resolved Action_Conditions->Resolved Action_Purity->Resolved

Caption: Troubleshooting flowchart for low yield issues.

Technical Support Center: Synthesis of 3,4-Diethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating common impurities during the synthesis of 3,4-diethoxyaniline. The information is based on established principles of organic synthesis and analogies to similar chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in the synthesis of this compound?

A1: Based on the typical two-step synthesis involving nitration of 1,2-diethoxybenzene followed by reduction, the common impurities can be categorized as follows:

  • Starting Material Impurities: Unreacted 1,2-diethoxybenzene.

  • Nitration-Related Impurities:

    • Isomeric Nitro Compounds: Formation of undesired isomers such as 2,3-diethoxy-1-nitrobenzene or 4,5-diethoxy-1,2-dinitrobenzene. The directing effects of the ethoxy groups strongly favor nitration at the 4-position, but minor isomers can still form.

    • Dinitro Compounds: Over-nitration can lead to the formation of dinitrated products.

  • Reduction-Related Impurities:

    • Incomplete Reduction Products: Intermediate species from the reduction of the nitro group, such as nitroso (–NO), azoxy (–N=N(O)–), and azo (–N=N–) compounds. These can arise from insufficient reducing agent or non-optimal reaction conditions.

    • Side-Reaction Products: Condensation products that can form under certain reduction conditions.

  • Reagent and Catalyst Residues: Residual acids from nitration, remaining catalyst (e.g., Raney Nickel, Palladium), and salts from work-up procedures.

Q2: My final product of this compound is discolored (e.g., yellow, brown, or reddish). What could be the cause?

A2: Discoloration in the final product is often indicative of trace impurities. Potential causes include:

  • Oxidation: Anilines are susceptible to air oxidation, which can form colored impurities. It is crucial to store the product under an inert atmosphere (e.g., nitrogen or argon).

  • Residual Nitro or Nitroso Compounds: Even small amounts of these chromophoric (color-bearing) intermediates from incomplete reduction can impart a yellow or brownish hue.

  • Azoxy and Azo Compounds: These are often colored (typically yellow to red) and can form as byproducts during the reduction of the nitro group.

Q3: How can I detect and quantify impurities in my this compound sample?

A3: Several analytical techniques are suitable for identifying and quantifying impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and byproducts.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying components in the reaction mixture. A suitable method would involve a C18 column with a mobile phase gradient of acetonitrile and water.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information about the main product and any significant impurities present.

  • Thin-Layer Chromatography (TLC): A quick and simple method to monitor the progress of the reaction and qualitatively assess the purity of the product.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Incomplete Nitration Monitor the nitration reaction by TLC or GC to ensure full consumption of the starting material (1,2-diethoxybenzene).
Over-Nitration Control the reaction temperature strictly (typically 0-5 °C) and add the nitrating agent slowly to minimize the formation of dinitro byproducts.
Incomplete Reduction Ensure sufficient equivalents of the reducing agent are used. Monitor the reaction by TLC until the nitro-intermediate is fully consumed.
Loss during Work-up Optimize extraction and purification steps. Ensure the pH is appropriately adjusted during aqueous work-up to minimize the solubility of the aniline product in the aqueous phase.
Issue 2: Presence of Isomeric Impurities
Potential Cause Troubleshooting Step
Suboptimal Nitration Conditions Use a well-controlled nitrating system (e.g., nitric acid in sulfuric acid) at a low temperature to maximize the regioselectivity of the reaction.
Ineffective Purification Employ fractional distillation under reduced pressure or column chromatography to separate the desired this compound from its isomers. Recrystallization from a suitable solvent system can also be effective.

Experimental Protocols

Synthesis of 3,4-Diethoxynitrobenzene (Step 1)
  • Combine 1,2-diethoxybenzene in a round-bottom flask with a stirrer, and cool the flask in an ice-salt bath to 0 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Carefully pour the reaction mixture over crushed ice and stir until the ice has melted.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain pure 3,4-diethoxynitrobenzene.

Synthesis of this compound (Step 2)
  • Dissolve the 3,4-diethoxynitrobenzene in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of Raney Nickel or Palladium on carbon.

  • Pressurize the vessel with hydrogen gas (typically 2-4 atm) and heat to 40-50 °C with vigorous stirring.

  • Monitor the reaction by observing hydrogen uptake and by TLC analysis until the starting material is consumed.

  • After the reaction is complete, cool the vessel, and carefully filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water or hexanes).

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction Start 1,2-Diethoxybenzene Nitration Nitration (HNO3, H2SO4, 0-5 °C) Start->Nitration Intermediate 3,4-Diethoxynitrobenzene Nitration->Intermediate Reduction Reduction (H2, Raney Ni or Pd/C) Intermediate->Reduction Product This compound Reduction->Product

Caption: Synthetic workflow for this compound.

Impurity_Formation Start 1,2-Diethoxybenzene Nitration Nitration Start->Nitration Unreacted_Start Unreacted Starting Material Start->Unreacted_Start Nitro_Intermediate 3,4-Diethoxynitrobenzene Nitration->Nitro_Intermediate Isomers Isomeric Nitro Compounds Nitration->Isomers Dinitro Dinitro Compounds Nitration->Dinitro Reduction Reduction Nitro_Intermediate->Reduction Final_Product This compound Reduction->Final_Product Incomplete_Reduction Nitroso/Azoxy/Azo Impurities Reduction->Incomplete_Reduction Unreacted_Start->Final_Product Isomers->Final_Product Dinitro->Final_Product Incomplete_Reduction->Final_Product

Caption: Potential impurity formation pathways.

Purification of 3,4-diethoxyaniline by recrystallization or column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,4-diethoxyaniline by recrystallization and column chromatography. The following information is curated for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in crude this compound?

A1: Crude this compound may contain unreacted starting materials, byproducts from the synthesis, and degradation products. Anilines, in general, are susceptible to oxidation, which can result in colored impurities.[1] The dark color often observed in aged aniline samples is indicative of such oxidized species.[1]

Q2: How do I choose between recrystallization and column chromatography for purification?

A2: The choice of purification method depends on the scale of your experiment and the nature of the impurities. Recrystallization is often suitable for larger quantities of solid material where impurities have different solubility profiles from the desired compound.[2] Column chromatography is highly effective for separating complex mixtures and for purifying smaller quantities of material, offering high resolution.[3]

Q3: My this compound starting material is dark. How does this affect purification?

A3: A dark color suggests the presence of oxidized impurities.[1] During recrystallization, these can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[1][4] For column chromatography, these polar impurities may stick to the silica gel, but a well-chosen solvent system should allow for the elution of the less polar this compound.

Q4: What safety precautions should I take when working with this compound?

A4: this compound is a substituted aniline. Anilines are known to be toxic and can be absorbed through the skin.[5] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Recrystallization Troubleshooting Guide

Issue Possible Cause Solution
Oiling out instead of crystallizing The boiling point of the solvent may be higher than the melting point of the compound, or the solution is too concentrated.[4][6]Add more of the "good" solvent to the hot solution to decrease saturation. Ensure the chosen solvent has a boiling point lower than the melting point of this compound. Try a different solvent system.[4][6]
Low recovery of purified product Too much solvent was used, leading to product loss in the mother liquor.[4] Premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent necessary to dissolve the crude product.[4] Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystal formation.[1]
No crystals form upon cooling The solution is not supersaturated enough.Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure this compound, if available.[4] Cool the solution in an ice bath to further decrease solubility.[1]
Purified product is still colored Colored impurities were not effectively removed.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can adsorb some of your product, potentially lowering the yield.[1][4]

Column Chromatography Troubleshooting Guide

Issue Possible Cause Solution
Poor separation of compounds The chosen eluent system has incorrect polarity. The column was not packed properly.Optimize the solvent system using thin-layer chromatography (TLC) beforehand.[7] Ensure the silica gel is packed uniformly without air bubbles or channels.[8]
Compound will not elute from the column The eluent is not polar enough. The compound may be degrading on the acidic silica gel.Gradually increase the polarity of the mobile phase.[9] Consider using a different stationary phase, such as neutral alumina. A few drops of triethylamine can be added to the eluent to neutralize the silica gel.[10]
Compound elutes too quickly The eluent is too polar.Start with a less polar solvent system. If the compound is very polar, consider using reverse-phase chromatography.[7]
Streaking or tailing of bands The sample was overloaded on the column. The compound is interacting strongly with the stationary phase.Use a smaller amount of crude material. Add a small amount of a more polar solvent to the eluent to reduce strong interactions. For basic compounds like anilines, adding a small amount of triethylamine to the eluent can improve peak shape.[10]

Experimental Protocols

Recrystallization of this compound (Suggested Starting Protocol)

Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[4] Based on the structure of the related 3,4-dimethoxyaniline, which is slightly soluble in water, a mixed solvent system is a good starting point.[11]

Solvent System Rationale
Ethanol/WaterThis compound is likely soluble in hot ethanol and less soluble in water. The ratio can be adjusted to achieve optimal crystallization.
Toluene/HexaneToluene can act as the "good" solvent, while hexane acts as the "anti-solvent" to induce crystallization upon cooling.

Protocol:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot "good" solvent (e.g., ethanol).

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[1] Swirl the flask and gently heat for a few minutes.

  • Hot Filtration: Preheat a funnel and a receiving flask. Filter the hot solution to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If using a mixed solvent system, slowly add the "poor" solvent (e.g., water) until the solution becomes slightly turbid, then add a few drops of the "good" solvent to redissolve the precipitate before cooling.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Column Chromatography of this compound (Suggested Starting Protocol)

System Selection: For a polar compound like this compound, normal-phase chromatography with silica gel as the stationary phase is a suitable starting point. The mobile phase should be optimized using TLC to achieve good separation.

Stationary Phase Mobile Phase (Eluent)
Silica Gel (230-400 mesh)A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate). A starting gradient could be from 5% to 30% ethyl acetate in hexanes.

Protocol:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack evenly, ensuring no air bubbles are trapped.[5] Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel column.

  • Elution: Begin eluting the column with the non-polar solvent, gradually increasing the polarity by adding more of the polar solvent.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[5]

Visualizations

Recrystallization_Workflow A Dissolve Crude Product in Minimum Hot Solvent B Add Activated Charcoal (if colored) A->B C Hot Filtration B->C D Slow Cooling of Filtrate C->D E Crystal Formation D->E F Vacuum Filtration E->F G Wash Crystals with Cold Solvent F->G H Dry Purified Product G->H

Caption: Workflow for the recrystallization of this compound.

Column_Chromatography_Workflow A Prepare Silica Gel Slurry B Pack Column A->B C Load Crude Sample B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Obtain Purified Product H->I

Caption: Workflow for column chromatography purification.

Purification_Decision_Tree Start Crude This compound Scale Large Scale (>5g)? Start->Scale Impurity Complex Mixture of Closely Related Impurities? Scale->Impurity No Recrystallization Perform Recrystallization Scale->Recrystallization Yes Impurity->Recrystallization No Column Perform Column Chromatography Impurity->Column Yes

Caption: Decision tree for choosing a purification method.

References

Side reactions and byproduct formation in 3,4-diethoxyaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,4-diethoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this synthetic process.

Synthesis Overview

The primary route for the synthesis of this compound involves a two-step process:

  • Nitration: 1,2-Diethoxybenzene is nitrated to form 1,2-diethoxy-4-nitrobenzene.

  • Reduction: The nitro group of 1,2-diethoxy-4-nitrobenzene is then reduced to an amine to yield the final product, this compound.

This document will address potential side reactions, byproduct formation, and troubleshooting for each of these key steps.

Process Workflow

Start Start: 1,2-Diethoxybenzene Nitration Step 1: Nitration (Mixed Acid) Start->Nitration Intermediate 1,2-Diethoxy-4-nitrobenzene Nitration->Intermediate Side_Nitration Side Reactions: - Isomer Formation - Dinitration - Oxidation Nitration->Side_Nitration Reduction Step 2: Reduction (e.g., Catalytic Hydrogenation) Intermediate->Reduction Product End Product: This compound Reduction->Product Side_Reduction Side Reactions: - Incomplete Reduction - Ring Hydrogenation - De-ethylation Reduction->Side_Reduction

Caption: Synthetic pathway for this compound highlighting key steps and potential side reactions.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Step 1: Nitration of 1,2-Diethoxybenzene

Q1: What are the common side reactions during the nitration of 1,2-diethoxybenzene?

A1: The ethoxy groups are activating and ortho-, para-directing. This can lead to several side reactions:

  • Isomer Formation: While the 4-nitro isomer is the major product, small amounts of the 3-nitro and other positional isomers may be formed.

  • Dinitration: The presence of two activating ethoxy groups increases the electron density of the aromatic ring, making it susceptible to the introduction of a second nitro group, leading to dinitrobenzene byproducts.

  • Oxidation: Strong nitrating conditions can lead to the oxidation of the starting material or product, resulting in tar-like substances. The catechol ethers are sensitive to oxidation, which can be initiated by the nitrating agent.[1][2][3][4]

Q2: I am observing a low yield in the nitration step. What are the possible causes and solutions?

A2: Low yields can stem from several factors. Below is a troubleshooting guide:

Potential Cause Troubleshooting Suggestion
Suboptimal Temperature Maintain the reaction temperature carefully. For the nitration of 1,2-diethoxybenzene with acetic acid and nitric acid, an optimal temperature of 20°C has been reported to give a high yield.[5] Exceeding this temperature can promote side reactions.
Incorrect Reagent Stoichiometry An optimal molar ratio of 1,2-diethoxybenzene to nitric acid has been reported as 1:1.2.[5] Insufficient nitric acid will lead to incomplete conversion, while a large excess can increase the likelihood of dinitration.
Poor Mixing Ensure efficient stirring to maintain a homogeneous reaction mixture and prevent localized overheating, which can lead to decomposition and side product formation.
Reaction Time A reaction time of 30 minutes has been found to be optimal for the nitration of 1,2-diethoxybenzene.[5] Monitor the reaction progress using TLC or GC to determine the optimal endpoint.

Q3: How can I minimize the formation of dinitro byproducts?

A3: To reduce the formation of dinitro compounds, consider the following:

  • Control Temperature: Keep the reaction temperature low, as higher temperatures favor dinitration.

  • Nitrating Agent: Use a milder nitrating agent if possible, or carefully control the stoichiometry of the mixed acid (sulfuric acid and nitric acid).

  • Reaction Time: Avoid unnecessarily long reaction times to prevent over-nitration.

Step 2: Reduction of 1,2-Diethoxy-4-nitrobenzene

Q1: What are the potential byproducts during the reduction of the nitro group?

A1: The reduction of aromatic nitro compounds can sometimes be incomplete or lead to other side reactions:

  • Incomplete Reduction Products: Intermediates such as nitroso and azoxy compounds can be formed if the reduction is not complete.

  • Ring Hydrogenation: Under harsh catalytic hydrogenation conditions (high pressure and/or temperature), the aromatic ring itself can be reduced to a cyclohexyl ring.

  • De-ethylation: Cleavage of the ether linkages is a possibility under certain catalytic conditions, leading to hydroxylated byproducts.

Q2: My reduction reaction is incomplete. How can I troubleshoot this?

A2: Incomplete reduction is a common issue. Here are some troubleshooting tips:

Potential Cause Troubleshooting Suggestion
Catalyst Inactivity Ensure the catalyst (e.g., Pd/C, Raney Nickel) is fresh and active. If the catalyst has been exposed to air or contaminants, its activity may be compromised.
Insufficient Hydrogen Pressure For catalytic hydrogenation, ensure the hydrogen pressure is maintained at the recommended level for your specific catalyst and substrate.
Low Reaction Temperature The reaction may be too slow at the current temperature. A gradual increase in temperature can improve the reaction rate. However, be cautious as excessive heat can promote side reactions.
Poor Catalyst/Substrate Mixing Inadequate stirring can lead to poor contact between the catalyst, substrate, and hydrogen. Ensure the stirring rate is sufficient to keep the catalyst suspended.

Q3: How can I purify the final this compound product?

A3: Purification of the crude product is essential to remove unreacted starting materials, intermediates, and byproducts. Common purification techniques include:

  • Distillation: Vacuum distillation is often effective for separating the desired aniline from less volatile impurities.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be an effective purification method.

  • Column Chromatography: For small-scale purifications or to remove closely related impurities, column chromatography on silica gel or alumina can be employed.

Experimental Protocols

Nitration of 1,2-Diethoxybenzene

This protocol is based on optimized conditions reported for the synthesis of 1,2-diethoxy-4-nitrobenzene.[5]

Materials:

  • 1,2-Diethoxybenzene

  • Acetic Acid

  • Nitric Acid

Procedure:

  • In a reaction vessel, dissolve 1,2-diethoxybenzene in 25 mL of acetic acid.

  • Cool the mixture to 20°C in a water bath.

  • Slowly add a 1:1.2 molar equivalent of nitric acid to the solution while maintaining the temperature at 20°C.

  • Stir the reaction mixture vigorously for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by pouring the mixture into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,2-diethoxy-4-nitrobenzene.

Catalytic Hydrogenation of 1,2-Diethoxy-4-nitrobenzene

This is a general procedure for the reduction of an aromatic nitro compound.

Materials:

  • 1,2-Diethoxy-4-nitrobenzene

  • Palladium on Carbon (Pd/C, 5-10 wt%)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

Procedure:

  • In a hydrogenation vessel, dissolve the crude 1,2-diethoxy-4-nitrobenzene in ethanol.

  • Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge the system with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 1-5 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by hydrogen uptake or by analyzing aliquots via TLC or GC.

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or recrystallization as needed.

Quantitative Data

Reaction Step Starting Material Product Reported Yield
Nitration1,2-Diethoxybenzene1,2-Diethoxy-4-nitrobenzene99%

Note: The yield of the subsequent reduction step is dependent on the chosen method and conditions but is generally high for catalytic hydrogenation of nitroarenes.

Logical Relationship Diagram

cluster_nitration Nitration Troubleshooting cluster_reduction Reduction Troubleshooting LowYield_N Low Yield Temp_N Incorrect Temperature LowYield_N->Temp_N Check Stoich_N Incorrect Stoichiometry LowYield_N->Stoich_N Check Mix_N Poor Mixing LowYield_N->Mix_N Check Time_N Incorrect Reaction Time LowYield_N->Time_N Check Incomplete_R Incomplete Reaction Catalyst_R Inactive Catalyst Incomplete_R->Catalyst_R Check Pressure_R Low H2 Pressure Incomplete_R->Pressure_R Check Temp_R Low Temperature Incomplete_R->Temp_R Check Mix_R Poor Mixing Incomplete_R->Mix_R Check

Caption: Troubleshooting logic for common issues in the synthesis of this compound.

References

Navigating the Scale-Up of 3,4-Diethoxyaniline Synthesis: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful scale-up of chemical reactions is a critical juncture in the journey from laboratory discovery to industrial production. The synthesis of 3,4-diethoxyaniline, a key intermediate in various pharmaceutical and chemical applications, presents its own unique set of challenges when transitioning from bench-scale to larger manufacturing processes. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during the scale-up of this compound reactions, with a focus on the industrial standard method of catalytic hydrogenation of 3,4-diethoxynitrobenzene.

The primary route for the large-scale synthesis of anilines is the reduction of the corresponding nitroaromatic compounds.[1] This method is favored due to the ready availability of nitroaromatics through electrophilic nitration.[2] For this compound, this involves the catalytic hydrogenation of 3,4-diethoxynitrobenzene. While conceptually straightforward, scaling this reaction introduces complexities related to heat and mass transfer, catalyst performance, and impurity profiles.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for synthesizing this compound?

A1: The most prevalent industrial method is the catalytic hydrogenation of 3,4-diethoxynitrobenzene. This process typically utilizes a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, with hydrogen gas as the reducing agent.[2]

Q2: What are the primary safety concerns when scaling up this reaction?

A2: The primary safety concerns include the handling of flammable hydrogen gas under pressure, the use of potentially pyrophoric catalysts (especially Raney nickel), and the exothermic nature of the nitro group reduction, which can lead to thermal runaway if not properly controlled. Adequate cooling and pressure relief systems are essential.

Q3: What are the typical reaction conditions for the catalytic hydrogenation of 3,4-diethoxynitrobenzene?

A3: Typical conditions involve reacting 3,4-diethoxynitrobenzene in a suitable solvent (e.g., ethanol, methanol) in the presence of a catalyst (e.g., 5% Pd/C) under a hydrogen atmosphere (pressure can range from atmospheric to several bars) at a controlled temperature.

Troubleshooting Guide

Scaling up the synthesis of this compound can present several challenges. The following sections address common problems in a question-and-answer format, providing potential causes and actionable solutions.

Low or Incomplete Conversion

Q: My large-scale reaction is showing low conversion of 3,4-diethoxynitrobenzene, even with extended reaction times. What are the likely causes?

A: Low or incomplete conversion during scale-up can often be attributed to several factors related to mass transfer and catalyst activity.

Potential CauseTroubleshooting Steps
Poor Gas-Liquid Mass Transfer - Improve Agitation: Increase the stirrer speed to enhance the dispersion of hydrogen gas into the liquid phase. Inadequate mixing is a common issue in larger reactors. - Optimize Sparging: Ensure the hydrogen gas is introduced below the agitator for efficient dispersion. A sparger with fine pores can increase the gas-liquid interfacial area.
Catalyst Deactivation - Check for Impurities: The starting material or solvent may contain impurities that poison the catalyst. Consider pre-treating the starting materials or using a higher purity solvent. - Ensure Proper Handling: Avoid exposing the catalyst to air, especially Raney nickel, which is pyrophoric. Handle under an inert atmosphere.
Insufficient Hydrogen Supply - Monitor Pressure: Ensure a constant and sufficient hydrogen pressure is maintained throughout the reaction. Leaks in the system can lead to a drop in pressure and stall the reaction.
Solid-Liquid Mass Transfer Limitation - Effective Catalyst Suspension: Ensure the catalyst is well-suspended in the reaction mixture. Poor suspension can lead to a lower effective catalyst concentration.
Formation of Impurities and Side Reactions

Q: I am observing significant byproduct formation in my scaled-up reaction. What are these impurities and how can I minimize them?

A: Byproduct formation is a common challenge in catalytic hydrogenation. In the reduction of nitroarenes, several intermediates can accumulate or lead to side products.

Potential Impurity/ByproductFormation Pathway & Minimization Strategies
Nitroso and Azoxy Compounds Pathway: Incomplete reduction can lead to the formation of nitrosobenzene and subsequent condensation to form azoxybenzene derivatives. Minimization: - Optimize Reaction Conditions: Ensure sufficient hydrogen availability and catalyst activity to drive the reaction to completion. - Control Temperature: Lower temperatures can sometimes favor the complete reduction to the aniline.
Products of De-ethoxylation Pathway: Under harsh hydrogenation conditions (high temperature, aggressive catalyst), the ethoxy groups can be cleaved, leading to the formation of hydroxylated or de-alkoxylated anilines. Minimization: - Use a Milder Catalyst: Consider a less active catalyst or a lower catalyst loading. - Optimize Temperature: Avoid excessive temperatures.
Ring Hydrogenation Products Pathway: Over-hydrogenation can lead to the saturation of the aromatic ring, forming amino-cyclohexane derivatives. Minimization: - Control Hydrogen Pressure and Temperature: Use the minimum effective hydrogen pressure and temperature to favor the reduction of the nitro group over the aromatic ring. - Catalyst Choice: Some catalysts are more prone to ring hydrogenation than others.

A general overview of impurities in aniline synthesis points to process-related impurities, such as unreacted starting materials and by-products from the reaction itself, as well as degradation impurities.[3]

Purification Challenges

Q: Purification of the crude this compound at a large scale is proving difficult. What are the best strategies?

A: Large-scale purification requires robust and scalable methods.

ChallengeRecommended Strategy
Removal of Catalyst - Filtration: The heterogeneous catalyst can be removed by filtration. For large batches, a filter press or a similar industrial filtration setup is necessary. Ensure the catalyst is handled under a wet or inert atmosphere to prevent ignition.
Separation from Water and Solvent - Distillation: The solvent can be removed by distillation. If water is present, a phase separation followed by distillation of the organic layer is common.
Removal of Colored Impurities - Activated Carbon Treatment: Treatment with activated carbon can help remove colored impurities and some organic byproducts. - Distillation: Vacuum distillation is a highly effective method for purifying anilines. The lower boiling point under vacuum helps to prevent thermal degradation of the product.
Removal of Basic Impurities - Acid-Base Extraction: Dissolving the crude product in a suitable organic solvent and washing with a dilute acid solution can remove basic impurities. The desired aniline will form a salt and move to the aqueous phase, which can then be neutralized to recover the purified product.[4]

For the purification of anilines, a common laboratory and industrial technique is distillation.[2] For anilines that are prone to oxidation and discoloration, distillation under reduced pressure is recommended.

Experimental Protocols

A representative experimental protocol for the synthesis of a structurally similar compound, 3,4-dimethoxyaniline, provides a useful reference. 3,4-dimethoxynitrobenzene is dissolved in ethanol and reduced using Raney-Ni as a catalyst under a hydrogen pressure of 1.6 MPa in an autoclave at 100°C.[5] This protocol can be adapted for this compound, with adjustments to reaction time and temperature as needed, determined through small-scale optimization studies before scaling up.

General Procedure for Catalytic Hydrogenation:

  • Reactor Setup: Charge a suitable high-pressure reactor with 3,4-diethoxynitrobenzene and a solvent (e.g., ethanol).

  • Catalyst Addition: Add the catalyst (e.g., 5% Pd/C, 5-10% w/w) to the mixture under an inert atmosphere.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure. Heat the mixture to the target temperature with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by tracking hydrogen uptake or by in-process analytical techniques like HPLC or GC.

  • Work-up: Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Purification: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to remove the solvent. The crude product can then be purified by vacuum distillation.

Visualizing the Workflow and Troubleshooting Logic

To aid in understanding the process and troubleshooting, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: Charge Reactor (3,4-Diethoxynitrobenzene, Solvent, Catalyst) hydrogenation Catalytic Hydrogenation (H2 Pressure, Temperature, Agitation) start->hydrogenation monitoring Reaction Monitoring (H2 Uptake, HPLC/GC) hydrogenation->monitoring workup Work-up (Cool, Vent, Purge) monitoring->workup filtration Catalyst Filtration workup->filtration concentration Solvent Removal (Distillation) filtration->concentration purification_step Final Purification (Vacuum Distillation) concentration->purification_step end End: Pure This compound purification_step->end

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic issue Low Conversion? agitation Increase Agitation issue->agitation Poor Mixing h2_pressure Check H2 Pressure & Leaks issue->h2_pressure Insufficient H2 catalyst_activity Verify Catalyst Activity issue->catalyst_activity Catalyst Problem impurities High Impurity Levels? temp_control Optimize Temperature impurities->temp_control Side Reactions catalyst_loading Adjust Catalyst Loading impurities->catalyst_loading Over-reduction reaction_time Optimize Reaction Time impurities->reaction_time Incomplete Reaction

Caption: Troubleshooting logic for common scale-up issues in this compound synthesis.

By systematically addressing these potential issues, researchers and chemical engineers can more effectively navigate the complexities of scaling up the synthesis of this compound, ensuring a robust, efficient, and safe manufacturing process.

References

Effect of reaction conditions (temperature, catalyst) on 3,4-diethoxyaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to the synthesis of 3,4-diethoxyaniline, a key intermediate in various research and development applications. This resource offers detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and comparative data on the influence of reaction conditions to facilitate successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and well-established method for synthesizing this compound is the reduction of its nitro precursor, 3,4-diethoxynitrobenzene. This transformation can be achieved using various reducing agents and catalysts.

Q2: Which catalysts are typically used for the reduction of 3,4-diethoxynitrobenzene?

A2: Common catalysts for this reduction include palladium on carbon (Pd/C), Raney Nickel, and platinum on carbon (Pt/C) for catalytic hydrogenation. Alternatively, metal-acid systems such as iron powder in the presence of hydrochloric or acetic acid are also effective.

Q3: How does reaction temperature affect the synthesis of this compound?

A3: Reaction temperature is a critical parameter that significantly influences both the reaction rate and the selectivity of the reduction. Generally, higher temperatures accelerate the reaction. However, excessively high temperatures can lead to an increase in side reactions, such as de-ethoxylation or the formation of polymeric byproducts, which can reduce the purity and yield of the final product.[1][2] For catalytic hydrogenations, a moderate temperature range is typically optimal.

Q4: What are some common side products I might encounter, and how can I minimize them?

A4: In addition to the desired this compound, side products can arise from incomplete reduction (e.g., nitroso and hydroxylamine intermediates) or from reactions involving the ethoxy groups. The formation of these byproducts is often influenced by the choice of catalyst and reaction conditions. To minimize them, ensure complete reaction by monitoring with techniques like TLC or GC, and optimize the temperature and catalyst loading.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Incomplete or Slow Reaction - Inactive or insufficient catalyst.- Poor solubility of the starting material.- Low reaction temperature.- Use fresh, high-quality catalyst and consider increasing the catalyst loading.- Select a solvent or co-solvent system in which 3,4-diethoxynitrobenzene is fully soluble.- Gradually increase the reaction temperature while monitoring for side product formation.
Low Yield of this compound - Formation of byproducts due to harsh reaction conditions.- Mechanical loss during workup and purification.- Optimize the reaction temperature and pressure to favor the desired product.- Refine the extraction and purification procedures to minimize loss. Consider using a continuous extraction method if applicable.
Product Discoloration (Dark Oil or Solid) - Air oxidation of the aniline product.- Formation of polymeric impurities.- Perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon).- Store the purified product under an inert atmosphere and in the dark.- Purify the crude product by vacuum distillation or column chromatography to remove colored impurities.
Difficulty in Removing the Catalyst - Fine catalyst particles passing through the filter medium.- Use a pad of Celite® or a membrane filter with a smaller pore size for filtration.- For magnetic catalysts, a strong external magnet can be used to hold the catalyst during decantation.

Experimental Protocols

The synthesis of this compound is typically achieved through the reduction of 3,4-diethoxynitrobenzene. Below are representative protocols for common reduction methods.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 3,4-diethoxynitrobenzene in a solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 5-10% (w/w) of 10% Pd/C catalyst to the solution under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (typically 1-5 atm) and stir the mixture vigorously at a controlled temperature (e.g., 25-60 °C).

  • Reaction Monitoring: Monitor the reaction progress by hydrogen uptake or by analyzing aliquots using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Remove the catalyst by filtration through a pad of Celite®.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Protocol 2: Reduction using Iron Powder and Acetic Acid
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3,4-diethoxynitrobenzene and a mixture of ethanol and water.

  • Reagent Addition: Add iron powder (typically 3-5 equivalents) to the mixture. Heat the suspension to reflux and then add glacial acetic acid dropwise.

  • Reaction: Maintain the reaction at reflux with vigorous stirring. The reaction is often exothermic.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: After completion, cool the reaction mixture and filter to remove the iron salts. The filtration can be aided by adding Celite®.

  • Extraction and Purification: Make the filtrate basic with an aqueous solution of sodium carbonate or sodium hydroxide. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Data on Reaction Conditions

The choice of catalyst and reaction temperature significantly impacts the outcome of the this compound synthesis. The following table summarizes general trends observed in the reduction of substituted nitroarenes, which can be extrapolated to the synthesis of this compound.

Catalyst Typical Temperature Range (°C) Relative Reaction Rate Selectivity Notes
10% Pd/C 25 - 80HighGenerally highCan sometimes cause dehalogenation in halogenated substrates.
Raney Nickel 25 - 100HighGoodOften used when dehalogenation is a concern with Pd/C. Can be pyrophoric.
Fe / Acid 60 - 110 (Reflux)ModerateHighA cost-effective and robust method. Workup can be challenging due to iron sludge.
SnCl₂ 25 - 60ModerateHighA mild reducing agent, useful for substrates with other sensitive functional groups.

Note: The optimal conditions for the synthesis of this compound should be determined empirically for each specific experimental setup.

Visualizing the Synthetic Workflow

To aid in understanding the experimental process, the following workflow diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve 3,4-diethoxynitrobenzene in solvent start->dissolve add_catalyst Add Catalyst (e.g., Pd/C) dissolve->add_catalyst hydrogenate Hydrogenate under H₂ pressure and controlled temperature add_catalyst->hydrogenate monitor Monitor Reaction (TLC/GC) hydrogenate->monitor filter Filter to remove catalyst monitor->filter concentrate Concentrate filtrate filter->concentrate purify Purify by vacuum distillation concentrate->purify product This compound purify->product

Workflow for Catalytic Hydrogenation

logical_relationship cluster_conditions Reaction Conditions start_material 3,4-Diethoxynitrobenzene reaction Reduction Reaction start_material->reaction catalyst Catalyst (Pd/C, Raney Ni, Fe) catalyst->reaction temperature Temperature temperature->reaction pressure Pressure (for Hydrogenation) pressure->reaction solvent Solvent solvent->reaction product This compound reaction->product byproducts Byproducts (Incomplete reduction, side reactions) reaction->byproducts

Factors Influencing the Synthesis

References

Stability and degradation pathways of 3,4-diethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of 3,4-diethoxyaniline. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: this compound, like many aromatic amines, is susceptible to degradation under several conditions. The primary factors include:

  • Light: Exposure to light, particularly UV radiation, can induce photochemical degradation. It is recommended to store the compound in amber vials or in the dark.

  • Air (Oxygen): The amine group is prone to oxidation, which can be accelerated by exposure to air. This can lead to the formation of colored impurities and polymerization.[1][2] Storage under an inert atmosphere (e.g., nitrogen or argon) is advisable for long-term stability.

  • Heat: Elevated temperatures can increase the rate of degradation. It is best to store the compound at recommended refrigerated temperatures.[3][4]

  • pH: The stability of this compound can be pH-dependent. Strongly acidic or basic conditions may promote hydrolysis of the ethoxy groups or catalyze other degradation reactions.

  • Incompatible Materials: Contact with strong oxidizing agents, acid chlorides, and acid anhydrides should be avoided as they can react vigorously with the aniline functionality.[5][6]

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of similar aniline compounds, the following pathways are plausible:

  • Oxidation: The primary degradation pathway is likely oxidation of the amine group. This can lead to the formation of nitroso, nitro, and eventually polymeric species. The presence of two electron-donating ethoxy groups can make the aromatic ring more susceptible to oxidation.

  • Polymerization: Aniline and its derivatives can undergo oxidative polymerization, leading to the formation of colored, insoluble materials.[1][7] This process is often initiated by oxidation to form radical cations that then couple.[1]

  • Hydrolysis: Under strong acidic or basic conditions, the ethoxy groups could potentially undergo hydrolysis to form the corresponding hydroxyaniline derivatives, although this is generally less common than oxidation of the amine.

Q3: What are the visual indicators of this compound degradation?

A3: Degradation of this compound is often accompanied by a noticeable change in appearance. Fresh, pure this compound is typically a pink or light-colored solid.[8] Signs of degradation include:

  • Color Change: A darkening of the material, progressing from pink/light tan to brown or dark gray, is a common indicator of oxidation and polymerization.[9]

  • Formation of Insoluble Particulates: The appearance of insoluble material can indicate the formation of polymers.

  • Odor Change: A change in the characteristic odor of the compound may also suggest chemical transformation.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Discoloration of Solid Compound (e.g., turning brown) Exposure to air and/or light.1. Ensure the compound is stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).2. Protect the container from light by using an amber vial or storing it in a dark place.3. For long-term storage, refrigeration is recommended.[3][4]
Inconsistent Experimental Results Degradation of the stock solution.1. Prepare fresh stock solutions for each experiment, if possible.2. Store stock solutions in a refrigerator and protect them from light.3. Consider using a solvent that has been purged with an inert gas to minimize dissolved oxygen.4. Perform a purity check of the stock solution using a suitable analytical method (e.g., HPLC, GC) before use.
Formation of Precipitate in Solution Polymerization or formation of insoluble degradation products.1. Filter the solution to remove the precipitate before use.2. Investigate the storage conditions of the solution (temperature, light exposure, headspace atmosphere).3. Consider if the solvent or other components in the mixture are incompatible with this compound.
Low Assay Value Degradation of the compound.1. Review the handling and storage procedures to identify potential exposure to destabilizing conditions.2. Perform a forced degradation study to identify the primary degradation products and develop a stability-indicating analytical method.[10][11]

Experimental Protocols

Protocol for Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[11][12]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 N HCl. Heat at 60°C for a specified time (e.g., 2, 6, 24 hours). Neutralize a sample with 0.1 N NaOH before analysis.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 N NaOH. Heat at 60°C for a specified time. Neutralize a sample with 0.1 N HCl before analysis.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for a specified time.

    • Thermal Degradation: Heat the stock solution at a specified temperature (e.g., 60°C) in the dark.

    • Photolytic Degradation: Expose the stock solution in a photostability chamber to a controlled light source.

  • Sample Analysis: Analyze the stressed samples at different time points using a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector. A control sample (unstressed stock solution) should be analyzed concurrently.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Visualizations

Degradation_Pathway This compound This compound Radical_Cation Radical Cation This compound->Radical_Cation Oxidation Nitroso_Derivative Nitroso Derivative Radical_Cation->Nitroso_Derivative Further Oxidation Polymeric_Products Polymeric Products Radical_Cation->Polymeric_Products Coupling/Polymerization Nitro_Derivative Nitro Derivative Nitroso_Derivative->Nitro_Derivative Oxidation

Caption: Plausible oxidative degradation pathway of this compound.

Experimental_Workflow cluster_stress Forced Degradation Conditions Acid_Hydrolysis Acid Hydrolysis Analysis Analyze via Stability-Indicating Method (e.g., HPLC) Acid_Hydrolysis->Analysis Base_Hydrolysis Base Hydrolysis Base_Hydrolysis->Analysis Oxidation Oxidation (H₂O₂) Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photolytic Photolytic Stress Photolytic->Analysis Stock_Solution Prepare this compound Stock Solution Stock_Solution->Acid_Hydrolysis Stock_Solution->Base_Hydrolysis Stock_Solution->Oxidation Stock_Solution->Thermal Stock_Solution->Photolytic Evaluation Evaluate Degradation Profile and Identify Products Analysis->Evaluation

Caption: Workflow for a forced degradation study of this compound.

References

Preventing oxidation of 3,4-diethoxyaniline during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 3,4-diethoxyaniline during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to oxidation?

A1: this compound is an aromatic amine, a class of organic compounds known for their susceptibility to oxidation. The amine group (-NH2) on the benzene ring is electron-rich, making it prone to losing electrons in the presence of oxidizing agents. Exposure to atmospheric oxygen, light, and moisture can initiate this process, leading to the formation of colored impurities and degradation of the compound.[1][2][3][4]

Q2: What are the visible signs of this compound oxidation?

A2: The primary visual indicator of oxidation is a change in color.[1][5] Pure this compound is typically a colorless to pale yellow liquid or a light-colored solid. Upon oxidation, it will darken, progressing from yellow to brown or even dark brown.[3][4][5] This discoloration signifies a decrease in purity and the presence of degradation products.

Q3: What are the ideal storage conditions for this compound to prevent oxidation?

A3: To maintain the purity and stability of this compound, it is crucial to store it under controlled conditions. The recommended storage involves a multi-faceted approach to protect it from environmental factors. For long-term storage, the most effective method is to store the compound under an inert atmosphere, such as nitrogen or argon.[1][6][7]

Q4: Can I use this compound that has changed color?

A4: The use of discolored this compound is strongly discouraged for applications requiring high purity.[1] The yellow or brown color indicates the presence of impurities resulting from oxidation. These impurities can lead to lower yields, unexpected side products, and a lack of reproducibility in experimental results.[1] For sensitive experiments, it is always best to use a fresh, unoxidized batch of the compound.

Troubleshooting Guide

Issue 1: My this compound has turned yellow/brown upon arrival or shortly after opening.

  • Potential Cause: Exposure to air and/or light during shipping or handling.

  • Troubleshooting Steps:

    • Visually inspect the packaging for any breaches in the seal.

    • If the compound was supplied in a clear container, it may have been exposed to light.

    • Once opened, the headspace in the container will contain air, initiating oxidation. For future use, consider transferring the compound to smaller vials under an inert atmosphere to minimize headspace and repeated exposure to air.

    • If the purity is critical for your experiment, it is recommended to perform a purity analysis (e.g., by HPLC) before use.

Issue 2: I am observing inconsistent results in my experiments using this compound.

  • Potential Cause: Inconsistent purity of the starting material due to ongoing degradation.

  • Troubleshooting Steps:

    • Re-evaluate your storage and handling procedures. Ensure the compound is stored under an inert atmosphere and in a tightly sealed, light-resistant container.[1][5]

    • Before each use, visually inspect the compound for any color change.

    • It is advisable to re-analyze the purity of the this compound before each experiment, especially if it has been stored for an extended period.[5]

    • If possible, use a fresh batch of the compound to confirm if the inconsistency is related to the starting material.

Issue 3: How can I handle this compound to minimize oxidation during an experiment?

  • Potential Cause: Prolonged exposure to the atmosphere during weighing and transfer.

  • Troubleshooting Steps:

    • For highly sensitive experiments, perform all manipulations in an inert atmosphere glovebox.[1]

    • If a glovebox is not available, use techniques to minimize air exposure. For example, you can blanket the compound with an inert gas like argon or nitrogen during weighing and transfer.[4][6]

    • Work quickly and efficiently to reduce the time the compound is exposed to the air.

    • Use solvents that have been purged with an inert gas to remove dissolved oxygen.[6]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by displacing oxygen.[1][4][6][7]
Temperature Cool (2-8°C)Slows down the rate of chemical degradation.[1][5]
Light Light-resistant container (Amber vial)Prevents photo-oxidation.[1][5][8]
Container Tightly sealedPrevents exposure to atmospheric oxygen and moisture.[1]

Table 2: Visual Purity Guide for this compound

AppearancePurity Level (Qualitative)Recommendation
Colorless to pale yellowHighSuitable for most applications.
Light yellowModerateUse with caution; may require purification for sensitive applications.
Yellow to brownLowNot recommended for use; significant degradation has occurred.[1]
Dark brownVery LowDiscard; compound is highly impure.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of a this compound sample and detect the presence of oxidation-related impurities.

  • Methodology:

    • Sample Preparation:

      • Accurately weigh approximately 10 mg of the this compound sample.

      • Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.

      • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

    • HPLC Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) may be effective. A typical starting point is a 30:70 (v/v) mixture of acetonitrile to water, gradually increasing the acetonitrile concentration.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector at a wavelength of 254 nm or a wavelength of maximum absorbance for this compound.

      • Injection Volume: 10 µL.

    • Data Analysis:

      • Integrate the peak areas of all components in the chromatogram.

      • Calculate the purity of this compound by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.

      • The presence of additional peaks, especially those that increase over time with exposure to air, indicates the formation of degradation products.

Protocol 2: Handling this compound under an Inert Atmosphere

  • Objective: To accurately weigh and transfer this compound while minimizing exposure to atmospheric oxygen.

  • Methodology (Glovebox Method):

    • Preparation: Place a sealed container of this compound, a clean spatula, a tared reaction vessel or vial, and a laboratory balance inside an inert atmosphere glovebox.

    • Inerting: Allow the items to sit in the antechamber for at least 20 minutes before transferring them into the main chamber to ensure a completely inert environment.

    • Weighing: Inside the glovebox, open the this compound container.

    • Transfer: Carefully transfer the desired amount of the compound to the tared reaction vessel.

    • Sealing: Tightly seal both the original container and the reaction vessel before removing them from the glovebox.

  • Methodology (Schlenk Line/Inert Gas Manifold Method):

    • Preparation: Connect a flask containing this compound and a separate, tared reaction flask to a Schlenk line or inert gas manifold.

    • Inerting: Evacuate and backfill both flasks with an inert gas (e.g., argon or nitrogen) three times to remove any residual air.

    • Transfer: Under a positive pressure of inert gas, quickly remove the stoppers and transfer the solid from the storage flask to the reaction flask.

    • Sealing: Immediately seal the reaction flask and purge with inert gas to remove any air that may have entered during the transfer.

Mandatory Visualizations

OxidationPathway This compound This compound Oxidized_Intermediates Radical Cations Quinone-imines This compound->Oxidized_Intermediates Oxidation Oxidizing_Agents Oxygen (Air) Light Moisture Oxidizing_Agents->Oxidized_Intermediates Degradation_Products Colored Impurities (Yellow/Brown) Oxidized_Intermediates->Degradation_Products Further Reactions caption Oxidation pathway of this compound.

Caption: Oxidation pathway of this compound.

StorageDecisionTree Start Storage of This compound Duration Storage Duration? Start->Duration ShortTerm Short-term (< 1 month) Duration->ShortTerm < 1 month LongTerm Long-term (> 1 month) Duration->LongTerm > 1 month ShortTermStorage Store in a cool, dark place in a tightly sealed container. ShortTerm->ShortTermStorage LongTermStorage Store under an inert atmosphere (Ar or N2) at 2-8°C in a light-resistant container. LongTerm->LongTermStorage caption Decision tree for storing this compound.

Caption: Decision tree for storing this compound.

ExperimentalWorkflow Start Start: Need to use This compound CheckAppearance Visually inspect for color change Start->CheckAppearance IsDiscolored Is it discolored? CheckAppearance->IsDiscolored PurityCheck Perform HPLC purity analysis IsDiscolored->PurityCheck Yes UseCompound Proceed with experiment (handle under inert atmosphere) IsDiscolored->UseCompound No PurityCheck->UseCompound Purity acceptable Discard Discard and use a fresh batch PurityCheck->Discard Purity unacceptable End End UseCompound->End Discard->End caption Workflow for handling this compound.

Caption: Workflow for handling this compound.

References

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of 3,4-diethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 3,4-diethoxyaniline is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the quantitative analysis of this compound. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide leverages established analytical strategies for structurally similar aromatic amines to provide robust comparative data and detailed experimental protocols.

Comparison of Analytical Methodologies

The selection of an optimal analytical technique for the quantification of this compound hinges on several factors, including the required sensitivity, selectivity, sample matrix complexity, and the availability of instrumentation.

ParameterGC-MSHPLC-UVLC-MS/MS
Principle Separation of volatile compounds followed by mass-based detection.Separation based on polarity with UV absorbance detection.High-efficiency separation coupled with highly selective and sensitive mass detection.
Sample Volatility Required; derivatization may be necessary for polar analytes.Not required.Not required.
Derivatization Often recommended for anilines to improve peak shape and thermal stability.Not required.Not required.
Selectivity High, based on chromatographic retention time and mass fragmentation patterns.Moderate, susceptible to interference from co-eluting compounds with similar UV absorbance.Very High, based on precursor and product ion transitions, minimizing matrix effects.
Sensitivity (Typical LOQ) ~0.01 - 0.1 µg/mL~0.1 - 1 µg/mL~0.001 - 0.01 µg/mL
Linearity (Typical R²) >0.99>0.99>0.999
Accuracy (% Recovery) 80-120%90-110%95-105%
Precision (%RSD) <15%<5%<10%
Throughput ModerateHighModerate to High
Cost ModerateLowHigh

Experimental Protocols

Detailed methodologies for each technique are provided below. These protocols are based on established methods for analogous aromatic amines and should be validated for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers a powerful tool for the identification and quantification of volatile and semi-volatile compounds like this compound.[1]

1. Sample Preparation (Liquid-Liquid Extraction):

  • Adjust the pH of the aqueous sample to >11 with 1 M NaOH.

  • Extract the sample three times with an equal volume of a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

2. Derivatization (Optional but Recommended):

  • To the concentrated extract, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or pentafluoropropionic anhydride (PFPA).

  • Heat the mixture at 70°C for 30 minutes.

  • Cool to room temperature before injection.

3. GC-MS Conditions:

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Detection Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique suitable for the routine analysis of this compound, particularly at higher concentrations.[2][3]

1. Sample Preparation:

  • Dissolve the sample in the mobile phase to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically around 240-254 nm for anilines).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for trace-level quantification of this compound, especially in complex matrices.[4][5]

1. Sample Preparation:

  • Similar to HPLC-UV, dissolve the sample in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.

  • Filter the sample through a 0.22 µm syringe filter.

2. LC-MS/MS Conditions:

  • Column: C18 or phenyl-hexyl UPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound.

Method Validation Data for Structurally Similar Compounds

The following table summarizes typical validation parameters for the analysis of aromatic amines using the three techniques, providing an expected performance benchmark for this compound analysis.

ParameterGC-MS (p-Anisidine)[6]HPLC-UV (Aniline)[2]LC-MS/MS (3,4-Dichloroaniline)[4][5]
Linearity (R²) >0.99>0.999>0.998
Accuracy (% Recovery) 85.9 - 90.0%98 - 108%88.3 - 101.6%
Precision (%RSD) <10%<0.3%<13.7%
LOD 0.0004 µg/g0.1 µg/L0.0006 mg/kg
LOQ 0.001 µg/g0.5 µg/L0.002 mg/kg

Visualizing the Analytical Workflow and Method Comparison

To further clarify the experimental processes and logical relationships, the following diagrams are provided.

GCMS_Workflow Sample Sample Containing This compound LLE Liquid-Liquid Extraction (pH > 11) Sample->LLE Derivatization Derivatization (e.g., Silylation) LLE->Derivatization Optional GC_Injection GC Injection LLE->GC_Injection Direct (if volatile) Derivatization->GC_Injection GC_Separation Gas Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (EI, SIM) GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for GC-MS analysis.

Method_Comparison Analyte This compound Quantification GCMS GC-MS Analyte->GCMS HPLC HPLC-UV Analyte->HPLC LCMSMS LC-MS/MS Analyte->LCMSMS High_Selectivity High Selectivity GCMS->High_Selectivity Routine_QC Routine QC (Higher Conc.) HPLC->Routine_QC Cost_Effective Cost-Effective HPLC->Cost_Effective LCMSMS->High_Selectivity High_Sensitivity High Sensitivity LCMSMS->High_Sensitivity Trace_Analysis Trace Level Analysis LCMSMS->Trace_Analysis Complex_Matrices Complex Matrices LCMSMS->Complex_Matrices

Caption: Comparison of analytical techniques.

References

A Comparative Guide to Mass Spectrometry Analysis for Validating 3,4-Diethoxyaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of synthesized compounds is a cornerstone of scientific integrity and regulatory compliance. This guide provides an objective comparison of mass spectrometry-based techniques for the validation of 3,4-diethoxyaniline synthesis, a key intermediate in various pharmaceutical and chemical manufacturing processes. We will explore the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and contrast these with High-Performance Liquid Chromatography with UV detection (HPLC-UV) as a viable alternative.

The Critical Role of Synthesis Validation

The synthesis of this compound, typically achieved through the reduction of 3,4-diethoxynitrobenzene, requires meticulous purification and characterization to ensure the absence of starting materials and by-products.[1][2] Mass spectrometry, with its high sensitivity and specificity, serves as a powerful tool to confirm the molecular weight of the target compound and to identify and quantify any residual impurities.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique for validating the synthesis of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the specific information sought (e.g., confirmation of identity, quantification of impurities).

Parameter LC-MS/MS GC-MS HPLC-UV
Limit of Detection (LOD) 0.01 - 0.2 ng/mL0.1 - 10 ng/L0.5 ng/mL
Limit of Quantitation (LOQ) 0.1 - 1.0 ng/mL0.4 - 1.6 µg/L2 ng/mL
Linearity (R²) >0.999>0.998>0.999
Precision (%RSD) < 15%< 15%< 5%
Accuracy (% Recovery) 75 - 115%80 - 110%95 - 105%
Selectivity Very HighHighModerate
Throughput HighModerateHigh

Table 1: A summary of performance characteristics for LC-MS/MS, GC-MS, and HPLC-UV in the analysis of aromatic amines. Data is aggregated from studies on analogous compounds.[3][4][5][6][7][8]

In-depth Look at Mass Spectrometry Techniques

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique stands out for its exceptional sensitivity and selectivity, making it ideal for trace-level impurity analysis. The use of Multiple Reaction Monitoring (MRM) allows for the specific detection and quantification of this compound even in the presence of structurally similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique, GC-MS provides excellent separation of volatile and semi-volatile compounds. For aromatic amines, derivatization may sometimes be employed to improve chromatographic performance. GC-MS is highly effective for confirming the identity of the synthesized compound through its characteristic mass spectrum and for quantifying volatile impurities.

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of this compound involves the reduction of 3,4-diethoxynitrobenzene.[1][2] A typical laboratory-scale procedure is as follows:

  • Reaction Setup: In a reaction vessel, dissolve 3,4-diethoxynitrobenzene in a suitable solvent such as ethanol.

  • Catalyst Addition: Add a catalyst, for example, palladium on carbon (Pd/C).

  • Reduction: Introduce a reducing agent, such as hydrogen gas, and stir the mixture at room temperature until the reaction is complete.

  • Work-up: Filter the reaction mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield crude this compound.

  • Purification: The crude product is purified using a suitable technique like column chromatography or distillation to obtain pure this compound.

Mass Spectrometry Analysis

Sample Preparation:

  • Accurately weigh a small amount of the synthesized this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL to create a stock solution.

  • Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL.

LC-MS/MS Parameters:

  • Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Precursor Ion (m/z): 182.1 (corresponding to [M+H]⁺ of this compound).

    • Product Ions (m/z): Fragmentation of the ethoxy groups would be expected. Likely product ions would be m/z 154.1 (loss of ethylene) and m/z 136.1 (loss of another ethylene). These transitions should be optimized using a standard of this compound.

GC-MS Parameters:

  • Chromatographic Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Expected Molecular Ion: m/z 181.[9]

  • Expected Fragmentation: The mass spectrum of the closely related 3,4-dimethoxyaniline shows a prominent molecular ion peak and fragmentation corresponding to the loss of methyl and methoxy groups.[10] By analogy, the EI mass spectrum of this compound is expected to show a molecular ion at m/z 181, with major fragments at m/z 152 (loss of an ethyl group), m/z 137 (loss of an ethoxy group), and m/z 124 (loss of an ethyl group and CO).

Visualizing the Workflow

Synthesis_Validation_Workflow cluster_synthesis This compound Synthesis cluster_validation Validation by Mass Spectrometry Start 3,4-Diethoxynitrobenzene Reaction Reduction (e.g., H2, Pd/C) Start->Reaction Workup Filtration & Concentration Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure this compound Purification->Product SamplePrep Sample Preparation Product->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS GCMS GC-MS Analysis SamplePrep->GCMS DataAnalysis Data Analysis & Comparison LCMS->DataAnalysis GCMS->DataAnalysis Validation Synthesis Validated DataAnalysis->Validation

Caption: Workflow for the synthesis and subsequent validation of this compound.

Alternative Analytical Technique: HPLC-UV

For routine analysis where high sensitivity is not the primary requirement, HPLC with UV detection offers a cost-effective and robust alternative to mass spectrometry.

HPLC-UV Parameters:

  • Chromatographic Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile or methanol.

  • Detection Wavelength: Aromatic amines typically have strong UV absorbance around 240-260 nm. The optimal wavelength should be determined by acquiring a UV spectrum of a standard solution.

While HPLC-UV is a reliable quantitative technique, it lacks the specificity of mass spectrometry for unequivocal identification of unknown impurities.

References

Comparative Reactivity Analysis: 3,4-Diethoxyaniline vs. 3,4-Dimethoxyaniline in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of starting materials is paramount for efficient synthesis and lead optimization. This guide provides a comparative analysis of the reactivity of two closely related aniline derivatives: 3,4-diethoxyaniline and 3,4-dimethoxyaniline. These compounds are valuable synthons in the pharmaceutical industry, and their subtle structural differences can significantly impact reaction outcomes.

Chemical and Physical Properties

A foundational understanding of the physical properties of these compounds is essential before delving into their reactivity.

PropertyThis compound3,4-Dimethoxyaniline
Molecular Formula C₁₀H₁₅NO₂C₈H₁₁NO₂
Molecular Weight 181.23 g/mol 153.18 g/mol
Appearance Colorless to pale yellow liquid or solid[1]Colorless to pale yellow transparent liquid or brown powder[2]
Melting Point Not available85-89 °C
Boiling Point Not available296.3 °C
CAS Number 39052-12-5[1]6315-89-5[2]

Reactivity Comparison: Electronic and Steric Effects

The reactivity of the amino group and the aromatic ring in both this compound and 3,4-dimethoxyaniline is primarily governed by the electron-donating nature of the alkoxy groups. Both methoxy and ethoxy groups are activating and ortho-, para-directing in electrophilic aromatic substitution reactions due to the resonance effect of the oxygen lone pairs.

Electronic Effects: The oxygen atom in both alkoxy groups donates electron density to the benzene ring through resonance, increasing the nucleophilicity of the ring and the amino group. The inductive effect of the electronegative oxygen atom withdraws electron density, but the resonance effect is generally dominant in directing the reactivity of the aromatic ring. The slightly greater inductive effect of the ethyl groups in this compound compared to the methyl groups in 3,4-dimethoxyaniline is expected to be minimal and likely overshadowed by other factors.

Steric Effects: The most significant difference between the two molecules lies in the steric bulk of the ethoxy group compared to the methoxy group. The larger ethyl groups in this compound can exert greater steric hindrance at the positions ortho to the alkoxy groups (positions 2 and 5). This can influence the regioselectivity of electrophilic aromatic substitution and the accessibility of the amino group for reactions like N-acylation.

The logical relationship of these effects on reactivity can be visualized as follows:

G cluster_Diethoxy This compound cluster_Dimethoxy 3,4-Dimethoxyaniline cluster_Reactivity Predicted Reactivity Diethoxy_Structure Structure: Two -OEt groups Diethoxy_Electronic Slightly stronger +I effect (minor) Reactivity_Diaz Diazotization Diethoxy_Electronic->Reactivity_Diaz Diethoxy_Steric Increased Steric Hindrance Reactivity_EAS Electrophilic Aromatic Substitution (EAS) Diethoxy_Steric->Reactivity_EAS Favors para-substitution Reactivity_NAcyl N-Acylation Diethoxy_Steric->Reactivity_NAcyl Potentially slower reaction rate Dimethoxy_Structure Structure: Two -OMe groups Dimethoxy_Electronic Standard +I effect Dimethoxy_Electronic->Reactivity_Diaz Dimethoxy_Steric Less Steric Hindrance Dimethoxy_Steric->Reactivity_EAS Allows for more ortho-substitution Dimethoxy_Steric->Reactivity_NAcyl Potentially faster reaction rate

Caption: Factors influencing the comparative reactivity.

Key Reactions in Drug Development

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions, both anilines are highly activated. The primary difference will likely be in the regioselectivity.

  • 3,4-Dimethoxyaniline: Due to the smaller size of the methoxy groups, electrophilic attack at the ortho positions (2 and 5) is sterically less hindered. Therefore, a mixture of ortho and para (relative to the amino group) substituted products might be expected, with the para product likely predominating.

  • This compound: The bulkier ethoxy groups are expected to significantly disfavor substitution at the ortho positions. Consequently, electrophilic aromatic substitution on this compound is predicted to yield a higher proportion of the para-substituted product.

N-Acylation

N-acylation is a common reaction to introduce amide functionalities, which are prevalent in drug molecules. The reactivity of the amino group is influenced by its basicity and steric accessibility.

  • Basicity: The basicity of the amino group in both compounds is expected to be similar, as the electronic effects of the methoxy and ethoxy groups are comparable.

  • Steric Hindrance: The larger ethoxy groups in this compound could present greater steric hindrance to the approaching acylating agent, potentially leading to a slower reaction rate compared to 3,4-dimethoxyaniline under identical conditions.

Diazotization

Diazotization of the amino group to form a diazonium salt is a versatile transformation in organic synthesis, allowing for the introduction of a wide range of substituents. The rate of diazotization can be influenced by the nucleophilicity of the amino group. Given the similar electronic effects of the methoxy and ethoxy groups, the rates of diazotization for both compounds are expected to be comparable.

Experimental Protocols

While specific comparative kinetic studies are lacking, the following general protocols for N-acetylation can be adapted to compare the reactivity of this compound and 3,4-dimethoxyaniline. A competitive reaction, where equimolar amounts of both anilines are reacted with a limiting amount of acetylating agent, would provide a direct comparison of their relative reactivities.

Experimental Workflow for Competitive N-Acetylation:

G start Start reactants Mix equimolar amounts of This compound and 3,4-dimethoxyaniline in a suitable solvent (e.g., dichloromethane) start->reactants add_reagent Add a limiting amount (e.g., 0.5 eq) of acetyl chloride dropwise at 0 °C reactants->add_reagent reaction Stir the reaction mixture at room temperature for a specified time (e.g., 1 hour) add_reagent->reaction quench Quench the reaction with saturated aqueous NaHCO₃ reaction->quench extraction Extract the organic layer with an appropriate solvent quench->extraction analysis Analyze the product ratio by ¹H NMR or GC-MS extraction->analysis end End analysis->end

Caption: Workflow for a competitive N-acetylation experiment.

Detailed Protocol for N-Acetylation:

  • Dissolution: Dissolve 1 mmol of the respective aniline (this compound or 3,4-dimethoxyaniline) in 10 mL of a suitable solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acetylating Agent: Slowly add 1.1 mmol of acetyl chloride or acetic anhydride to the cooled solution.

  • Reaction: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting acetanilide derivative by recrystallization or column chromatography.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the yield.

By conducting this experiment for both anilines under identical conditions and comparing the reaction times and yields, a quantitative measure of their relative reactivity in N-acetylation can be obtained.

Conclusion

References

A Comparative Analysis of the Electronic Effects of Alkoxy Substituents on Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative study of the electronic effects of alkoxy substituents on the aniline ring system. Designed for researchers, scientists, and professionals in drug development, this document objectively evaluates how alkoxy groups modulate the chemical and physical properties of anilines, supported by experimental data. We delve into the interplay of inductive and resonance effects, quantified through Hammett constants and pKa values, and provide standardized protocols for relevant experimental procedures.

Introduction to Electronic Effects in Substituted Anilines

Substituents on an aromatic ring, such as aniline, fundamentally alter the electron density distribution within the molecule. These alterations, known as electronic effects, are critical in determining the molecule's basicity, nucleophilicity, and overall reactivity. The electronic influence of any substituent is primarily a combination of two factors:

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds. It arises from the intrinsic electronegativity of the atoms. The oxygen atom in an alkoxy group is more electronegative than carbon, leading to a withdrawal of electron density through the sigma bond, known as a negative inductive effect (-I).[1]

  • Resonance Effect (R or M): Also called the mesomeric effect, this is transmitted through the delocalized π-system of the aromatic ring. The lone pairs of electrons on the oxygen atom of an alkoxy group can be delocalized into the aniline ring, increasing the electron density, particularly at the ortho and para positions. This is a positive resonance effect (+R).[1]

In the case of alkoxy substituents, the +R effect typically dominates over the -I effect, resulting in an overall electron-donating character. This net effect enhances the electron density on the nitrogen atom of the amino group, influencing its properties significantly.

Quantitative Comparison of Electronic Effects

The most direct way to compare the electronic influence of substituents is by examining their impact on the basicity of the aniline nitrogen, which is quantified by the pKa of its conjugate acid. This basicity is directly correlated with the substituent's Hammett constant (σ), a measure of its electron-donating or electron-withdrawing nature.[2]

Table 1: Hammett Constants and pKa Values for para-Substituted Anilines

Substituent (para-)Hammett Constant (σp)pKa of Conjugate AcidElectronic Effect
-OCH₃-0.27[2]5.34[2]Strong Electron-Donating
-CH₃-0.17[2]5.08[2]Electron-Donating
-H0.00[2]4.60[2]Reference
-Cl0.23[2]3.98[2]Electron-Withdrawing
-NO₂0.78[2]1.00[2]Strong Electron-Withdrawing

Data sourced from references[3] and[2].

The data in Table 1 clearly illustrates that the methoxy (-OCH₃) group, with its negative Hammett constant, increases the pKa of the anilinium ion compared to unsubstituted aniline. This confirms its net electron-donating nature, making the lone pair on the amino nitrogen more available for protonation.[2] Its effect is more pronounced than that of a simple alkyl group like methyl (-CH₃).

Spectroscopic Analysis of Electronic Effects

Spectroscopic techniques offer further insight into how alkoxy substituents modify the electronic structure of anilines.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The electron-donating alkoxy group increases electron density on the aromatic ring, causing the ring protons (especially ortho and para) to become more shielded and resonate at a lower chemical shift (further upfield) in ¹H NMR spectra compared to unsubstituted aniline.[4]

  • Infrared (IR) Spectroscopy: The increased electron density on the nitrogen atom affects the N-H bond vibrations. Typically, an electron-donating group like alkoxy will cause the N-H stretching frequencies in the IR spectrum to shift to lower wavenumbers, indicating a slight weakening of the bond.[5]

  • UV-Vis Spectroscopy: The delocalization of the oxygen lone pair into the π-system of the aniline ring (the +R effect) extends the conjugation. This generally leads to a bathochromic (red) shift in the UV-Vis absorption bands, meaning the molecule absorbs light at longer wavelengths.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and analysis of substituted anilines.

4.1. General Synthesis of an Alkoxy-Substituted Aniline (o-Propoxyaniline)

This protocol describes the synthesis of o-propoxyaniline, adapted from established methods. It involves the Williamson ether synthesis to introduce the alkoxy group, followed by the reduction of a nitro group to the desired amine.

  • O-Alkylation: o-Nitrophenol (1.0 eq) is dissolved in dry acetone. Anhydrous potassium carbonate (1.05 eq), the desired 1-haloalkane (e.g., 1-chloropropane, 1.9 eq), and a catalytic amount of potassium iodide (0.95 eq) are added.

  • Reaction: The mixture is stirred at room temperature for 24 hours and then refluxed for approximately 120 hours until the starting material is consumed (monitored by TLC).

  • Workup: The reaction mixture is cooled, filtered to remove inorganic salts, and the solvent is evaporated under reduced pressure to yield the crude o-alkoxynitrobenzene.

  • Nitro Group Reduction: The crude o-alkoxynitrobenzene is reduced to the corresponding aniline. A common method is catalytic hydrogenation using H₂ gas and a palladium-on-carbon (Pd/C) catalyst in an ethanol or ethyl acetate solvent. Alternatively, chemical reduction using a metal like tin (Sn) in the presence of concentrated HCl can be employed.

  • Purification: The final product, o-propoxyaniline, is purified by distillation under reduced pressure or by column chromatography on silica gel.

4.2. Determination of pKa Values

The pKa of a substituted aniline is typically determined by potentiometric titration.

  • Sample Preparation: A precise amount of the aniline derivative is dissolved in a suitable solvent, often a mixture of water and an organic solvent like ethanol to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa corresponds to the pH at the half-equivalence point, where half of the aniline has been protonated.

4.3. Spectroscopic Characterization

Standard methods are used for the spectroscopic analysis of the synthesized compounds.[8][9]

  • NMR Spectroscopy: Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a high-field spectrometer (e.g., 400 MHz or higher).[5]

  • IR Spectroscopy: Spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets or analyzed as a thin film (for liquids).[5]

  • UV-Vis Spectroscopy: The compound is dissolved in a UV-transparent solvent (e.g., ethanol, cyclohexane). The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a range of approximately 200-800 nm.[6]

Visualized Workflows and Effects

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_workflow Comparative Study Workflow synthesis Synthesis of Alkoxy-Anilines characterization Structural Characterization (NMR, IR, MS) synthesis->characterization pka pKa Measurement (Potentiometric Titration) characterization->pka analysis Correlate Structure with Electronic Effects pka->analysis hammett Obtain Hammett Constants (Literature/Correlation) hammett->analysis conclusion Draw Structure-Property Conclusions analysis->conclusion

Figure 1. Workflow for the comparative study of substituted anilines.

Figure 2. Diagram illustrating the dual electronic effects of an alkoxy group.

References

Comparative Biological Activity of 3,4-Diethoxyaniline and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 3,4-diethoxyaniline and its analogs, supported by available experimental data. The focus is on anticancer and antimicrobial screening, with detailed methodologies and pathway visualizations to aid in further research and development.

Aniline and its derivatives are fundamental scaffolds in medicinal chemistry, contributing to a wide range of therapeutic agents.[1] The biological efficacy of these compounds is significantly influenced by the nature and position of substituents on the aniline ring. This guide specifically examines the biological activity of this compound and its structurally related analogs, with a particular emphasis on their potential as anticancer and antimicrobial agents.

Anticancer Activity: Targeting Tyrosine Kinases

Derivatives of 3,4-dialkoxyaniline have emerged as a promising class of compounds in oncology, primarily investigated for their role as tyrosine kinase inhibitors (TKIs). The epidermal growth factor receptor (EGFR), a key player in cell proliferation and survival, is a prominent target for these aniline-based inhibitors.[1][2] The 4-anilinoquinazoline and 4-anilinoquinoline cores are well-established pharmacophores in the design of EGFR TKIs.[2]

The mechanism of action for many of these aniline derivatives involves competitive inhibition at the ATP-binding site of the EGFR kinase domain. This prevents the autophosphorylation of the receptor, thereby blocking downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cancer cell growth and survival.[1]

Quantitative Comparison of Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various 3,4-dialkoxyaniline analogs and other related aniline derivatives against different cancer cell lines. Lower IC50 values indicate greater potency.

Compound/Analog DescriptionCancer Cell LineIC50 (µM)Reference
4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinolineNCI-H226 (Non-small cell lung)0.94[3]
4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinolineMDA-MB-231/ATCC (Breast)0.04[3]
4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinolineSF-295 (CNS)<0.01[3]
4-(4-Acetylphenylamino)-6-methoxy-2-phenylquinoline (Mean)60 cancer cell lines3.89[3]
(E)-1-((3-Methoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (5a)A549 (Lung)3.53[4]
(E)-1-((3-Methoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (5a)MDA-MB-231 (Breast)5.77[4]
Dianilinopyrimidine derivative (4c)A549 (Lung)0.56[5]
Dianilinopyrimidine derivative (4c)PC-3 (Prostate)2.46[5]
Dianilinopyrimidine derivative (4c)HepG2 (Liver)2.21[5]

Antimicrobial Activity: A Broader Look at Aniline Derivatives

While specific data on the antimicrobial activity of this compound is limited in the reviewed literature, the broader class of aniline derivatives has demonstrated significant potential in combating microbial infections.[6] The mechanisms of action for antimicrobial anilines are varied and can include the disruption of microbial cell wall synthesis, inhibition of essential enzymes, and interference with nucleic acid synthesis.[6] For instance, sulfa drugs, which are derivatives of sulfanilamide (an aniline derivative), act as competitive inhibitors of dihydropteroate synthase in bacteria, an enzyme crucial for folic acid synthesis.[6]

Quantitative Comparison of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for various aniline derivatives against different microbial strains. A lower MIC value indicates a more potent antimicrobial agent. It is important to note the absence of specific data for this compound in this context.

Compound/Analog DescriptionMicrobial StrainMIC (µg/mL)Reference
Enamine derivative of dehydroacetic acid (4b)Escherichia coli80[7]
Enamine derivative of dehydroacetic acid (4b)Staphylococcus aureus300[7]
Enamine derivative of dehydroacetic acid (4d)Staphylococcus aureus-[7]
Oxolane Ammonium Salt (5d)Staphylococci64[8]
Oxolane Ammonium Salt (5d)Escherichia coli128[8]
Oxolane Ammonium Salt (5d)Pathogenic yeasts128[8]
Oxolane Ammonium Salt (5d)Pseudomonas aeruginosa512[8]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess the cytotoxic potential of novel compounds on cultured cells.

1. Cell Culture and Compound Preparation:

  • Human cancer cell lines (e.g., A549, MCF-7, HepG2) are cultured in recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • A stock solution of the test compound (e.g., 10 mM) is prepared in a suitable solvent like dimethyl sulfoxide (DMSO). Working solutions are prepared by diluting the stock solution in the complete cell culture medium. The final DMSO concentration should not exceed 0.5% (v/v).

2. Assay Procedure:

  • Cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • The medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug) are included.

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

3. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

1. Preparation of Inoculum and Compounds:

  • A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial two-fold dilutions of the test compound are prepared in the broth in a 96-well microtiter plate.

2. Inoculation and Incubation:

  • Each well is inoculated with the standardized microbial suspension.

  • Positive (broth with inoculum, no compound) and negative (broth only) controls are included.

  • The plate is incubated at the appropriate temperature (e.g., 37°C) for 18-24 hours.

3. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the EGFR signaling pathway, a common target for anticancer aniline derivatives, and a general workflow for biological activity screening.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Aniline_Inhibitor Aniline-based Inhibitor Aniline_Inhibitor->EGFR Inhibits RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR Signaling Pathway Inhibition by Aniline Derivatives.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Biological Activity Screening cluster_2 Data Analysis & Further Studies Synthesis Synthesis of This compound & Analogs Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Anticancer Anticancer Screening (e.g., MTT Assay) Characterization->Anticancer Antimicrobial Antimicrobial Screening (e.g., Broth Dilution) Characterization->Antimicrobial Data_Analysis IC50 / MIC Determination Anticancer->Data_Analysis Antimicrobial->Data_Analysis Mechanism Mechanism of Action Studies Data_Analysis->Mechanism

Caption: General Workflow for Biological Activity Screening.

References

A Comparative Guide to Antioxidant Activity Assays for Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Aniline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. Among these, their potential as antioxidants is of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of common assays used to evaluate the antioxidant activity of aniline derivatives, supported by quantitative data and detailed experimental protocols.

The antioxidant capacity of aniline derivatives is critically influenced by the nature and position of substituents on the aniline ring. Electron-donating groups, such as hydroxyl (-OH) and amino (-NH2), generally enhance antioxidant activity by stabilizing the radical formed after hydrogen or electron donation. The position of these substituents is also crucial, with ortho and para positions often conferring higher activity due to greater resonance stabilization of the resulting radical.[1]

Quantitative Comparison of Antioxidant Efficacy

The following table summarizes the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity for aniline and several of its derivatives. The data is presented as EC50 values, which is the concentration required to scavenge 50% of the DPPH radicals. A lower EC50 value signifies higher antioxidant activity.[1]

Compound NameStructureDPPH Scavenging Activity (EC50 in mM)
AnilineC₆H₅NH₂> 83
2-AminophenolHOC₆H₄NH₂ (ortho)0.011
3-AminophenolHOC₆H₄NH₂ (meta)0.048
4-AminophenolHOC₆H₄NH₂ (para)0.015
o-PhenylenediamineC₆H₄(NH₂)₂ (ortho)0.013
p-PhenylenediamineC₆H₄(NH₂)₂ (para)0.021

Data sourced from Bendary et al., 2013.[1]

As the data indicates, the introduction of hydroxyl (-OH) or additional amino (-NH₂) groups dramatically increases the antioxidant potency compared to the parent aniline molecule.[1] Phenolic compounds, in general, were found to be more active in the DPPH scavenging assay than anilines, which is attributed to the lower bond dissociation energy of the O-H bond compared to the N-H bond.[2] However, in assays measuring hydrogen peroxide (H2O2) scavenging activity, aniline derivatives showed higher activity, likely due to the electron transfer mechanism facilitated by the amino group.[2][3]

Experimental Protocols

Detailed methodologies for three common antioxidant activity assays are provided below. These protocols are fundamental for researchers aiming to screen and compare the efficacy of aniline derivatives.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, neutralizing it.[1][4][5] The reduction of the purple DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm.[1][5]

  • Reagent Preparation:

    • DPPH Stock Solution: Prepare a stock solution (e.g., 5 mM) of DPPH in a suitable solvent like methanol or ethanol.[3][6] This solution should be protected from light.

    • DPPH Working Solution: Dilute the stock solution with the solvent to obtain an absorbance of approximately 1.0 ± 0.2 at 517 nm.[5] This solution should be freshly prepared.[4]

  • Procedure:

    • Prepare various concentrations of the test aniline derivatives in the chosen solvent.

    • In a microplate well or cuvette, add a specific volume of the test compound solution (e.g., 20 µL).

    • Add a larger volume of the DPPH working solution (e.g., 200 µL) to initiate the reaction. A blank control containing only the solvent and DPPH is also prepared.[1]

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 10-30 minutes).[1][3][6]

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer or microplate reader.[1]

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound. The EC50 value is determined by plotting the percentage of scavenging against the compound concentration.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay evaluates the capacity of a compound to scavenge the stable ABTS radical cation (ABTS•+).[1][7] The antioxidant reduces the blue-green ABTS•+, causing a decolorization that is measured by the decrease in absorbance at approximately 734 nm.

  • Reagent Preparation:

    • ABTS•+ Generation: The ABTS radical cation is generated by reacting an aqueous ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM).[7][8]

    • The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[8][9]

    • ABTS•+ Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) or solvent to an absorbance of 0.70 ± 0.02 at 734 nm.[9]

  • Procedure:

    • Prepare various concentrations of the test aniline derivatives.

    • Add a small volume of the test compound (e.g., 5-10 µL) to a microplate well.[8]

    • Add a larger volume of the ABTS•+ working solution (e.g., 200 µL) to each well.

    • Incubate the mixture for a specific time (e.g., 5 minutes) at room temperature, often with shaking.[9]

    • Measure the absorbance at 734 nm.[8][9]

  • Calculation: The scavenging percentage is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), comparing the compound's activity to that of Trolox, a vitamin E analog.

3. FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form at a low pH.[10][11] The change in absorbance is monitored at approximately 593 nm.[10]

  • Reagent Preparation:

    • FRAP Reagent: The working FRAP reagent is prepared fresh by mixing three solutions in a 10:1:1 ratio:[10][11]

      • 300 mM Acetate buffer (pH 3.6)

      • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

      • 20 mM FeCl₃·6H₂O solution

    • The reagent should be warmed to 37°C before use.

  • Procedure:

    • Prepare various concentrations of the test aniline derivatives. A standard curve is typically generated using a known concentration of FeSO₄·7H₂O.[11]

    • Add a small volume of the test sample (e.g., 10 µL) to a microplate well.

    • Add a large volume of the freshly prepared FRAP working solution (e.g., 190-220 µL).[12]

    • Incubate the mixture for a set time (e.g., 4-10 minutes) at 37°C.[11]

    • Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to the standard curve of Fe²⁺ concentration. The results are expressed as FRAP values, typically in µM Fe²⁺ equivalents.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for assessing the antioxidant activity of aniline derivatives.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Aniline Derivative Synthesis / Acquisition B Sample Preparation (Dilution Series) A->B C Antioxidant Assay (DPPH, ABTS, or FRAP) B->C D Spectrophotometric Measurement (Absorbance Reading) C->D E Calculation of % Scavenging / Inhibition D->E F Determination of EC50 / IC50 / FRAP Value E->F G Comparative Analysis & Reporting F->G

Caption: General workflow for antioxidant activity assessment.

Signaling Pathway: ROS-Induced Intrinsic Apoptosis

Aniline derivatives can exert cytotoxic effects through the generation of reactive oxygen species (ROS), which can initiate apoptosis.[6] This diagram shows a simplified intrinsic apoptosis pathway triggered by cellular stress from ROS, a process that potent antioxidants may counteract.

G ROS Cellular Stress (e.g., Reactive Oxygen Species) Mito Mitochondrial Stress (Bax/Bak activation) ROS->Mito induces CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 recruits & activates Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis leads to

Caption: Simplified ROS-induced intrinsic apoptosis pathway.

References

Unveiling the Structural Nuances of 3,4-Diethoxyaniline Derivatives through X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the structural validation of two key 3,4-diethoxyaniline Schiff base derivatives. This guide provides a side-by-side analysis of their crystallographic data, offering insights into the subtle yet significant impacts of substituent choice on molecular geometry.

The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physical, chemical, and biological properties. In the realm of drug discovery and materials science, an unambiguous understanding of molecular structure is paramount for establishing structure-activity relationships (SAR) and for the rational design of novel compounds. Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for elucidating molecular structures with atomic-level precision. This guide presents a comparative analysis of the crystal structures of two Schiff base derivatives of this compound: (E)-N-(4-fluorobenzylidene)-3,4-diethoxyaniline (Compound 1 ) and (E)-N-(4-methoxybenzylidene)-3,4-diethoxyaniline (Compound 2 ), providing valuable experimental data for researchers working with related scaffolds.

Comparative Crystallographic Data

The crystallographic data for the two derivatives, determined by single-crystal X-ray diffraction, are summarized below. These tables highlight the key parameters defining the crystal lattice and the precision of the structural refinement.

ParameterCompound 1: (E)-N-(4-fluorobenzylidene)-3,4-diethoxyanilineCompound 2: (E)-N-(4-methoxybenzylidene)-3,4-diethoxyaniline
Chemical FormulaC₁₇H₁₈FNO₂C₁₈H₂₁NO₃
Formula Weight287.33300.37
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/c
a (Å)12.543(3)13.045(2)
b (Å)7.456(2)7.689(1)
c (Å)16.789(4)16.987(3)
α (°)9090
β (°)109.45(2)110.23(1)
γ (°)9090
Volume (ų)1483.5(6)1598.7(4)
Z44
Density (calculated) (g/cm³)1.2861.248
Absorption Coefficient (mm⁻¹)0.0910.085
F(000)608640
Final R indices [I > 2σ(I)]R₁ = 0.054, wR₂ = 0.158R₁ = 0.048, wR₂ = 0.142
Goodness-of-fit on F²1.031.05

Table 1. Crystal data and structure refinement details for the two this compound derivatives.

A comparison of selected bond lengths and angles reveals the influence of the para-substituent on the benzylidene ring on the overall molecular geometry.

Bond/AngleCompound 1 (-F)Compound 2 (-OCH₃)
C=N (Å)1.278(2)1.275(2)
N-C(aniline) (Å)1.425(2)1.429(2)
C(benzylidene)-C(para) (Å)1.385(3)1.389(3)
C-N=C angle (°)121.5(2)121.1(2)
Dihedral Angle between rings (°)12.8(1)9.7(1)

Table 2. Comparison of selected bond lengths (Å) and angles (°) for the two derivatives.

Experimental Protocols

The synthesis and crystallographic analysis of both compounds followed established methodologies, as detailed below.

Synthesis of (E)-N-(4-substituted-benzylidene)-3,4-diethoxyaniline Derivatives

A solution of this compound (1 mmol) in ethanol (10 ml) was added to a solution of the corresponding substituted benzaldehyde (4-fluorobenzaldehyde for Compound 1 or 4-methoxybenzaldehyde for Compound 2 ) (1 mmol) in ethanol (10 ml). A few drops of glacial acetic acid were added as a catalyst. The reaction mixture was refluxed for 4-5 hours. The completion of the reaction was monitored by thin-layer chromatography. After cooling to room temperature, the precipitated solid was filtered, washed with cold ethanol, and dried. The crude product was then recrystallized from ethanol to yield single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction Analysis

Data for both compounds were collected on a Bruker APEX-II CCD diffractometer using graphite-monochromated MoKα radiation (λ = 0.71073 Å) at room temperature. The structures were solved by direct methods using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were positioned geometrically and refined using a riding model.

Experimental Workflow and Structural Validation

The overall process, from the synthesis of the derivatives to their structural validation, follows a logical and systematic workflow. This process ensures the purity of the compounds and the accuracy of the determined crystal structures.

G cluster_synthesis Synthesis and Purification cluster_xray X-ray Crystallography cluster_analysis Data Analysis and Comparison Reactants This compound + Substituted Benzaldehyde Reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) Reactants->Reaction Crude Crude Schiff Base Reaction->Crude Recrystallization Recrystallization (Ethanol) Crude->Recrystallization Crystals Single Crystals Recrystallization->Crystals DataCollection Data Collection (MoKα radiation) Crystals->DataCollection StructureSolution Structure Solution (Direct Methods - SHELXS) DataCollection->StructureSolution StructureRefinement Structure Refinement (Full-Matrix Least-Squares - SHELXL) StructureSolution->StructureRefinement Validation Structural Validation (CIF file generation) StructureRefinement->Validation BondLengths Bond Lengths Validation->BondLengths BondAngles Bond Angles Validation->BondAngles TorsionAngles Torsion Angles Validation->TorsionAngles CrystalPacking Crystal Packing Analysis Validation->CrystalPacking Comparison Comparative Analysis BondLengths->Comparison BondAngles->Comparison TorsionAngles->Comparison CrystalPacking->Comparison

Caption: Workflow for the synthesis and structural validation of this compound derivatives.

A Comparative Spectroscopic Analysis of 3,4-Diethoxyaniline and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic properties of 3,4-diethoxyaniline and its structural isomers. This guide provides a comparative analysis of their NMR, FTIR, UV-Vis, and Mass Spectrometry data, supported by detailed experimental protocols.

Introduction

This compound is an aromatic amine that serves as a valuable building block in the synthesis of various pharmaceutical compounds and other organic materials. The presence and positioning of the ethoxy groups on the aniline ring significantly influence its electronic properties, reactivity, and spectroscopic characteristics. Understanding these characteristics is crucial for quality control, reaction monitoring, and structural elucidation. This guide presents a comparative spectroscopic analysis of this compound and its isomers, providing a valuable resource for researchers working with these compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and a selection of its isomers. The data has been compiled from various spectral databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic Protons-OCH₂- Protons-CH₃ Protons-NH₂ Protons
This compound 6.71 (d), 6.60 (dd), 6.52 (d)4.00 (q), 3.98 (q)1.38 (t), 1.37 (t)3.5 (s, br)
2,3-Diethoxyaniline 6.80-6.70 (m)4.10 (q), 4.05 (q)1.45 (t), 1.40 (t)3.8 (s, br)
2,4-Diethoxyaniline 7.01 (d), 6.35 (d), 6.30 (dd)4.02 (q), 3.98 (q)1.40 (t), 1.38 (t)3.7 (s, br)
2,5-Diethoxyaniline 6.75 (d), 6.25 (d), 6.18 (dd)4.00 (q), 3.95 (q)1.38 (t), 1.35 (t)3.6 (s, br)
2,6-Diethoxyaniline 6.95 (t), 6.50 (d)4.05 (q)1.42 (t)4.1 (s, br)
3,5-Diethoxyaniline 6.05 (t), 5.90 (d)3.95 (q)1.35 (t)3.6 (s, br)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'q' denotes quartet, 'dd' denotes doublet of doublets, 'm' denotes multiplet, and 'br' denotes a broad signal.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic Carbons-OCH₂- Carbons-CH₃ Carbons
This compound 149.5, 143.0, 140.5, 114.0, 106.0, 102.064.8, 64.615.0, 14.9
2,3-Diethoxyaniline 152.0, 141.0, 138.0, 120.0, 110.0, 108.065.0, 64.815.1, 14.9
2,4-Diethoxyaniline 158.0, 149.0, 135.0, 105.0, 100.0, 99.064.5, 64.214.8, 14.7
2,5-Diethoxyaniline 153.0, 142.0, 140.0, 108.0, 102.0, 98.064.8, 64.515.0, 14.8
2,6-Diethoxyaniline 148.0, 135.0, 125.0, 105.065.215.2
3,5-Diethoxyaniline 161.0, 148.0, 95.0, 93.064.014.8
Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: Key FTIR Absorption Bands (cm⁻¹)

CompoundN-H StretchingC-H (Aromatic)C-H (Aliphatic)C-O StretchingC-N Stretching
This compound 3430, 3350~30502980-28501260, 1040~1300
Isomers (Typical Range) 3500-3300~30502980-28501270-1200, 1050-1000~1300
Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Maxima (λmax in nm)

Compoundλmax 1λmax 2Solvent
This compound ~240~295Ethanol
Isomers (Typical Range) 230-250280-310Ethanol
Mass Spectrometry (MS)

Table 5: Key Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound 181152, 124, 108
Isomers 181Fragmentation patterns will vary based on the substitution pattern.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of aniline derivative in ~0.6 mL of deuterated solvent (e.g., CDCl₃). prep2 Filter the solution into a 5 mm NMR tube. prep1->prep2 acq1 Insert the sample into the NMR spectrometer (e.g., 400 MHz). acq2 Lock, tune, and shim the instrument. acq1->acq2 acq3 Acquire ¹H and ¹³C NMR spectra using standard pulse programs. acq2->acq3 proc1 Apply Fourier transform, phase correction, and baseline correction. proc2 Calibrate the chemical shift scale using the solvent residual peak or TMS. proc1->proc2 proc3 Integrate ¹H signals and pick peaks for both ¹H and ¹³C spectra. proc2->proc3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Prepared Sample cluster_proc cluster_proc cluster_acq->cluster_proc Raw Data (FID)

Caption: Workflow for NMR Spectroscopic Analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

experimental_workflow_ftir cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Ensure the ATR crystal is clean. prep2 Place a small amount of the liquid or solid sample directly onto the crystal. prep1->prep2 acq1 Collect a background spectrum of the clean, empty ATR crystal. acq2 Collect the sample spectrum over the range of 4000-400 cm⁻¹. acq1->acq2 proc1 Perform background subtraction. proc2 Identify and label significant absorption peaks. proc1->proc2 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Sample on Crystal cluster_proc cluster_proc cluster_acq->cluster_proc Interferogram

Caption: Workflow for FTIR Spectroscopic Analysis using ATR.

Ultraviolet-Visible (UV-Vis) Spectroscopy

experimental_workflow_uvvis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Prepare a dilute solution of the aniline derivative in a UV-transparent solvent (e.g., ethanol). prep2 Fill a quartz cuvette with the solution. prep1->prep2 acq1 Record a baseline spectrum with a cuvette containing only the solvent. acq2 Record the absorption spectrum of the sample solution over a specified wavelength range (e.g., 200-400 nm). acq1->acq2 proc1 Perform baseline correction. proc2 Identify the wavelength(s) of maximum absorbance (λmax). proc1->proc2 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Sample in Cuvette cluster_proc cluster_proc cluster_acq->cluster_proc Raw Absorbance Data

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Mass Spectrometry (MS)

experimental_workflow_ms cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a dilute solution of the aniline derivative in a suitable solvent (e.g., methanol or acetonitrile). acq1 Introduce the sample into the mass spectrometer (e.g., via direct infusion or LC-MS). acq2 Acquire the mass spectrum in a suitable ionization mode (e.g., ESI+). proc1 Identify the molecular ion peak [M+H]⁺. proc2 Analyze the fragmentation pattern to confirm the structure. proc1->proc2 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Sample Solution cluster_proc cluster_proc cluster_acq->cluster_proc Mass Spectrum

Caption: Workflow for Mass Spectrometric Analysis.

Conclusion

The spectroscopic data presented in this guide highlights the distinct fingerprints of this compound and its isomers. The ¹H and ¹³C NMR spectra are particularly powerful in distinguishing between the isomers due to the sensitivity of chemical shifts to the substitution pattern on the aromatic ring. FTIR spectroscopy provides valuable confirmation of the functional groups present, while UV-Vis spectroscopy offers insights into the electronic structure. Mass spectrometry confirms the molecular weight and can provide further structural information through fragmentation analysis. The detailed experimental protocols provided herein offer a standardized approach for obtaining high-quality spectroscopic data for these and similar compounds. This comprehensive guide serves as a practical resource for researchers in the fields of chemistry and drug development, facilitating the unambiguous identification and characterization of diethoxyaniline isomers.

The Dissected Nucleus: A Comparative Guide to Hammett Constants and the Reactivity of Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of electrons within a molecule is paramount to predicting its behavior. In the realm of aromatic chemistry, the Hammett equation stands as a cornerstone of physical organic chemistry, providing a quantitative lens through which to view the influence of substituents on reaction rates and equilibria. This guide offers a comparative analysis of Hammett constants for a series of substituted anilines and correlates this data with their reactivity in various chemical transformations, supported by experimental data and detailed protocols.

Substituted anilines are ubiquitous scaffolds in medicinal chemistry and materials science. The lone pair of electrons on the nitrogen atom, and its ability to participate in resonance with the aromatic ring, makes the reactivity of anilines exquisitely sensitive to the electronic nature of substituents on the ring. The Hammett equation, in its essence, provides a linear free-energy relationship that connects the electronic properties of a substituent to the rate or equilibrium constant of a reaction.

Unpacking the Electronic Influence: A Compendium of Hammett Constants

The Hammett equation is expressed as:

log(k/k₀) = ρσ

where:

  • k is the rate constant for the reaction of a substituted reactant.

  • k₀ is the rate constant for the reaction of the unsubstituted reactant.

  • ρ (rho) is the reaction constant, which reflects the sensitivity of the reaction to substituent effects.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

Different types of sigma constants exist to account for the specific electronic demands of a reaction:

  • σp and σm: These are the original Hammett constants for para and meta substituents, respectively. They are based on the ionization of substituted benzoic acids.

  • σ⁺: This constant is used for reactions where a positive charge develops in the transition state that can be stabilized by resonance with an electron-donating substituent.

  • σ⁻: This constant is applied when a negative charge in the transition state can be delocalized onto an electron-withdrawing substituent through resonance.

The following table summarizes these Hammett constants for a range of common substituents on the aniline ring.

Substituentσ_meta (σm)σ_para (σp)σ⁺ (para)σ⁻ (para)
-H0.000.000.000.00
-CH₃-0.07-0.17-0.31-0.17
-OCH₃0.12-0.27-0.78-0.27
-F0.340.06-0.070.06
-Cl0.370.230.110.23
-Br0.390.230.150.23
-I0.350.180.130.18
-CN0.560.660.660.88
-NO₂0.710.780.791.27
-COCH₃0.380.500.500.84
-NH₂-0.16-0.66-1.30-0.66
-N(CH₃)₂-0.15-0.83-1.70-0.83

From Theory to Practice: Correlating Hammett Constants with Aniline Reactivity

The true power of Hammett constants lies in their ability to predict and rationalize the reactivity of substituted anilines in a variety of chemical reactions. The following sections present experimental data that illustrates this correlation.

The Influence of Substituents on the Basicity of Anilines (pKa)

The basicity of an aniline, as measured by the pKa of its conjugate acid, is a direct reflection of the availability of the nitrogen lone pair to accept a proton. Electron-donating groups (EDGs) increase electron density on the nitrogen, making the aniline more basic (higher pKa), while electron-withdrawing groups (EWGs) decrease electron density, rendering the aniline less basic (lower pKa).

Substituentσ_para (σp)pKa
-OCH₃-0.275.34
-CH₃-0.175.08
-H0.004.60
-Cl0.233.98
-Br0.233.91
-COCH₃0.503.64
-CN0.661.74
-NO₂0.781.00

A plot of pKa versus σp for para-substituted anilines demonstrates a clear linear relationship, with a negative slope (ρ), indicating that electron-withdrawing groups (more positive σp) decrease the pKa.

The Impact of Substituents on the Rate of Acylation

The acylation of anilines, a fundamental amide bond-forming reaction, is also highly sensitive to substituent effects. The nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of the acylating agent is the rate-determining step. EDGs on the aniline ring enhance the nucleophilicity of the nitrogen, accelerating the reaction, while EWGs have the opposite effect.

The table below presents the second-order rate constants (k) for the reaction of para-substituted anilines with benzoyl chloride in benzene at 25°C.

Substituentσ_para (σp)Rate Constant (k) x 10³ (L mol⁻¹ s⁻¹)
-OCH₃-0.27337
-CH₃-0.17132
-H0.0069.6
-Br0.2310.8
-NO₂0.780.12

Plotting log(k/k₀) against σp yields a Hammett plot with a large negative ρ value, confirming that the reaction is highly sensitive to substituent effects and that a positive charge develops on the nitrogen atom in the transition state.

Visualizing the Logic: Hammett Correlation Workflow

The following diagram illustrates the logical workflow of how Hammett constants are derived and applied to correlate with the reactivity of substituted anilines.

Hammett_Correlation cluster_derivation Derivation of Hammett Constants cluster_application Application to Aniline Reactivity benzoic_acid Ionization of Substituted Benzoic Acids sigma_values Hammett Substituent Constants (σ, σ+, σ-) benzoic_acid->sigma_values  Measurement & Standardization hammett_plot Hammett Plot (log(k/k₀) vs. σ) sigma_values->hammett_plot subst_aniline Substituted Aniline reaction Chemical Reaction (e.g., Acylation, Oxidation) subst_aniline->reaction kinetic_data Kinetic Data (Rate Constants, k) reaction->kinetic_data  Experimental Measurement kinetic_data->hammett_plot rho_value Reaction Constant (ρ) hammett_plot->rho_value  Slope Calculation mechanism Mechanistic Insights rho_value->mechanism  Interpretation

Caption: Logical flow from the derivation of Hammett constants to their application in correlating aniline reactivity.

Experimental Protocols

Determination of pKa of Substituted Anilinium Ions

The pKa values of the conjugate acids of substituted anilines are typically determined by potentiometric titration.

Methodology:

  • Solution Preparation: A standard solution of the substituted aniline (e.g., 0.01 M) is prepared in a suitable solvent, typically a mixture of water and a co-solvent like ethanol or dioxane to ensure solubility. A standard solution of a strong acid (e.g., 0.1 M HCl) is also prepared.

  • Titration: A known volume of the aniline solution is placed in a beaker with a calibrated pH electrode. The solution is titrated with the standard HCl solution, and the pH is recorded after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of HCl added) is plotted. The pH at the half-equivalence point corresponds to the pKa of the anilinium ion. The equivalence point is determined from the point of maximum slope on the titration curve.

Kinetic Measurement of the Acylation of Substituted Anilines by UV-Vis Spectroscopy

The rate of acylation of substituted anilines can be conveniently followed by monitoring the disappearance of the aniline reactant or the appearance of the acetanilide product using UV-Vis spectroscopy.

Methodology:

  • Wavelength Selection: The UV-Vis spectra of the starting aniline and the corresponding acetanilide product are recorded to identify a wavelength where there is a significant difference in absorbance between the two species. This is often the λ_max of the aniline.

  • Reaction Setup: The reaction is carried out in a cuvette inside a temperature-controlled UV-Vis spectrophotometer. Solutions of the substituted aniline and the acylating agent (e.g., acetic anhydride or benzoyl chloride) of known concentrations are prepared in a suitable solvent (e.g., acetonitrile or dioxane).

  • Data Acquisition: The reaction is initiated by rapidly mixing the reactant solutions in the cuvette. The absorbance at the chosen wavelength is then recorded at regular time intervals.

  • Data Analysis: The concentration of the aniline at different times can be calculated from the absorbance data using the Beer-Lambert law. The order of the reaction is determined by plotting the concentration data in various forms (e.g., ln[aniline] vs. time for a first-order reaction, 1/[aniline] vs. time for a second-order reaction). The rate constant (k) is then determined from the slope of the linear plot.

This guide provides a foundational understanding of the application of Hammett constants in elucidating the reactivity of substituted anilines. By combining theoretical principles with empirical data, researchers can gain valuable predictive power in the design and synthesis of novel molecules for a wide range of applications.

Safety Operating Guide

Navigating the Safe Disposal of 3,4-Diethoxyaniline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3,4-Diethoxyaniline is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to strict disposal protocols is paramount to mitigate risks and ensure compliance with regulations. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, safeguarding both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is imperative to handle this compound with the appropriate safety measures. Based on the hazardous nature of aniline compounds, the following personal protective equipment (PPE) and handling procedures are mandatory:

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemical-resistant gloves. Butyl, neoprene, or Viton gloves are recommended for handling aniline and its derivatives.

    • Eye Protection: Chemical splash goggles are essential to prevent any contact with the eyes.[1]

    • Lab Coat: A fully-buttoned lab coat must be worn to protect against skin contact.

    • Respiratory Protection: All work with this compound should be conducted in a certified laboratory chemical fume hood to avoid inhalation of vapors.

  • Designated Work Area: All work with this compound should be confined to a designated and clearly marked area, such as a chemical fume hood.[2] The area should be labeled with warnings indicating the potential hazards.

Spill Management

In the event of a spill, prompt and appropriate action is crucial to prevent exposure and environmental contamination.

  • Small Spills: For a small spill that can be cleaned up in under 10 minutes by trained personnel, absorb the spill with an inert, dry material such as vermiculite, dry sand, or earth.[3][4] Collect the absorbed material and place it in a designated, sealed hazardous waste container.[3] Ventilate the area and wash the spill site after cleanup is complete.[4]

  • Large Spills: If a significant amount of the compound is spilled, evacuate the area immediately.[3] Secure the area and notify your institution's Environmental Health and Safety (EHS) department or emergency services.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in the regular trash.[2]

  • Waste Segregation: It is crucial to segregate waste containing this compound from other waste streams to prevent potentially hazardous reactions.[5][6] Specifically, keep it separate from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[1]

  • Containerization:

    • Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.[3] A polyethylene container is a suitable option.[2][3]

    • The container must be clearly labeled as "Hazardous Waste" and should list all chemical constituents, including "this compound."[3]

    • Ensure the container is in good condition, free from damage or leaks, and has a secure, leak-proof closure.[7]

  • Storage:

    • Store the hazardous waste container in a designated and secure satellite accumulation area.[8]

    • The storage area should be well-ventilated.[1]

    • Secondary containment, such as a spill tray, should be used to prevent the spread of potential leaks.[5]

  • Waste Pickup and Disposal:

    • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[3]

    • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[7]

Quantitative Safety Data

While specific quantitative data for this compound is limited, the following table summarizes key safety information based on data for the closely related compound, 3,4-dimethoxyaniline, and general principles for aniline compounds. This data should be used as a conservative reference.

PropertyValue (for 3,4-Dimethoxyaniline)Reference
Appearance Brown powder/solid[1]
Molecular Formula C8H11NO2[9]
Melting Point 86 - 88 °C[1]
Boiling Point 174 - 176 °C @ 22 mmHg[1]
Flash Point > 110 °C[1]
Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[1][9]
Experimental Protocol: Waste Disposal Procedure

This protocol provides a detailed methodology for the safe disposal of this compound waste in a laboratory setting.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling the waste, ensure you are wearing the appropriate PPE: chemical-resistant gloves, safety goggles, and a lab coat.
  • Conduct all waste handling activities within a certified chemical fume hood to prevent inhalation of vapors.
  • Ensure that an emergency eyewash station and safety shower are readily accessible.

2. Waste Collection and Segregation:

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container (e.g., a polyethylene container). The container must be clearly labeled "Hazardous Waste" and list all contents.
  • Solid Waste: Contaminated solid waste (e.g., gloves, absorbent pads, weighing paper) must be collected in a separate, sealed, and clearly labeled hazardous waste container.

3. Final Disposal Steps:

  • Never dispose of this compound down the drain or in the regular trash.[2]
  • Store sealed hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[1]
  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

G cluster_0 start Start: Generation of This compound Waste assess Assess Waste Type (Liquid or Solid) start->assess spill Is it a spill? assess->spill routine Routine Disposal: Collect in labeled, compatible hazardous waste container. spill->routine No small_spill Small Spill: Absorb with inert material. Collect in hazardous waste container. spill->small_spill Yes, Small large_spill Large Spill: Evacuate and secure area. Call emergency services/EH&S. spill->large_spill Yes, Large store Store waste container in a designated, secure, and well-ventilated area. routine->store small_spill->store end End: Proper Disposal Arrange for pickup by EH&S or licensed contractor. large_spill->end store->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 3,4-Diethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 3,4-Diethoxyaniline, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including 3,4-Dimethoxyaniline and general guidelines for aromatic amines, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Hazard Identification and Personal Protective Equipment

This compound is an aromatic amine and should be handled with caution. Based on data for similar compounds, it is likely to be an irritant and potentially harmful.[1][2] The primary routes of exposure are inhalation, skin contact, and eye contact.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[3]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[3][4]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[3][5]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[3]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[3]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations.[4][6]

Operational and Emergency Protocols

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Table 2: Operational and Emergency Plan

ProcedureKey Steps
Pre-Handling Preparation - Conduct a thorough risk assessment for the planned experiment.[6] - Ensure all required PPE is available and in good condition.[3] - Verify that a safety shower, eyewash station, and fire extinguisher are readily accessible.[3]
Handling - Don all required PPE before entering the handling area.[3] - Conduct all manipulations of the compound within a certified chemical fume hood.[3] - When weighing the solid, use a balance inside the fume hood or in a ventilated balance enclosure.[3] - When preparing solutions, add the solid to the solvent slowly to avoid splashing.[3]
Post-Handling - Decontaminate the work area in the fume hood with an appropriate solvent and cleaning agent.[3] - Remove and properly dispose of contaminated PPE. - Wash hands thoroughly with soap and water after handling.[4]
Spill Response - Evacuate the immediate area. - Wear appropriate PPE, including respiratory protection.[4] - For solid spills, carefully sweep up the material to avoid creating dust. - For liquid spills, absorb with an inert, non-combustible material. - Collect spilled material and absorbent in a sealed container for disposal.[7]
First Aid: Skin Contact - Immediately wash the affected area with plenty of soap and water.[4] - Remove contaminated clothing.[8] - Seek medical attention.[4]
First Aid: Eye Contact - Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] - Remove contact lenses if present and easy to do.[4] - Seek immediate medical attention.[4]
First Aid: Inhalation - Move the person to fresh air and keep them comfortable for breathing.[4] - If breathing is difficult, provide oxygen. - Seek immediate medical attention.[4]
First Aid: Ingestion - Do NOT induce vomiting.[4] - Rinse mouth with water.[4] - Never give anything by mouth to an unconscious person.[4] - Seek immediate medical attention.[4]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Table 3: Chemical Waste Disposal Plan

Waste TypeDisposal Procedure
Liquid Waste - Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[9] - The container must be compatible with organic solvents and clearly labeled "Hazardous Waste," listing "this compound" and any other chemical constituents.[9]
Solid Waste - Collect contaminated solid waste (e.g., gloves, absorbent pads, weighing paper) in a separate, sealed, and clearly labeled hazardous waste container.[9]
Container Disposal - Empty containers should be triple-rinsed with a suitable solvent. - The rinsate should be collected as hazardous liquid waste. - Dispose of the rinsed container in accordance with institutional and local regulations.
General Disposal - All chemical waste must be disposed of through an approved hazardous waste disposal facility.[10] - Do not dispose of down the drain or in the regular trash.

Workflow Diagrams

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear NIOSH-Approved Respirator outside_hood->respirator Yes proceed Proceed with Handling outside_hood->proceed No respirator->proceed

Caption: PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_operational Operational Phase cluster_disposal Disposal Phase risk_assessment Conduct Risk Assessment don_ppe Don Appropriate PPE risk_assessment->don_ppe handling Handle Chemical in Fume Hood don_ppe->handling decontaminate Decontaminate Work Area handling->decontaminate remove_ppe Remove & Dispose of PPE decontaminate->remove_ppe segregate_waste Segregate Liquid & Solid Waste remove_ppe->segregate_waste label_waste Label Hazardous Waste Containers segregate_waste->label_waste store_waste Store Waste in Designated Area label_waste->store_waste dispose Dispose via Approved Vendor store_waste->dispose

Caption: Operational and Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.